Norsolorinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,21,23-24,27H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJDBHLQUYAZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145263 | |
| Record name | Norsolorinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10254-99-6 | |
| Record name | Norsolorinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10254-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norsolorinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC138557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norsolorinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORSOLORINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1W7A6D0J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Norsolorinic Acid: A Fungal Polyketide at the Gateway to Aflatoxin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Norsolorinic acid is a polyketide of significant scientific interest, primarily recognized as the first stable and visibly pigmented intermediate in the biosynthetic pathway of aflatoxins. Aflatoxins are highly carcinogenic mycotoxins produced by certain species of Aspergillus fungi. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, biosynthesis, and the experimental methodologies for its study. Contrary to the inquiry about non-fungal sources, extensive literature review confirms that this compound is exclusively a product of fungal metabolism. Reports of its presence in lichens, such as Lecidea piperis, are attributed to the fungal symbiont (mycobiont). This guide details the enzymatic steps leading to and from this compound within the aflatoxin pathway, presents quantitative data on its production in fungal cultures, and offers detailed protocols for its extraction, purification, and analysis. Furthermore, it includes visualizations of the biosynthetic pathway and a typical experimental workflow to aid researchers in their investigations of this critical fungal metabolite.
Natural Sources of this compound
This compound is a secondary metabolite produced by a variety of filamentous fungi, most notably by species within the genus Aspergillus. It is a key intermediate in the biosynthesis of aflatoxins, a group of mycotoxins with potent carcinogenic properties.
Based on an exhaustive review of the scientific literature, there is no definitive evidence of this compound being naturally produced by organisms other than fungi. While one early report identified this compound in the lichen Lecidea piperis, it is widely accepted in the scientific community that the secondary metabolites in lichens, including polyketides like this compound, are produced by the fungal partner of the symbiotic relationship. The algal or cyanobacterial partner is responsible for photosynthesis and providing carbohydrates to the fungus.
Mutant strains of Aspergillus parasiticus and Aspergillus flavus that are blocked at a specific step in the aflatoxin pathway are often used for the production and accumulation of this compound. These mutants are valuable tools for studying the biosynthesis of aflatoxins and for producing this compound for research purposes. The accumulation of this orange-red pigment in these mutants serves as a visual marker for the activation of the aflatoxin biosynthetic gene cluster.[1]
Biosynthesis and the Aflatoxin Pathway
This compound is the product of a complex series of enzymatic reactions within the aflatoxin biosynthetic pathway. This pathway is orchestrated by a cluster of genes, and the enzymes they encode work in concert to synthesize aflatoxins from simple precursors.
The biosynthesis of this compound begins with the formation of a hexanoyl starter unit from acetyl-CoA and malonyl-CoA by fatty acid synthases. A polyketide synthase then catalyzes the iterative condensation of malonyl-CoA units to the hexanoyl starter, forming a polyketide chain. This polyketide is then cyclized and aromatized to produce this compound anthrone, which is subsequently oxidized to this compound.
The key enzymes and intermediates in the initial steps of the aflatoxin pathway leading to and immediately following this compound are detailed in the signaling pathway diagram below.
References
Norsolorinic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norsolorinic acid, a naturally occurring anthraquinone (B42736), is a key intermediate in the biosynthetic pathway of aflatoxins, mycotoxins of significant concern in agriculture and food safety. Beyond its role as a secondary metabolite in various fungi, this compound has garnered attention for its potential biological activities, including antiproliferative effects on cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes a compilation of available quantitative data, generalized experimental protocols for its isolation and biological evaluation, and visualizations of its role in signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.
Chemical Structure and Identification
This compound is a polyketide belonging to the tetrahydroxyanthraquinone class of compounds. Its structure features a hexanoyl side chain attached to the anthraquinone core.
-
IUPAC Name: 2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione[1]
-
Molecular Weight: 370.4 g/mol [1]
-
CAS Number: 10254-99-6[1]
-
Synonyms: 2-n-Hexanoyl-1,3,6,8-tetrahydroxy anthraquinone, 2-Hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione[2]
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione | [1] |
| CAS Number | 10254-99-6 | [1] |
| Molecular Formula | C₂₀H₁₈O₇ | [1][2] |
| Molecular Weight | 370.4 g/mol | [1] |
| InChI | InChI=1S/C20H18O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,21,23-24,27H,2-5H2,1H3 | [1] |
| InChIKey | XIJDBHLQUYAZJI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O | [1] |
| PubChem CID | 25102 | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available information.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes and References |
| Melting Point | Data not available | The melting point of the closely related compound, solorinic acid, is 201 °C.[3] |
| Solubility | Data not available | As an anthraquinone with multiple hydroxyl groups and a hydrocarbon chain, its solubility is expected to be low in water and higher in organic solvents like methanol, ethanol, DMSO, and chloroform. |
| Appearance | Orange-red solid | Based on its chromophoric anthraquinone structure and observations from fungal cultures. |
| Spectral Data | ||
| UV-Vis | Data not available | Anthraquinones typically exhibit characteristic absorption bands in the UV-visible region. |
| IR | Data not available | Expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic C-H and C=C stretching vibrations. |
| ¹H-NMR | Data not available in detail | |
| ¹³C-NMR | Spectral data available on PubChem and SpectraBase. | A study on the biosynthesis of this compound involved the assignment of the ¹³C NMR spectrum of its tetramethyl ether derivative. |
| Mass Spectrometry | GC-MS data available on PubChem. Monoisotopic Mass: 370.10525 Da. | [4] |
Biological Significance and Signaling Pathways
This compound is primarily known for its role as a crucial intermediate in the biosynthesis of aflatoxins, a group of potent mycotoxins produced by Aspergillus species. It is also recognized for its antiproliferative activity against certain cancer cell lines.
Role in Aflatoxin Biosynthesis
This compound is the first stable intermediate in the aflatoxin biosynthetic pathway. The pathway is initiated by the condensation of a hexanoyl-CoA starter unit with seven malonyl-CoA extender units by a polyketide synthase. The resulting polyketide is then cyclized and aromatized to form this compound anthrone, which is subsequently oxidized to this compound.
Anticancer Activity and Fas-Mediated Apoptosis
This compound has been shown to inhibit the proliferation of human breast adenocarcinoma MCF-7 cells. This antiproliferative effect is mediated through the induction of apoptosis via the Fas/FasL signaling pathway. This compound treatment leads to an upregulation of Fas and Fas ligand (FasL) expression, which in turn activates the caspase cascade, ultimately leading to programmed cell death.
Experimental Protocols (Generalized)
Isolation of this compound from Fungal Cultures
This protocol describes a general procedure for the extraction and purification of this compound from a high-producing fungal strain, such as a mutant of Aspergillus parasiticus.
Methodology:
-
Fungal Culture and Fermentation:
-
Inoculate a high-producing fungal strain into a suitable liquid fermentation medium (e.g., Yeast Extract Sucrose broth).
-
Incubate the culture under optimal conditions of temperature, agitation, and duration to maximize this compound production.
-
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract both the mycelia and the filtrate with a suitable organic solvent such as acetone or ethyl acetate. This can be done by maceration or Soxhlet extraction for the mycelia and liquid-liquid extraction for the filtrate.
-
Combine the organic extracts.
-
-
Purification:
-
Concentrate the combined organic extracts under reduced pressure to obtain a crude extract.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing the spots under UV light. This compound will appear as a colored spot.
-
Pool the fractions containing pure this compound.
-
-
Crystallization and Characterization:
-
Concentrate the pooled fractions and induce crystallization from a suitable solvent system (e.g., methanol/chloroform).
-
Collect the crystals by filtration and dry them.
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, UV-Vis, and IR spectroscopy.
-
Biological Assay: Antiproliferative Activity on MCF-7 Cells
This generalized protocol outlines the steps to assess the antiproliferative activity of this compound on the MCF-7 human breast cancer cell line using an MTT assay.
Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed the MCF-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Conclusion
This compound is a significant natural product with a well-established role in mycotoxin biosynthesis and emerging potential as a bioactive compound. While its chemical structure is well-defined, a comprehensive characterization of its physicochemical properties and the development of standardized experimental protocols are areas that warrant further investigation. The elucidation of its mechanism of action in inducing apoptosis in cancer cells opens avenues for further research into its therapeutic potential. This technical guide provides a foundational resource for researchers to build upon in their exploration of the chemistry and biology of this compound.
References
Norsolorinic Acid: A Technical Guide for Researchers
Abstract
Norsolorinic acid is a polyketide anthraquinone (B42736) of significant scientific interest due to its pivotal role as the first stable intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its chemical and physical properties, biosynthesis, relevant experimental protocols, and its role in biological pathways.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 10254-99-6 | PubChem[2] |
| Molecular Formula | C₂₀H₁₈O₇ | PubChem[2] |
| Molecular Weight | 370.35 g/mol | PubChem[2] |
| IUPAC Name | 2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione | PubChem[2] |
Biosynthesis and Role in Aflatoxin Pathway
This compound is a key intermediate in the biosynthesis of aflatoxins, produced by fungi such as Aspergillus parasiticus and Aspergillus flavus.[3] It is the first stable, isolable compound in this complex metabolic pathway.[3]
Biosynthesis of this compound
The synthesis of this compound is initiated by a polyketide synthase (PksA).[4] This enzyme utilizes a hexanoyl starter unit and seven malonyl-CoA extender units.[4] Through a series of condensation, cyclization, and aromatization reactions, the polyketide chain is transformed into this compound anthrone, which is then oxidized to yield this compound.[4]
Caption: Biosynthesis of this compound.
Conversion to Averufin (B1665840)
This compound is a precursor to averufin in the aflatoxin pathway.[5][6] This conversion is a multi-step enzymatic process.[5][6]
-
Reduction to Averantin (B1666156): this compound is first reduced to averantin (AVN). This reaction is catalyzed by a dehydrogenase and requires NADH or NADPH as a cofactor.[5]
-
Hydroxylation to 5'-Hydroxyaverantin (B15418084): Averantin is then hydroxylated to form 5'-hydroxyaverantin (HAVN) by a monooxygenase, a reaction dependent on NADPH.[5]
-
Oxidation to Averufin: Finally, 5'-hydroxyaverantin is oxidized to averufin (AVR) by a dehydrogenase, utilizing NAD⁺ or NADP⁺.[5]
Caption: Enzymatic Conversion of this compound to Averufin.
Experimental Protocols
Isolation of this compound from Aspergillus parasiticus
This compound can be isolated from mutant strains of Aspergillus parasiticus that are deficient in the downstream enzymes of the aflatoxin pathway, leading to its accumulation.[3][7]
Workflow for Isolation:
Caption: General Workflow for this compound Isolation.
Detailed Methodology:
-
Culture Preparation: Inoculate a this compound-accumulating mutant strain of Aspergillus parasiticus (e.g., ATCC 24690) into a suitable liquid medium such as Yeast Extract-Sucrose (YES) medium.[5][7]
-
Incubation: Incubate the culture for 4 to 7 days at 28-30°C under stationary or shake conditions.[7] The mycelia will develop a characteristic red pigmentation due to the accumulation of this compound.[3]
-
Mycelial Harvest: Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.
-
Extraction: Dry the mycelia and extract with a polar organic solvent such as acetone or chloroform. This can be done using a Soxhlet apparatus or by repeated maceration.
-
Purification:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel.
-
Elute with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane.
-
-
Analysis and Characterization:
-
Monitor the fractions by Thin Layer Chromatography (TLC), visualizing the red-orange spot corresponding to this compound.
-
Pool the pure fractions, evaporate the solvent, and recrystallize the solid from a suitable solvent system.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR, mass spectrometry, and UV-Vis spectroscopy.
-
In Vitro Enzymatic Conversion of this compound
This protocol is based on the methods described for the cell-free conversion of this compound to averufin.[5][6]
-
Preparation of Cell-Free Extracts:
-
Culture Aspergillus parasiticus (a strain capable of aflatoxin synthesis, e.g., NIAH-26) in YES medium.[5]
-
Harvest the mycelia and wash with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Homogenize the mycelia and centrifuge to separate the cytosol (supernatant) and microsomal (pellet) fractions.
-
-
Conversion to Averantin:
-
Incubate the cytosol fraction with this compound in the presence of NADH or NADPH.[5]
-
Monitor the reaction for the formation of averantin using HPLC.
-
-
Conversion to 5'-Hydroxyaverantin:
-
Incubate the microsomal fraction with the averantin-containing reaction mixture from the previous step, in the presence of NADPH.[5]
-
-
Conversion to Averufin:
-
Add the cytosol fraction to the 5'-hydroxyaverantin-containing mixture along with NAD⁺ or NADP⁺.[5]
-
Analyze the final reaction mixture for the presence of averufin by HPLC.
-
Other Biological Activities
While the primary role of this compound described in the literature is as a precursor in aflatoxin biosynthesis, its polyketide structure with multiple hydroxyl groups suggests potential for other biological activities. However, detailed studies on other signaling pathways or pharmacological effects of isolated this compound are not extensively reported.
Conclusion
This compound remains a molecule of high interest, primarily due to its integral position in the aflatoxin biosynthetic pathway. The methodologies for its isolation from fungal cultures and its enzymatic conversions are established, providing a basis for further research into the enzymology of mycotoxin production. Future studies may explore other potential biological activities of this anthraquinone, expanding its relevance beyond mycotoxicology.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of this compound and averufin: substrate specificity of this compound synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. czechmycology.org [czechmycology.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemistry during aflatoxin biosynthesis: conversion of this compound to averufin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Norsolorinic Acid in Aflatoxin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsolorinic acid (NOR), a bright orange-red anthraquinone, stands as a critical molecule in the intricate field of mycotoxin research. Its significance stems from its position as the first stable and easily detectable intermediate in the biosynthetic pathway of aflatoxins, a group of highly carcinogenic secondary metabolites produced by fungi of the Aspergillus genus, notably A. flavus and A. parasiticus. The discovery and subsequent study of NOR have been instrumental in unraveling the complex enzymatic steps leading to aflatoxin synthesis, identifying key genes involved in the process, and providing a valuable tool for screening potential inhibitors of aflatoxin production. This technical guide provides an in-depth exploration of the role of this compound in aflatoxin research, detailing quantitative data, experimental protocols, and key biological pathways.
This compound in the Aflatoxin Biosynthetic Pathway
This compound is the product of a polyketide synthase and is the first committed intermediate in the aflatoxin biosynthetic pathway.[1][2] Its accumulation in mutant strains of Aspergillus species, which are blocked in the subsequent conversion step, has been a cornerstone of aflatoxin research.[3][4] These mutants, often characterized by their red pigmentation due to NOR accumulation, have facilitated the identification and characterization of the enzyme responsible for its conversion to averantin (B1666156) (AVN), the next intermediate in the pathway.[5][6] This enzyme, a ketoreductase encoded by the aflD (also known as nor-1) gene, catalyzes the reduction of the keto group on the side chain of NOR.[7] The expression of the nor-1 (B64425) gene is tightly regulated and its detection can be used as a marker for potential aflatoxin production.[8][9]
Signaling Pathway of this compound Conversion
The enzymatic conversion of this compound is a critical control point in the aflatoxin biosynthetic cascade. The pathway, starting from NOR, involves a series of oxidation and reduction reactions catalyzed by specific enzymes encoded by the aflatoxin gene cluster.
Quantitative Data on Inhibition of this compound and Aflatoxin Production
The conspicuous color of NOR-accumulating mutants makes them excellent tools for screening compounds that inhibit aflatoxin biosynthesis. A reduction in the red pigmentation directly correlates with a decrease in NOR accumulation and, consequently, a potential reduction in downstream aflatoxin synthesis. Several studies have quantified the inhibitory effects of various compounds on both NOR and aflatoxin production.
| Inhibitor Compound | Fungal Strain | Concentration | Inhibition of this compound Accumulation (%) | Inhibition of Aflatoxin B1 Production (%) | Reference |
| Acetosyringone | Aspergillus flavus (nor mutant) | 2 mmol l⁻¹ | - | 82 | [10] |
| Syringaldehyde | Aspergillus flavus (nor mutant) | 4 mmol l⁻¹ | - | 75 | [10] |
| Sinapinic acid | Aspergillus flavus (nor mutant) | 4 mmol l⁻¹ | - | 31 | [10] |
| Phenolic extracts from Piper betle L. | Aspergillus flavus | 1000 µg/ml | Inhibited | Inhibited | [11] |
| Citrinin | Aspergillus parasiticus | 30 μg mL⁻¹ or more | - | Remarkably inhibited | [12] |
Key Experimental Protocols
Screening of Aflatoxin Inhibitors Using this compound-Accumulating Mutants
This protocol provides a general workflow for identifying potential inhibitors of aflatoxin biosynthesis by utilizing a NOR-accumulating mutant strain of Aspergillus.
Methodology:
-
Fungal Strain and Inoculum Preparation: An Aspergillus parasiticus or A. flavus mutant strain that accumulates this compound (e.g., ATCC 24690) is used.[13] Spores are harvested from a mature culture and a spore suspension of a known concentration (e.g., 1 x 10⁵ spores/ml) is prepared.[10]
-
Culture Conditions: A suitable liquid or solid medium, such as Yeast Extract Sucrose (YES) broth or agar, is prepared.[12][14]
-
Inhibitor Treatment: The test compounds are added to the culture medium at various concentrations. A control group without any test compound is included.[14]
-
Inoculation and Incubation: The cultures are inoculated with the spore suspension and incubated at a temperature conducive to fungal growth and toxin production (e.g., 25-28°C) for a specific period (e.g., 5-10 days).[10][14]
-
Visual Assessment: For solid cultures, the inhibition of NOR production can be visually assessed by the reduction in the intensity of the red-orange pigment.[10]
-
Extraction and Quantification: Mycelia and culture filtrate are separated. Aflatoxins and NOR are extracted from both using a solvent like chloroform (B151607).[13] The extracts are then analyzed and quantified using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][13]
Thin Layer Chromatography (TLC) for this compound and Aflatoxin Detection
TLC is a rapid and cost-effective method for the qualitative and semi-quantitative analysis of NOR and aflatoxins.
Methodology:
-
Plate Preparation: A silica (B1680970) gel 60 F₂₅₄ TLC plate (20x20 cm) is used.[11] A baseline is drawn with a pencil approximately 1-2 cm from the bottom of the plate.
-
Sample Application: A small volume (e.g., 20 µl) of the concentrated sample extract and standards for NOR and aflatoxins are spotted onto the baseline.[11]
-
Development: The TLC plate is placed in a developing chamber containing a suitable mobile phase, such as toluene:chloroform:acetone (15:75:10 v/v).[11] The chamber should be saturated with the solvent vapor. The solvent front is allowed to move up the plate until it is about 1 cm from the top.
-
Visualization: The plate is removed from the chamber and air-dried. The separated spots are visualized under UV light at 254 and 365 nm.[11] this compound appears as a distinct orange-red spot, while aflatoxins fluoresce (e.g., aflatoxin B1 and B2 fluoresce blue, and G1 and G2 fluoresce green).
-
Quantification (Semi-quantitative): The intensity of the sample spots can be compared to the standard spots for a semi-quantitative estimation of the concentration.
High-Performance Liquid Chromatography (HPLC) for this compound and Aflatoxin Quantification
HPLC provides a more sensitive and quantitative method for the analysis of NOR and aflatoxins.
Methodology:
-
Sample Preparation: The extracted samples are evaporated to dryness and redissolved in a suitable solvent, such as chloroform for aflatoxins and methanol (B129727) for NOR analysis.[15]
-
Chromatographic System: An HPLC system equipped with a reverse-phase column (e.g., ODS 10-µm) and a fluorescence or UV-Vis detector is used.[15]
-
Mobile Phase and Flow Rate: The mobile phase composition and flow rate are optimized for the separation of the target compounds. For NOR analysis, a mobile phase of methanol can be used at a flow rate of 1 ml/min.[15]
-
Detection: The detector is set to the appropriate excitation and emission wavelengths for fluorescence detection of aflatoxins or the absorption maximum for NOR.
-
Quantification: The concentration of NOR and aflatoxins in the samples is determined by comparing the peak areas with those of known standards.
This compound Reductase Assay (Cell-Free Extract)
This assay measures the activity of the enzyme responsible for the conversion of NOR to averantin.
Methodology:
-
Preparation of Cell-Free Extract: Mycelia from a culture of Aspergillus parasiticus are harvested, washed, and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a cytosol fraction (post-microsomal supernatant) which contains the reductase activity.[5]
-
Reaction Mixture: The reaction mixture typically contains the cytosol fraction, this compound as the substrate, and a cofactor such as NADH or NADPH.[5][6]
-
Incubation: The reaction mixture is incubated at an optimal temperature for a specific period.
-
Reaction Termination and Extraction: The reaction is stopped, and the product, averantin, is extracted with an organic solvent.
-
Analysis: The amount of averantin produced is quantified using HPLC or TLC. The enzyme activity is calculated based on the rate of product formation. The reverse reaction from averantin to NOR can also be measured by adding NAD⁺ or NADP⁺.[5]
Conclusion
This compound has proven to be an invaluable molecule in the quest to understand and control aflatoxin contamination. Its distinct color and its position as the first stable intermediate in the biosynthetic pathway have provided researchers with a powerful tool for genetic and biochemical studies. The use of NOR-accumulating mutants has not only facilitated the elucidation of the aflatoxin pathway but also continues to be a vital component in the screening and development of novel inhibitors. As research progresses, a deeper understanding of the regulation of the genes and enzymes involved in this compound metabolism will undoubtedly lead to more effective strategies for mitigating the global threat of aflatoxin contamination in food and feed.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Stereochemistry during aflatoxin biosynthesis: conversion of this compound to averufin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. czechmycology.org [czechmycology.org]
- 4. This compound from a mutant strain of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic function of the nor-1 protein in aflatoxin biosynthesis in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Temporal monitoring of the nor-1 (aflD) gene of Aspergillus flavus in relation to aflatoxin B₁ production during storage of peanuts under different water activity levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulated expression of the nor-1 and ver-1 genes associated with aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Inhibition of aflatoxin biosynthesis in Aspergillus flavus by phenolic compounds extracted of Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Aflatoxin Production by Citrinin and Non-Enzymatic Formation of a Novel Citrinin-Kojic Acid Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspergillus Volatiles Regulate Aflatoxin Synthesis and Asexual Sporulation in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Aspergillus Parasiticus Growth and Aflatoxins Production by Natural Essential Oils and Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meridian.allenpress.com [meridian.allenpress.com]
Norsolorinic Acid: A Polyketide Fungal Metabolite at the Crossroads of Mycotoxin Biosynthesis and Pharmacological Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Norsolorinic acid, a vibrant orange-red polyhydroxyanthraquinone, stands as a pivotal molecule in the realm of fungal secondary metabolism.[1] As the first stable, isolable intermediate in the notorious aflatoxin biosynthetic pathway, it has been the subject of extensive research for decades, offering a unique window into the intricate enzymatic machinery of polyketide synthesis.[1][2][3] Beyond its foundational role in mycotoxin formation, recent investigations have unveiled its potential as a bioactive compound with promising anti-proliferative properties, sparking interest in its pharmacological applications. This technical guide provides a comprehensive overview of this compound, from its biosynthesis and chemical properties to its biological activities and the experimental methodologies used to study it.
Biosynthesis: A Stepwise Assembly by a Polyketide Synthase Complex
This compound is a classic example of a fungal polyketide, assembled from simple acetate (B1210297) and malonate precursors through a series of enzyme-catalyzed condensation reactions.[4][5] This intricate process is orchestrated by a multi-enzyme complex, primarily a Type I iterative polyketide synthase (PKS) and a dedicated fatty acid synthase (FAS).[6][7]
The biosynthesis commences with the formation of a hexanoyl-CoA starter unit by the fatty acid synthase complex, encoded by the aflA (fas-2) and aflB (fas-1) genes.[4][5] This hexanoyl unit is then loaded onto the polyketide synthase, a large, multifunctional protein encoded by the aflC (pksA) gene.[4][5] The PKS then catalyzes seven iterative additions of malonyl-CoA extender units, elongating the polyketide chain.[4][5][8]
Following chain elongation, a series of cyclization and aromatization reactions occur within the PKS domains, ultimately leading to the formation of this compound anthrone.[8][9] This intermediate is then released from the PKS and subsequently oxidized to this compound, a reaction catalyzed by an oxidase encoded by the hypC gene.[4][5][10]
Chemical Structure and Properties
This compound is an anthraquinone (B42736) derivative with the chemical formula C₂₀H₁₈O₇.[11][12][13] Its structure consists of a tricyclic aromatic core with four hydroxyl groups and a hexanoyl side chain.[11] This structure imparts its characteristic red-orange color and relative polarity.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₇ | [11][12][13] |
| Molecular Weight | 370.36 g/mol | [14] |
| Appearance | Reddish needles | [15] |
| Canonical SMILES | CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C=C(C=C3C2=O)O)O)O | [12] |
Biological Activity and Pharmacological Potential
While its role as an aflatoxin precursor has been the primary focus of research, this compound has demonstrated notable biological activities, particularly in the context of cancer cell proliferation.
Anti-proliferative and Pro-apoptotic Effects
Studies have shown that this compound can inhibit the proliferation of human breast adenocarcinoma (MCF-7) and human bladder cancer (T24) cells.[15][16] This anti-proliferative effect is primarily attributed to the induction of apoptosis.
| Cell Line | IC₅₀ Value | Effect | Reference |
| MCF-7 (Breast Cancer) | 12.7 µM | Inhibition of proliferation | [15] |
| T24 (Bladder Cancer) | 10.5 µmol/L | Inhibition of proliferation, G0/G1 cell cycle arrest | [16] |
The mechanism of apoptosis induction by this compound in MCF-7 cells has been shown to be mediated through the Fas/Fas ligand (FasL) signaling pathway.[15] this compound treatment leads to an upregulation of both the Fas receptor and its ligand, triggering the downstream activation of caspase-8 and subsequent execution of the apoptotic program.[15] Notably, this pro-apoptotic activity appears to be independent of the p53 tumor suppressor protein.[15]
Experimental Protocols
The study of this compound has necessitated the development of various experimental protocols for its isolation, quantification, and the assessment of its biological activity.
Isolation and Purification of this compound
A common method for obtaining this compound involves its extraction from fungal cultures, particularly from mutant strains of Aspergillus parasiticus that are blocked in the aflatoxin pathway and thus accumulate this intermediate.[1][17]
Protocol for Isolation from Aspergillus parasiticus Mutant:
-
Culturing: Grow a this compound-accumulating mutant strain of A. parasiticus in a suitable liquid medium (e.g., yeast extract-sucrose) for an extended period (e.g., 15 days) to allow for pigment accumulation.[17]
-
Mycelia Collection: Harvest the red-colored mycelia by filtration.[17]
-
Extraction: Extract the mycelia multiple times with an organic solvent such as acetone.[17]
-
Concentration: Dry the combined extracts using a rotary evaporator.[17]
-
Solvent Partitioning: Resuspend the dried extract in chloroform (B151607) and then re-extract with acetone.[17]
-
Purification: Purify the crude this compound using preparative thin-layer chromatography (TLC) with a chloroform-acetone solvent system.[17]
-
Final Extraction: Scrape the colored band corresponding to this compound from the TLC plate and elute the compound with chloroform.[17]
Quantification of this compound
Due to its distinct color, spectrophotometric methods are often employed for the quantification of this compound.
Spectrophotometric Quantification Protocol:
-
Extraction: Extract the fungal mycelia with an alkaline methanol (B129727) solution (e.g., methanol:1N NaOH, 90:10 v/v).[18][19]
-
Centrifugation: Centrifuge the mixture to pellet the mycelial debris.
-
Measurement: Measure the absorbance of the supernatant at a wavelength of 560 nm using a spectrophotometer.[18][19]
-
Standard Curve: Use a standard curve prepared with purified this compound to determine the concentration in the samples.[18]
In Vitro Anti-proliferation Assay (XTT Assay)
The anti-proliferative effects of this compound on cancer cell lines can be assessed using a colorimetric assay such as the XTT assay.
XTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a specific density (e.g., 10⁴ cells/well) and allow them to adhere.[15]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 hours).[15]
-
XTT Reagent Addition: Add the XTT labeling mixture to each well and incubate for a period that allows for the formation of the formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) with a reference wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the control and determine the IC₅₀ value.[15]
Conversion to Downstream Metabolites in the Aflatoxin Pathway
This compound is not the end of the biosynthetic line; it serves as the substrate for the next enzymatic step in the aflatoxin pathway. The ketoreductase enzyme, encoded by the aflD (nor-1) gene, reduces the keto group on the hexanoyl side chain of this compound to a hydroxyl group, yielding averantin.[5][20][21][22] This conversion requires the cofactor NADPH.[21][23]
The pathway then continues through a series of increasingly complex intermediates, including averufin (B1665840), versicolorin (B1264617) A, and sterigmatocystin, before culminating in the formation of the highly toxic aflatoxins.[2][23][24]
Conclusion
This compound holds a significant position in the study of fungal metabolites. As the inaugural stable intermediate in the aflatoxin pathway, it has been instrumental in dissecting the genetic and biochemical basis of polyketide synthesis. Furthermore, its demonstrated anti-proliferative and pro-apoptotic activities against cancer cells have opened new avenues for pharmacological research. The detailed understanding of its biosynthesis, chemical properties, and biological functions, supported by robust experimental protocols, provides a solid foundation for future investigations into both the control of mycotoxin contamination and the development of novel therapeutic agents. The continued exploration of this compound and its derivatives may yet unlock further secrets of fungal metabolism and yield valuable compounds for medicine and biotechnology.
References
- 1. czechmycology.org [czechmycology.org]
- 2. Precursor recognition by kinetic pulse-labeling in a toxigenic aflatoxin B1-producing strain of Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Initial characterization of a type I fatty acid synthase and polyketide synthase multienzyme complex NorS in the biosynthesis of aflatoxin B(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Strategy of Nonreducing Iterative Polyketide Synthases and the Origin of the Classical “Starter Unit Effect” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for biosynthetic programming of fungal aromatic polyketide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicted Roles of the Uncharacterized Clustered Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C20H18O7 | CID 25102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Wikidata [wikidata.org]
- 13. nbinno.com [nbinno.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. This compound from Aspergillus nidulans inhibits the proliferation of human breast adenocarcinoma MCF-7 cells via Fas-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits proliferation of T24 human bladder cancer cells by arresting the cell cycle at the G0/G1 phase and inducing a Fas/membrane-bound Fas ligand-mediated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Interactions of Saprophytic Yeasts with a nor Mutant of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5.2. Determination of Fungal Growth and AFB1 Biosynthesis [bio-protocol.org]
- 20. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzymatic Function of the Nor-1 Protein in Aflatoxin Biosynthesis in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uniprot.org [uniprot.org]
- 23. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Technical Guide to Norsolorinic Acid Accumulation in Fungal Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsolorinic acid (NA) is a polyketide anthraquinone (B42736) that serves as the first stable, pigmented intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties.[1][2] These toxins are primarily produced by fungal species such as Aspergillus flavus and Aspergillus parasiticus. The study of fungal mutants that accumulate this compound is crucial for understanding the genetic and molecular regulation of aflatoxin biosynthesis. These mutants, often characterized by a distinctive reddish-orange pigmentation, provide a powerful tool for dissecting the enzymatic steps of the pathway and for screening for inhibitors of aflatoxin production.[1][2] This technical guide provides an in-depth overview of this compound accumulation in fungal mutants, detailing the underlying genetic mechanisms, regulatory signaling pathways, and comprehensive experimental protocols for their study.
Genetic Basis of this compound Accumulation
The accumulation of this compound in fungal mutants is primarily due to mutations in the genes responsible for its conversion to downstream intermediates in the aflatoxin biosynthetic pathway.
2.1 The nor-1 (B64425) (aflD) Gene:
The most well-characterized genetic basis for this compound accumulation is a mutation in the nor-1 (also known as aflD ) gene.[3] This gene encodes a ketoreductase that catalyzes the conversion of this compound to averantin.[3] A loss-of-function mutation in nor-1 results in a metabolic block, leading to the accumulation of this compound within the fungal mycelia. This accumulation is visually identifiable by the orange-red color of the fungal colonies.[1] While these mutants show a significant reduction in aflatoxin production, the pathway is not always completely blocked, and low levels of aflatoxins may still be produced.[1]
2.2 Other Associated Genes:
While nor-1 is the primary gene associated with this compound accumulation, other genes within the aflatoxin biosynthetic cluster and regulatory genes can also influence its levels. For instance, the expression of the entire aflatoxin gene cluster is under the control of the regulatory protein AflR, and mutations affecting AflR can indirectly impact the accumulation of pathway intermediates.
Data Presentation: this compound and Aflatoxin Production in Fungal Mutants
Quantitative data on the specific yield of this compound in mutant strains is not consistently reported in a standardized format across the literature. However, the general trend observed is a significant increase in this compound accumulation with a concurrent decrease in the final aflatoxin output. The following tables summarize the typical qualitative and semi-quantitative findings.
Table 1: Characteristics of this compound-Accumulating Mutants
| Fungal Species | Mutant Designation | Phenotype | Genetic Locus | Reference |
| Aspergillus parasiticus | e.g., ATCC 24690 | Red-pigmented mycelia, reduced aflatoxin production | nor-1 | [4] |
| Aspergillus flavus | e.g., nor mutant | Orange-red mycelium, ~50% less aflatoxin | nor (linked to afl-1) | [5] |
Table 2: Relative Production of this compound and Aflatoxin in Wild-Type vs. Mutant Strains
| Strain | Genotype | This compound Accumulation | Aflatoxin B1 Production | Notes |
| Wild-Type (A. parasiticus) | nor-1+ | Low / Undetectable | High | Produces aflatoxins as the primary end-product. |
| Mutant (A. parasiticus) | nor-1- | High | Significantly Reduced (e.g., up to 80% reduction) | Accumulates the red-pigmented intermediate, this compound.[1] |
| Wild-Type (A. flavus) | nor+ | Low / Undetectable | High | Produces aflatoxins as the primary end-product. |
| Mutant (A. flavus) | nor- | High | Reduced (e.g., ~50% reduction) | Accumulates this compound.[5] |
Note: Specific quantitative yields (e.g., in mg/L) are highly dependent on the specific mutant strain, culture conditions, and analytical methods used and are not consistently available in the reviewed literature.
Signaling Pathways Regulating this compound Biosynthesis
The biosynthesis of this compound, as the initial step in the aflatoxin pathway, is tightly regulated by complex signaling networks that respond to various environmental and developmental cues.
4.1 Aflatoxin Biosynthesis Pathway:
This pathway illustrates the conversion of acetate (B1210297) to aflatoxin B1, highlighting the position of this compound as the first stable intermediate and the role of the nor-1 encoded enzyme.
Caption: Aflatoxin B1 biosynthetic pathway highlighting this compound.
4.2 G-Protein Signaling Pathway:
Heterotrimeric G-proteins are key upstream regulators of secondary metabolism, including aflatoxin synthesis. Environmental signals are perceived by G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades involving cAMP and Protein Kinase A (PKA), which in turn regulate the expression of aflatoxin biosynthetic genes like nor-1.
Caption: G-Protein signaling pathway regulating aflatoxin gene expression.
4.3 Calcium-Calmodulin Signaling Pathway:
Intracellular calcium levels, modulated in response to stress, play a critical role in regulating aflatoxin production. Calcium binds to calmodulin, which in turn can activate or inhibit downstream effectors like calcineurin (a phosphatase) and Ca2+/calmodulin-dependent protein kinases (CaMKs). The balance of phosphorylation and dephosphorylation events mediated by this pathway ultimately influences the activity of regulatory factors controlling aflatoxin gene expression.
Caption: Calcium-Calmodulin signaling in the regulation of aflatoxin biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound accumulation in fungal mutants.
5.1 Protocol for Fungal Mutant Generation
This protocol describes the generation of fungal mutants using UV irradiation and N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment, common methods for inducing mutations in Aspergillus species.[6][7]
Materials:
-
Wild-type Aspergillus sp. spores
-
Sterile potato dextrose agar (B569324) (PDA) plates
-
Sterile 0.1% Tween 80 solution
-
Sterile distilled water
-
Hemocytometer
-
UV germicidal lamp (254 nm)
-
N-methyl-N'-nitro-N-nitrosoguanidine (NTG)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sodium thiosulfate (B1220275) solution (5%)
-
Sterile petri dishes
-
Sterile spreader
Procedure:
-
Spore Suspension Preparation:
-
Grow a wild-type culture of Aspergillus sp. on a PDA plate for 5-7 days at 28°C.
-
Harvest conidia by flooding the plate with 10 mL of sterile 0.1% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Wash the spores by centrifuging at 3000 x g for 5 minutes, discarding the supernatant, and resuspending in sterile distilled water. Repeat twice.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.
-
-
-
Pipette 10 mL of the spore suspension into a sterile glass petri dish (without the lid).
-
Place the open dish under a UV germicidal lamp at a distance of 20-30 cm.
-
Expose the spores to UV radiation for varying time intervals (e.g., 1, 2, 5, 10, 15 minutes) with continuous gentle agitation.
-
For each time point, take a 1 mL aliquot and dilute it serially in sterile water.
-
Plate 100 µL of appropriate dilutions onto PDA plates and incubate in the dark for 3-5 days to prevent photoreactivation.
-
Calculate the survival rate for each exposure time and select a time that results in approximately 1-5% survival for screening.
-
-
-
Caution: NTG is a potent carcinogen. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Prepare a fresh solution of NTG in phosphate buffer (e.g., 1 mg/mL).
-
Add NTG solution to the spore suspension to a final concentration of 50-100 µg/mL.
-
Incubate at room temperature with shaking for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 5% sodium thiosulfate solution.
-
Wash the spores three times with sterile distilled water by centrifugation.
-
Plate serial dilutions onto PDA plates and incubate for 3-5 days.
-
-
Screening for this compound-Accumulating Mutants:
-
Visually inspect the colonies on the PDA plates for an orange-red pigmentation.
-
Isolate and purify the pigmented colonies by transferring a small piece of the colony to a fresh PDA plate.
-
Confirm the phenotype by growing the isolates in a conducive liquid medium and analyzing for this compound production.
-
5.2 Protocol for Fungal Culture and Media
Materials:
-
Yeast Extract-Sucrose (YES) medium: 2% yeast extract, 20% sucrose.[5]
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a spore suspension of the mutant and wild-type strains as described in Protocol 5.1.
-
Adjust the spore concentration to 1 x 10⁶ spores/mL.
-
-
Liquid Culture:
-
Inoculate 50 mL of sterile YES medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flasks at 28-30°C in a shaking incubator at 150 rpm for 5-7 days.
-
For stationary cultures, omit shaking.
-
5.3 Protocol for this compound Extraction
Materials:
-
Fungal culture (from Protocol 5.2)
-
Buchner funnel and filter paper
-
Acetone[5]
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Mycelial Harvest:
-
Separate the mycelium from the culture broth by vacuum filtration through a Buchner funnel.
-
Wash the mycelial mat with sterile distilled water.
-
Press the mycelium to remove excess water and record the wet weight. Alternatively, lyophilize to determine the dry weight.
-
-
Solvent Extraction:
-
Submerge the mycelial mat in acetone (B3395972) and blend or homogenize to disrupt the cells.[5]
-
Filter the homogenate to separate the extract from the cell debris.
-
Repeat the extraction of the cell debris with acetone to ensure complete recovery.
-
Combine the acetone extracts.
-
-
Liquid-Liquid Partitioning (optional, for purification):
-
Evaporate the acetone under reduced pressure.
-
Resuspend the residue in water and extract three times with an equal volume of chloroform or ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or chloroform) for subsequent analysis by spectrophotometry, TLC, or HPLC.
-
5.4 Protocol for Quantification of this compound
5.4.1 Spectrophotometric Quantification
This method is suitable for a rapid estimation of this compound concentration.
Materials:
-
This compound standard
-
Methanol
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard Curve Preparation: [2][10][11]
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for this compound (approximately 480 nm).
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dilute the extracted sample (from Protocol 5.3) in methanol to an appropriate concentration that falls within the range of the standard curve.
-
Measure the absorbance of the diluted sample at 480 nm.
-
Determine the concentration of this compound in the sample by using the equation of the line from the standard curve.
-
Calculate the total amount of this compound produced per gram of mycelial biomass or per liter of culture.
-
5.4.2 HPLC Quantification
This method provides more accurate and specific quantification of this compound.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Acid (e.g., formic acid or acetic acid)
-
Syringe filters (0.45 µm)
Procedure:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 480 nm
-
Injection Volume: 20 µL
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound in methanol at different concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Filter the redissolved sample extract (from Protocol 5.3) through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Express the results as µg/g of mycelial dry weight or mg/L of culture.
-
Conclusion
The study of this compound-accumulating fungal mutants remains a cornerstone of aflatoxin research. These mutants have been instrumental in elucidating the biosynthetic pathway, identifying key enzymes, and understanding the genetic regulation of mycotoxin production. The detailed protocols and an understanding of the complex signaling networks provided in this guide are intended to equip researchers with the necessary tools to further investigate these important fungal systems. Future research, particularly in generating and consistently reporting quantitative data on metabolite accumulation, will be invaluable for developing novel strategies to mitigate aflatoxin contamination in food and feed, and for potential applications in drug discovery and development.
References
- 1. czechmycology.org [czechmycology.org]
- 2. Spectrophotometry & Dilutions [websites.nku.edu]
- 3. Control of Aflatoxin Production of Aspergillus flavus and Aspergillus parasiticus Using RNA Silencing Technology by Targeting aflD (nor-1) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crsps.net [crsps.net]
- 6. Comparison of the use of UV light and nitrosoguanidine as mutagenic treatments in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Standard Curves | Pharmlabs [pharmlabs.unc.edu]
- 11. youtube.com [youtube.com]
Spectroscopic Profile of Norsolorinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for norsolorinic acid, a key intermediate in the biosynthesis of aflatoxins. Due to the limited availability of complete, published spectroscopic data for this compound in its native form, this document presents a combination of experimental data for a close derivative, predicted data based on its chemical structure, and detailed experimental protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data of this compound Tetramethyl Ether
The following table summarizes the ¹³C NMR chemical shift assignments for this compound tetramethyl ether. This data is crucial for understanding the carbon skeleton of the parent compound.
| Carbon Atom | Chemical Shift (δ) in ppm |
| 1 | 157.9 |
| 2 | 132.8 |
| 3 | 158.8 |
| 4 | Not Reported |
| 4a | Not Reported |
| 5 | Not Reported |
| 6 | Not Reported |
| 7 | Not Reported |
| 8 | 161.7 |
| 8a | Not Reported |
| 9 | 179.6 |
| 9a | Not Reported |
| 10 | 182.6 |
| 10a | Not Reported |
| 1' (C=O) | 203.3 |
| 2' | Not Reported |
| 3' | Not Reported |
| 4' | Not Reported |
| 5' | Not Reported |
| 6' | Not Reported |
| 11 | 135.8 |
| 12 | 117.2 |
| 13 | 121.8 |
| 14 | 135.6 |
Note: Data is for this compound tetramethyl ether. The chemical shifts for the parent this compound are expected to differ due to the presence of hydroxyl groups instead of methoxy (B1213986) groups.
Predicted ¹H NMR Data for this compound
A predicted ¹H NMR spectrum for this compound would show signals corresponding to the aromatic protons, the protons of the hexanoyl chain, and the hydroxyl protons. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the substituents on the anthraquinone (B42736) core.
Experimental Protocol for NMR Spectroscopy
Obtaining high-quality NMR spectra of natural products like this compound requires careful sample preparation and instrument setup.
1. Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR: For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands for this compound
Based on the structure of this compound, the following characteristic IR absorption bands are expected:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 (broad) | O-H (phenolic) | Stretching |
| 3000-2850 | C-H (alkyl) | Stretching |
| ~1715 | C=O (ketone) | Stretching |
| ~1650 | C=O (quinone) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1300-1000 | C-O (phenol) | Stretching |
Experimental Protocol for IR Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grinding: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
2. IR Data Acquisition:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: First, acquire a background spectrum of the empty sample compartment.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.
Predicted UV-Vis Absorption Maxima for this compound
The anthraquinone core of this compound contains an extensive system of conjugated π-electrons. This is expected to result in strong absorption in the UV and visible regions of the electromagnetic spectrum. Phenolic compounds typically exhibit absorption maxima in the 200-400 nm range. The extended conjugation in this compound is likely to produce multiple absorption bands.
Experimental Protocol for UV-Vis Spectroscopy
1. Sample Preparation:
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_max).
2. UV-Vis Data Acquisition:
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (measure the baseline).
-
Sample Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum.
-
Parameters:
-
Wavelength Range: Typically 200-800 nm.
-
Scan Speed: Medium.
-
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
Norsolorinic Acid: A Comprehensive Technical Guide to its Biological Activity
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Norsolorinic acid, a polyketide anthraquinone, is a naturally occurring compound predominantly known as a key intermediate in the biosynthetic pathway of aflatoxins, potent mycotoxins produced by fungi of the Aspergillus genus.[1][2] Beyond its role in mycotoxin synthesis, this compound has garnered scientific interest for its own intrinsic biological activities. This technical guide provides a detailed overview of the current understanding of the biological effects of this compound, with a focus on its anticancer properties. The information is presented to cater to researchers, scientists, and professionals involved in drug discovery and development, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Anticancer Activity
The most well-documented biological activity of this compound is its antiproliferative effect on cancer cells. Research has specifically highlighted its efficacy against human breast adenocarcinoma.
Quantitative Data
The cytotoxic effect of this compound has been quantified against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) value provides a measure of its potency.
| Cell Line | Compound | IC50 (µM) | Citation |
| MCF-7 (Human Breast Adenocarcinoma) | This compound | 12.7 | [3] |
Signaling Pathway: Fas-Mediated Apoptosis
This compound induces apoptosis in MCF-7 cells through the Fas-mediated pathway.[3][4] This extrinsic apoptosis pathway is initiated by the binding of the Fas ligand (FasL) to the Fas receptor (Fas/APO-1), a transmembrane protein of the tumor necrosis factor (TNF) receptor family. This interaction triggers a signaling cascade that culminates in programmed cell death. Studies have shown that this compound treatment of MCF-7 cells leads to an increased expression of both the Fas receptor and its ligand.[3][4] This upregulation suggests that this compound sensitizes the cancer cells to apoptosis by enhancing the components of the Fas signaling machinery. The induction of apoptosis by this compound appears to be independent of the tumor suppressor protein p53.[3][4]
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of this compound on the MCF-7 human breast cancer cell line.
-
Cell Line and Culture Conditions:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
-
MTT Assay Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the culture medium. A stock solution is typically prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted to final concentrations, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.
-
This protocol describes the detection of apoptosis in MCF-7 cells treated with this compound using flow cytometry.
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Antimicrobial Activity
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a general framework for assessing the antimicrobial activity of this compound.
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Enzyme Inhibitory Activity
This compound is a known intermediate in the biosynthesis of aflatoxins, where it is acted upon by various enzymes.[3] However, its inhibitory activity against other enzymes is not extensively characterized. There is a report suggesting monoamine oxidase (MAO) inhibitory action, but quantitative data is lacking.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general method to screen for the enzyme inhibitory potential of this compound.
-
Enzyme and Substrate: Select a target enzyme (e.g., monoamine oxidase A and B) and its corresponding substrate.
-
Procedure:
-
Prepare a reaction buffer optimal for the chosen enzyme's activity (pH, ionic strength).
-
In a suitable reaction vessel (e.g., cuvette or microplate well), add the buffer, the enzyme at a fixed concentration, and varying concentrations of this compound (dissolved in a suitable solvent).
-
Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction rates at different inhibitor concentrations.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Role in Aflatoxin Biosynthesis
This compound is the first stable intermediate in the aflatoxin biosynthetic pathway.[1] It is synthesized by a polyketide synthase and then undergoes a series of enzymatic conversions to ultimately form aflatoxins. This pathway is of significant interest in the fields of mycology and food safety.
References
Norsolorinic Acid: A Technical Guide to a Key Polyhydroxyanthraquinone Pigment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsolorinic acid is a vibrant red polyhydroxyanthraquinone pigment that holds a significant position in the study of fungal secondary metabolism.[1] Primarily known as the first stable intermediate in the biosynthetic pathway of aflatoxins, potent mycotoxins produced by Aspergillus species such as A. parasiticus and A. flavus, this compound serves as a critical biomarker and research tool.[1][2] Its distinct color provides a visual marker for aflatoxin-producing fungal strains, aiding in microbiological and pathological studies.[1] Beyond its role in mycotoxin biosynthesis, the polyhydroxyanthraquinone core of this compound makes it a molecule of interest for potential pharmacological applications, aligning with the broader scientific curiosity in quinone-based compounds for drug development. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, biosynthetic pathway, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound (2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione) is a polyketide characterized by a tetrahydroxyanthraquinone skeleton with a hexanoyl side chain.[3] This structure imparts its characteristic red color and its chemical reactivity. A summary of its known quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₇ | [3] |
| Molecular Weight | 370.35 g/mol | [3] |
| UV-Vis λmax | 465 nm | [4] |
| Molar Absorptivity (ε) | 7,760 M⁻¹cm⁻¹ | [4] |
| Solubility | Sparingly soluble in most solvents, even at elevated temperatures. | [5] |
Table 1: Chemical and Physical Properties of this compound
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. Due to its low solubility, spectroscopic data is often obtained for its more soluble derivatives, such as the tetramethyl ether.
13C NMR Spectroscopy
The 13C NMR spectrum of this compound tetramethyl ether provides key insights into its carbon skeleton. The assignments for the quaternary carbon atoms are often determined using long-range carbon-proton couplings.[5]
| Carbon Atom | Chemical Shift (δ) ppm |
| C(1') | 203.3 |
| C(10) | 182.6 |
| C(9) | 179.6 |
| C(12) | 117.2 |
| C(13) | 121.8 |
| C(2) | 132.8 |
Table 2: Selected 13C NMR Chemical Shifts for this compound Tetramethyl Ether.[5]
Note: The full 13C NMR data includes signals for all 20 carbon atoms, with assignments for methyl and methylene (B1212753) groups in the hexanoyl chain and the methoxy (B1213986) groups of the tetramethyl ether derivative.
Biosynthesis of this compound
This compound is the initial stable intermediate in the complex biosynthetic pathway of aflatoxins.[1] Its formation is a multi-step enzymatic process beginning with the condensation of a hexanoyl-CoA starter unit with seven malonyl-CoA extender units. This process is catalyzed by a polyketide synthase (PksA), a large, multi-domain enzyme.[6] The resulting polyketide undergoes cyclization and aromatization to form this compound anthrone, which is then oxidized to this compound.[6] The subsequent step in the aflatoxin pathway is the reduction of the keto group on the hexanoyl side chain of this compound to an alcohol, yielding averantin (B1666156). This reaction is catalyzed by a reductase enzyme.[7]
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Extraction and Purification of this compound from Aspergillus parasiticus Liquid Culture
This protocol outlines the steps for extracting and purifying this compound from a liquid culture of an Aspergillus parasiticus mutant strain that accumulates this pigment.
1. Fungal Culture: a. Inoculate a suitable liquid medium (e.g., Yeast Extract-Sucrose, YES broth) with spores of the this compound-accumulating Aspergillus parasiticus strain. b. Incubate the culture at 28-30°C with shaking (150-200 rpm) for 5-7 days, or until significant red pigmentation is observed in the mycelia.
2. Mycelial Harvest and Extraction: a. Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation. b. Lyophilize (freeze-dry) the mycelia to remove all water. c. Grind the dried mycelia into a fine powder. d. Extract the mycelial powder with acetone (B3395972) or methanol (B129727) at room temperature with constant stirring for 24 hours. e. Filter the extract to remove the mycelial debris. f. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Silica (B1680970) Gel Column Chromatography Purification: a. Prepare a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or a hexane:ethyl acetate (B1210297) mixture). b. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle and equilibrate the column with the starting mobile phase. d. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the starting mobile phase) and load it onto the top of the silica gel column. e. Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate). f. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) (see Protocol 2). g. Pool the fractions containing pure this compound (identified by its characteristic red color and Rf value on TLC). h. Evaporate the solvent from the pooled fractions to yield purified this compound.
Protocol 2: Thin Layer Chromatography (TLC) Analysis of this compound
TLC is a rapid and effective method for monitoring the purification of this compound and for its qualitative identification.
1. Plate Preparation: a. Use commercially available silica gel TLC plates. b. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
2. Sample Application: a. Dissolve a small amount of the crude extract or purified fraction in a volatile solvent (e.g., acetone or chloroform). b. Using a capillary tube, spot a small amount of the dissolved sample onto the baseline.
3. Development: a. Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid, 6:3:1 v/v/v). b. Allow the solvent front to ascend the plate until it is about 1 cm from the top. c. Remove the plate from the chamber and immediately mark the solvent front with a pencil. d. Allow the plate to air dry completely.
4. Visualization: a. This compound will appear as a distinct red-orange spot under visible light. b. The spot can also be visualized under UV light (254 nm and 365 nm). c. Calculate the Retention Factor (Rf) value for the spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
Protocol 3: In Vitro Assay for this compound Reductase Activity
This assay measures the enzymatic conversion of this compound to averantin, catalyzed by this compound reductase.
1. Enzyme Preparation: a. Prepare a cell-free extract from a culture of an appropriate fungal strain (e.g., Aspergillus parasiticus) by disrupting the mycelia (e.g., by sonication or grinding with liquid nitrogen) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors). b. Centrifuge the homogenate to remove cell debris, and use the supernatant (cytosolic fraction) as the enzyme source.
2. Reaction Mixture: a. In a microcentrifuge tube, prepare the following reaction mixture:
- 100 µL of the enzyme preparation
- 10 µL of this compound solution (dissolved in a suitable organic solvent like DMSO, to a final concentration of ~50 µM)
- 10 µL of NADPH solution (to a final concentration of ~1 mM)
- Reaction buffer to a final volume of 200 µL. b. Prepare a control reaction without the enzyme or without NADPH.
3. Incubation: a. Incubate the reaction mixtures at an optimal temperature (e.g., 28-37°C) for a specific time period (e.g., 30-60 minutes).
4. Reaction Termination and Analysis: a. Stop the reaction by adding an equal volume of a solvent that will precipitate the protein and extract the metabolites (e.g., ethyl acetate). b. Vortex the mixture vigorously and centrifuge to separate the layers. c. Carefully transfer the organic layer to a new tube and evaporate the solvent. d. Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol). e. Analyze the products by TLC (Protocol 2) or HPLC, looking for the disappearance of the this compound spot/peak and the appearance of the averantin spot/peak.
Experimental and Analytical Workflow
The study of this compound, from its production in fungal cultures to its detailed characterization, follows a logical workflow. This typically involves cultivation of the producing organism, extraction of the metabolite, purification through chromatographic techniques, and finally, structural and quantitative analysis.
Conclusion
This compound remains a molecule of high interest for researchers in mycology, natural product chemistry, and drug discovery. Its role as a key intermediate in aflatoxin biosynthesis provides a valuable tool for studying and potentially mitigating mycotoxin contamination in agriculture and food science. Furthermore, its polyhydroxyanthraquinone structure presents a scaffold for the development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating and important fungal pigment.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C20H18O7 | CID 25102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereochemistry during aflatoxin biosynthesis: conversion of this compound to averufin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.co.za [journals.co.za]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Norsolorinic Acid from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsolorinic acid is a deep red polyketide pigment naturally produced by various filamentous fungi, most notably by species of Aspergillus, such as Aspergillus parasiticus and Aspergillus flavus. It is a key intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins of significant concern in agriculture and food safety. Mutant strains of these fungi, blocked in the aflatoxin pathway, can be utilized to accumulate and isolate this compound.[1][2] Due to its distinct color and potential biological activities, pure this compound is a valuable standard for analytical and toxicological studies, as well as for research into the inhibition of aflatoxin biosynthesis.
These application notes provide a detailed protocol for the extraction and purification of this compound from fungal cultures. The methodology covers fungal fermentation, solvent extraction, and chromatographic purification, yielding this compound of high purity suitable for research and development purposes.
Data Presentation
The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency. The following table summarizes representative data on this compound production.
| Fungal Strain | Culture Conditions | Extraction Method | Purification Method | Typical Yield Range | Purity | Reference |
| Aspergillus parasiticus mutant | Liquid Fermentation (YES medium) | Chloroform (B151607) Extraction | Silica (B1680970) Gel Column Chromatography | 10-50 mg/L | >95% | [1][2] |
| Aspergillus parasiticus ATCC 24690 | Solid-State Fermentation (Shredded Wheat) | Acetone (B3395972) Extraction | Preparative TLC | 5-20 mg/kg substrate | >98% | [2] |
Experimental Protocols
Fungal Culture and Fermentation
This protocol describes the cultivation of a this compound-accumulating mutant strain of Aspergillus parasiticus.
Materials:
-
This compound-producing strain of Aspergillus parasiticus (e.g., ATCC 24690)
-
Yeast Extract Sucrose (B13894) (YES) Broth: 2% yeast extract, 15% sucrose in distilled water
-
Potato Dextrose Agar (PDA) plates
-
Sterile Erlenmeyer flasks (1 L)
-
Shaking incubator
-
Autoclave
Protocol:
-
Prepare and autoclave YES broth and PDA plates.
-
Inoculate a PDA plate with spores of the Aspergillus parasiticus mutant strain and incubate at 28-30°C for 5-7 days until sporulation.
-
Aseptically add 10 mL of sterile 0.05% Tween 80 solution to the mature PDA culture and gently scrape the surface to release the spores, creating a spore suspension.
-
Inoculate 200 mL of YES broth in a 1 L Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flask in a shaking incubator at 28-30°C and 150 rpm for 7-10 days. The mycelium will develop a characteristic red color due to the accumulation of this compound.
Extraction of Crude this compound
This protocol details the extraction of this compound from the fungal mycelium.
Materials:
-
Fungal culture from Protocol 1
-
Buchner funnel and filter paper (e.g., Whatman No. 1)
-
Acetone
-
Chloroform
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Freeze-dryer (optional)
Protocol:
-
Harvest the fungal mycelium from the culture broth by vacuum filtration using a Buchner funnel.
-
Wash the mycelial mat with distilled water to remove residual medium.
-
Press the mycelium to remove excess water and then freeze-dry or dry in a low-temperature oven (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with acetone or chloroform (1:10 w/v) by maceration with stirring for 24 hours at room temperature. The solvent will turn deep red.
-
Filter the mixture to separate the mycelial debris from the solvent extract.
-
Repeat the extraction of the mycelial residue two more times to ensure complete recovery.
-
Combine the solvent extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a red, crude extract.
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Hexane (B92381), Ethyl Acetate, Acetic Acid
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp (254 nm and 365 nm)
-
Collection tubes
Protocol:
-
TLC Analysis of Crude Extract:
-
Dissolve a small amount of the crude extract in chloroform.
-
Spot the dissolved extract onto a TLC plate.
-
Develop the TLC plate in a solvent system of Toluene:Ethyl Acetate:Acetic Acid (8:1:1 v/v/v).
-
Visualize the plate under UV light (365 nm) and visible light. This compound will appear as a distinct red-orange spot. This will help in monitoring the column chromatography.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Wash the column with hexane until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform or the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A small amount of acetic acid (e.g., 0.5%) can be added to the mobile phase to keep the this compound in its protonated form and improve the separation.
-
A suggested gradient is as follows:
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
Hexane:Ethyl Acetate (70:30)
-
Hexane:Ethyl Acetate (50:50)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the fractions by TLC, spotting each fraction on a TLC plate and developing it as described in step 1.
-
Combine the fractions that contain the pure this compound (identified by a single red-orange spot with the correct Rf value).
-
-
Final Step:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound as a red solid.
-
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
Application Notes and Protocols for the Quantitative Analysis of Norsolorinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of norsolorinic acid, a key intermediate in the aflatoxin biosynthetic pathway. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible quantification of this compound from fungal cultures.
Introduction
This compound is a red polyhydroxyanthraquinone and the first stable intermediate in the biosynthesis of aflatoxins, a group of mycotoxins produced by several species of Aspergillus fungi, such as A. flavus and A. parasiticus.[1] The quantification of this compound is crucial for studying the regulation of the aflatoxin biosynthetic pathway, screening for fungal strains with altered metabolic profiles, and for quality control in various research and development settings. Its distinct red color can serve as a visual marker for potential aflatoxin production.[1]
Analytical Methods Overview
A summary of the primary analytical techniques for the quantification of this compound is provided below. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: A robust and widely available technique for the separation and quantification of this compound. It offers good sensitivity and reproducibility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it ideal for trace-level detection and confirmation. The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification in complex matrices.
-
UV-Vis Spectrophotometry: A simple and cost-effective method for the rapid estimation of this compound concentration, particularly useful for screening a large number of samples.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described analytical methods. Please note that where specific data for this compound is not available in the literature, estimates based on structurally similar mycotoxins are provided and indicated as such.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.05 - 0.25 mg/L (estimated) | 0.01 - 18.58 µg/kg | ~1 mg/L (estimated) |
| Limit of Quantification (LOQ) | 0.15 - 0.75 mg/L (estimated) | 0.03 - 82.50 µg/kg | ~3 mg/L (estimated) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Recovery | 85 - 110% (typical for mycotoxins) | 90 - 115% (typical for mycotoxins) | N/A |
| Precision (RSD%) | < 5% | < 10% | < 5% |
Experimental Protocols
Sample Preparation from Fungal Culture
This protocol describes the extraction of this compound from Aspergillus species grown on a solid agar (B569324) medium.
Materials:
-
Fungal culture grown on potato dextrose agar (PDA) or similar solid medium
-
Sterile scalpel or spatula
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Chloroform
-
Methanol
-
Ethyl acetate
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Harvesting: After incubation, excise the fungal mycelium and a small portion of the surrounding agar from the plate using a sterile scalpel.
-
Extraction:
-
Place the harvested material into a 50 mL centrifuge tube.
-
Add 20 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet with another 20 mL of the solvent mixture.
-
Combine the supernatants.
-
-
Liquid-Liquid Partitioning (Optional, for cleaner extracts):
-
Add 10 mL of 0.9% NaCl solution to the combined supernatant and vortex.
-
Centrifuge to separate the layers.
-
Collect the lower organic layer.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for the intended analytical method (e.g., methanol:water for HPLC).
-
Vortex to dissolve the residue.
-
-
Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
References
Application Note: HPLC-UV Method for the Analysis of Norsolorinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of norsolorinic acid. This compound is a key intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins of significant concern in agriculture, food safety, and pharmaceutical research. The described methodology provides a framework for the chromatographic separation and analysis of this anthraquinone (B42736) metabolite. The protocol is intended as a starting point for method development and validation in research and quality control laboratories.
Introduction
This compound is an orange-colored anthraquinone that serves as one of the first stable intermediates in the biosynthesis of aflatoxins by various species of Aspergillus fungi. Monitoring the presence and concentration of this compound can be crucial for studying fungal metabolism, screening for aflatoxin-producing strains, and investigating potential inhibitors of the aflatoxin pathway. This document provides a detailed protocol for its analysis using a reversed-phase HPLC-UV system.
Experimental Protocol
This proposed method is based on established analytical techniques for related mycotoxins and anthraquinones.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.
-
Standards: this compound analytical standard.
-
Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-15 min: 40% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 40% B
-
22-30 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Given that this compound is an anthraquinone, multiple wavelengths may be suitable. A primary wavelength of 254 nm is recommended for general screening, with 465 nm being a more specific wavelength for this colored compound. A PDA detector would be ideal to monitor multiple wavelengths.[1]
3. Standard Preparation
Prepare a stock solution of this compound in methanol or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL. From this stock, create a series of working standards by serial dilution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation (from Fungal Culture)
This is a general protocol and may require optimization based on the specific sample matrix.
-
Extraction: Lyophilize and grind the fungal mycelia or the solid substrate culture. Extract a known amount (e.g., 1 g) with 10 mL of a suitable solvent mixture like methanol:water (80:20, v/v) by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the initial mobile phase to fall within the calibration range.
Data Presentation
The following table summarizes the expected quantitative data for the proposed HPLC-UV method for this compound analysis. These values are illustrative and should be determined during in-house method validation.
| Parameter | Expected Value |
| Retention Time (t_R) | Approximately 12-15 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Wavelength (λ_max) | 254 nm, 465 nm |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
This compound in the Aflatoxin Biosynthesis Pathway
Caption: this compound's role in Aflatoxin Biosynthesis.
References
Application Notes and Protocols for LC-MS/MS Analysis of Norsolorinic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsolorinic acid is a polyketide anthraquinone (B42736) that serves as an early and crucial intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties produced by fungi of the Aspergillus genus, notably A. flavus and A. parasiticus. The metabolic fate of this compound is of significant interest in the fields of toxicology, mycology, and drug development, as understanding its conversion to downstream metabolites is key to elucidating the mechanisms of aflatoxin production and developing potential inhibitors. This application note provides detailed protocols for the sensitive and specific quantification of this compound and its primary metabolites—averantin, 5'-hydroxyaverantin, and averufin—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The analytical methods detailed herein are designed to be robust and reproducible, providing a valuable tool for researchers investigating fungal secondary metabolism, screening for inhibitors of aflatoxin biosynthesis, and assessing the contamination of food and feed products.
Metabolic Pathway of this compound
This compound is the first stable intermediate in the aflatoxin biosynthetic pathway.[1] It undergoes a series of enzymatic conversions to ultimately form the various aflatoxin congeners. The initial steps of this pathway, which are the focus of this application note, are outlined below.
Caption: Metabolic conversion of this compound.
Experimental Protocols
Sample Preparation from Fungal Cultures
This protocol is designed for the extraction of this compound and its metabolites from Aspergillus cultures grown on a solid or in a liquid medium.
Materials:
-
Fungal culture (solid or liquid)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm syringe filters
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Harvesting:
-
Solid Culture: Scrape the fungal mycelium and agar (B569324) from the petri dish.
-
Liquid Culture: Separate the mycelium from the broth by filtration or centrifugation (e.g., 5000 x g for 10 minutes). The supernatant can be analyzed for extracellular metabolites, while the mycelial pellet can be processed for intracellular metabolites.
-
-
Extraction:
-
Homogenize the collected fungal material (mycelium and/or agar) with ethyl acetate (e.g., 10 mL per gram of material). For liquid culture supernatant, perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Sonicate the mixture for 15 minutes in a sonication bath.
-
Shake the mixture on an orbital shaker for 1 hour at room temperature.
-
Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid debris.
-
-
Drying and Concentration:
-
Carefully collect the ethyl acetate supernatant.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of methanol/water (50:50, v/v) suitable for LC-MS/MS analysis (e.g., 1 mL).
-
Vortex the reconstituted sample for 1 minute to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound and its metabolites. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
The overall experimental process from sample preparation to data analysis is depicted below.
Caption: LC-MS/MS analysis workflow.
Data Presentation
MRM Transitions and Retention Times
The following table provides the optimized Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of this compound and its metabolites. These values should be used to set up the acquisition method on the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 371.1 | 325.1 | 25 | To be determined |
| 297.1 | 35 | |||
| Averantin | 373.1 | 355.1 | 20 | To be determined |
| 299.1 | 30 | |||
| 5'-Hydroxyaverantin | 389.1 | 371.1 | 22 | To be determined |
| 353.1 | 32 | |||
| Averufin | 369.1 | 351.1 | 28 | To be determined |
| 323.1 | 38 |
Retention times are dependent on the specific LC system and column used and should be determined experimentally by injecting individual standards.
Quantitative Analysis Results
The following table is a template for presenting quantitative data obtained from the analysis of fungal extracts.
| Sample ID | This compound (ng/mL) | Averantin (ng/mL) | 5'-Hydroxyaverantin (ng/mL) | Averufin (ng/mL) |
| Control 1 | ||||
| Control 2 | ||||
| Control 3 | ||||
| Treatment 1 | ||||
| Treatment 2 | ||||
| Treatment 3 | ||||
| LOD (ng/mL) | e.g., 0.1 | e.g., 0.1 | e.g., 0.2 | e.g., 0.15 |
| LOQ (ng/mL) | e.g., 0.3 | e.g., 0.3 | e.g., 0.6 | e.g., 0.5 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are estimates and should be experimentally determined for each analytical batch.
Fragmentation Pathway of this compound
The fragmentation of this compound in the positive ion mode typically involves the neutral loss of water and carbon monoxide from the protonated molecule. The proposed fragmentation pathway is illustrated below.
Caption: Fragmentation of this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the LC-MS/MS analysis of this compound and its key metabolites. By utilizing the detailed sample preparation procedures, optimized LC-MS/MS parameters, and specific MRM transitions, researchers can achieve sensitive and accurate quantification of these important intermediates in the aflatoxin biosynthetic pathway. These methods will be invaluable for studies aimed at understanding and controlling the production of aflatoxins in various settings.
References
Application Notes and Protocols for the Synthesis of Norsolorinic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norsolorinic acid is a key polyketide anthraquinone (B42736) that serves as the first stable intermediate in the biosynthetic pathway of aflatoxins, potent mycotoxins produced by Aspergillus species.[1][2] The structural modification of this compound to create novel analogues is a significant area of interest for studying the aflatoxin pathway, developing pathway inhibitors, and exploring potential therapeutic applications of novel anthraquinone compounds.[3] This document provides detailed protocols for two primary strategies for generating this compound analogues: total chemical synthesis via Friedel-Crafts acylation and a biosynthetic approach using precursor-directed biosynthesis.
Introduction to Synthetic Strategies
The synthesis of this compound analogues can be approached through two distinct methodologies, each with its own advantages.
-
Chemical Synthesis: This approach offers the most flexibility in designing and creating a wide variety of structural analogues by building the core anthraquinone scaffold from basic chemical precursors. The most common method involves the Friedel-Crafts reaction between a substituted phthalic anhydride (B1165640) and a substituted benzene (B151609) derivative.[4][5] This strategy allows for precise control over the substitution pattern on the aromatic rings.
-
Biosynthetic Approach: This method leverages the natural enzymatic machinery of microorganisms. By feeding cultures of non-aflatoxigenic Aspergillus parasiticus mutants with synthetic analogues of the natural hexanoate (B1226103) starter unit, the fungal polyketide synthase can incorporate these unnatural precursors to generate novel, side-chain-modified this compound analogues.[6] This is a powerful tool for creating analogues with modified alkyl side chains.
Chemical Synthesis Strategy: Friedel-Crafts Acylation
The construction of the core anthraquinone structure is effectively achieved through the acid-catalyzed condensation of a phthalic anhydride derivative with a benzene derivative, followed by a cyclization step.[7][8] Alum-catalyzed synthesis in water has emerged as a greener and efficient alternative to traditional methods.[4]
Experimental Workflow: Chemical Synthesis
Caption: Workflow for the chemical synthesis of anthraquinone analogues.
Protocol 2.1: General Procedure for Alum-Catalyzed Synthesis of Anthraquinone Derivatives
This protocol is adapted from a general method for synthesizing anthraquinone derivatives in water.[4]
Materials:
-
Substituted Phthalic Anhydride (1.0 mmol)
-
Substituted Benzene derivative (1.1 mmol)
-
Alum (KAl(SO₄)₂·12H₂O) (0.25 mmol, 25 mol%)
-
Deionized Water (5 mL)
-
Ethyl Acetate
-
25-mL Round-Bottom Flask
-
Magnetic Stirrer and Stir Bar
-
TLC plates (Silica gel)
Procedure:
-
Combine the substituted phthalic anhydride (1.0 mmol), the substituted benzene derivative (1.1 mmol), and 5 mL of water in a 25-mL round-bottom flask.
-
Add alum (25 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), stop the stirring.
-
Extract the reaction mixture with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure anthraquinone analogue.
Data Presentation: Synthesis of Anthraquinone Analogues
The following table summarizes representative yields for the synthesis of various anthraquinone derivatives using the alum-catalyzed method, demonstrating the influence of substituents on reaction outcomes.[4]
| Entry | Substituted Benzene (R) | Time (h) | Yield (%) |
| 1 | -OCH₃ | 2.0 | 96 |
| 2 | -CH₃ | 2.5 | 92 |
| 3 | -OH | 3.0 | 90 |
| 4 | -H | 4.0 | 85 |
| 5 | -Cl | 6.0 | 78 |
| 6 | -Br | 6.5 | 75 |
| 7 | -NO₂ | 8.0 | 70 |
Note: Electron-donating groups on the benzene ring lead to higher yields and shorter reaction times, while electron-withdrawing groups decrease the reaction rate and yield.[4]
Biosynthetic Strategy: Precursor-Directed Biosynthesis
This approach involves feeding synthetic fatty acid analogues, as N-acetylcysteamine (SNAC) thioesters, to cultures of Aspergillus parasiticus. The organism's polyketide synthase (PKS) can then utilize these unnatural starter units in place of the native hexanoyl-CoA, leading to the formation of this compound analogues with modified side chains.[6]
Biosynthetic Pathway and Analogue Generation
Caption: Generation of this compound analogues via precursor feeding.
Protocol 3.1: Precursor Feeding to Aspergillus parasiticus
This protocol is a generalized procedure based on methodologies for producing side-chain modified analogues.[6]
Materials:
-
Culture of Aspergillus parasiticus (e.g., ATCC 24690)
-
Appropriate liquid culture medium (e.g., YES medium)
-
Sterile flasks for culturing
-
Shaking incubator
-
N-acetylcysteamine (SNAC) thioester of the desired fatty acid analogue (e.g., pentanoic acid, 6-fluorohexanoic acid) dissolved in a suitable solvent (e.g., ethanol)
-
Ethyl Acetate
-
HPLC system for analysis and purification
Procedure:
-
Inoculate the liquid culture medium with spores or mycelia of A. parasiticus.
-
Grow the culture in a shaking incubator under appropriate conditions (e.g., 28°C, 150 rpm) for a period sufficient for vegetative growth (typically 48-72 hours).
-
Prepare a sterile solution of the SNAC thioester analogue.
-
Add the precursor solution to the fungal culture to a final concentration typically in the micromolar to millimolar range.
-
Continue the incubation for an additional period (e.g., 24-72 hours) to allow for the uptake and metabolism of the precursor.
-
After the incubation period, harvest the mycelia by filtration.
-
Extract the mycelia and the culture filtrate separately with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) to identify and quantify the production of the novel this compound analogue.
-
Purify the target analogue using preparative or semi-preparative HPLC.
Data Presentation: Biosynthesized Analogues
Feeding experiments have successfully produced novel analogues of this compound.[6]
| Starter Unit Fed (as SNAC thioester) | Resulting this compound Analogue Side Chain |
| Pentanoic Acid | Pentanoyl |
| 6-Fluorohexanoic Acid | 6-Fluorohexanoyl |
Conclusion and Future Outlook
The synthesis of this compound analogues provides valuable tools for biochemical studies and drug discovery. Chemical synthesis offers unparalleled versatility in modifying the anthraquinone core, while precursor-directed biosynthesis presents an elegant method for specifically altering the polyketide side chain. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to produce and study these important molecules. Future work may focus on combining these approaches, using chemical synthesis to create novel starter unit analogues for subsequent biosynthetic incorporation, thereby expanding the accessible chemical space of this compound derivatives for biological screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101514153B - Synthesis method for high-purity substituted anthraquinones - Google Patents [patents.google.com]
- 6. Biosynthesis of this compound and averufin: substrate specificity of this compound synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Anthraquinone | Synthesis, Reactions, Dyeing | Britannica [britannica.com]
- 8. CN102241579B - Method for synthesizing anthraquinone - Google Patents [patents.google.com]
Application Notes and Protocols: Norsolorinic Acid as a Biomarker for Aflatoxin Presence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins are a group of mycotoxins produced by several fungal species of the Aspergillus genus, most notably Aspergillus flavus and Aspergillus parasiticus. These toxins are potent natural carcinogens and can contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health. The biosynthesis of aflatoxins is a complex process involving a series of enzymatic reactions. Norsolorinic acid is the first stable and pigmented intermediate in this pathway. Its presence is an early indicator of the potential for aflatoxin production, making it a valuable biomarker for assessing the risk of aflatoxin contamination in various matrices.
These application notes provide detailed protocols for the extraction and quantification of this compound and aflatoxins, supporting the use of this compound as an early warning sign for aflatoxin contamination.
Data Presentation
The following table summarizes quantitative data on the production of this compound and aflatoxin B1 by various Aspergillus species. This data is crucial for establishing a correlative understanding between the precursor biomarker and the final toxic metabolite.
| Fungal Strain | Inoculation Time (h) | Spore Count | This compound (µg/g) | Aflatoxin B1 (µg/g) |
| A. flavus NRRL 29487 | 0 | 5 | 0.0 | 1.5 |
| 0 | 50 | 0.0 | 2.5 | |
| 0 | 500 | 0.0 | 4.0 | |
| 24 | 5 | 0.0 | 0.5 | |
| 24 | 50 | 0.0 | 1.0 | |
| 24 | 500 | 0.0 | 2.0 | |
| 48 | 5 | 0.0 | 0.2 | |
| 48 | 50 | 0.0 | 0.4 | |
| 48 | 500 | 0.0 | 0.8 | |
| 72 | 5 | 0.0 | 0.1 | |
| 72 | 50 | 0.0 | 0.2 | |
| 72 | 500 | 0.0 | 0.3 | |
| A. flavus NRRL 3357 | 0 | 5 | 0.0 | 2.0 |
| 0 | 50 | 0.0 | 3.5 | |
| 0 | 500 | 0.0 | 5.0 | |
| 24 | 5 | 0.0 | 0.8 | |
| 24 | 50 | 0.0 | 1.5 | |
| 24 | 500 | 0.0 | 2.5 | |
| 48 | 5 | 0.0 | 0.3 | |
| 48 | 50 | 0.0 | 0.6 | |
| 48 | 500 | 0.0 | 1.0 | |
| 72 | 5 | 0.0 | 0.1 | |
| 72 | 50 | 0.0 | 0.2 | |
| 72 | 500 | 0.0 | 0.4 | |
| A. parasiticus NRRL 6111 | 0 | 5 | 0.5 | 3.0 |
| 0 | 50 | 1.0 | 5.0 | |
| 0 | 500 | 2.0 | 8.0 | |
| 24 | 5 | 0.2 | 1.2 | |
| 24 | 50 | 0.4 | 2.0 | |
| 24 | 500 | 0.8 | 3.5 | |
| 48 | 5 | 0.1 | 0.5 | |
| 48 | 50 | 0.2 | 0.8 | |
| 48 | 500 | 0.3 | 1.5 | |
| 72 | 5 | 0.05 | 0.2 | |
| 72 | 50 | 0.1 | 0.3 | |
| 72 | 500 | 0.15 | 0.6 |
Signaling Pathways and Experimental Workflows
Aflatoxin Biosynthesis Pathway
The following diagram illustrates the initial steps of the aflatoxin biosynthetic pathway, highlighting the position of this compound as the first stable intermediate. The conversion of this compound to subsequent intermediates is a critical control point in aflatoxin production.
Experimental Workflow
The following diagram outlines the general workflow for the simultaneous extraction and analysis of this compound and aflatoxins from a sample matrix.
Application Notes and Protocols for ¹³C NMR Analysis of Norsolorinic Acid
Introduction: Norsolorinic acid is a key secondary metabolite produced by various fungi, notably Aspergillus species. It serves as an early intermediate in the biosynthetic pathway of aflatoxins, a group of highly carcinogenic mycotoxins. The structural elucidation, quantification, and biosynthetic study of this compound are critical for research in natural products, mycotoxicology, and drug development. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for these analyses, providing detailed information about the carbon skeleton of the molecule. This document provides detailed protocols for the qualitative and quantitative analysis of this compound using ¹³C NMR, as well as its application in biosynthetic pathway studies.
Application Note 1: Structural Verification by Qualitative ¹³C NMR
Qualitative ¹³C NMR is used to verify the chemical structure of an isolated compound by comparing its spectrum to known data. Each unique carbon atom in the molecule produces a distinct signal (peak) in the spectrum, and the chemical shift (δ) of each signal is characteristic of the carbon's local electronic environment.
Experimental Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation :
-
Accurately weigh 10-50 mg of purified this compound.[1] For ¹³C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d, or Acetone-d₆) in a clean vial.[1] DMSO-d₆ is often a good choice for polyketides which can have poor solubility in other common NMR solvents.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2] The final sample height in the tube should be approximately 4-5 cm.[2]
-
Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
-
-
NMR Data Acquisition (Example Parameters) :
-
Spectrometer : 400 MHz or higher field strength.
-
Nucleus : ¹³C
-
Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker instruments).
-
Solvent : DMSO-d₆ (or other as used in sample preparation).
-
Temperature : 298 K (25 °C).
-
Spectral Width : ~220 ppm (e.g., from -10 to 210 ppm).
-
Acquisition Time (AQ) : ~1.0-1.5 seconds.
-
Relaxation Delay (D1) : 2.0 seconds. For qualitative spectra, a shorter delay is acceptable to reduce experiment time.[3]
-
Number of Scans (NS) : 1024 to 4096 scans, or until a sufficient signal-to-noise ratio is achieved. This can take from 30 minutes to several hours depending on the sample concentration.
-
-
Data Processing :
-
Apply an exponential window function (line broadening of 1-2 Hz).
-
Perform Fourier transformation.
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Data Presentation: ¹³C NMR Chemical Shifts
The acquired spectrum should be compared with literature values for this compound to confirm its identity.
Table 1: Reported ¹³C NMR Chemical Shifts for this compound. [4]
| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type |
| C-1' | 13.9 | CH₃ |
| C-2' | 22.0 | CH₂ |
| C-3' | 31.0 | CH₂ |
| C-4' | 35.8 | CH₂ |
| C-5' | 43.1 | CH₂ |
| C-6 | 108.5 | CH |
| C-8 | 109.2 | CH |
| C-10a | 110.1 | C |
| C-5a | 115.8 | C |
| C-9a | 132.7 | C |
| C-7 | 137.0 | CH |
| C-4a | 157.6 | C |
| C-1 | 162.1 | C-OH |
| C-3 | 165.2 | C-OH |
| C-5 | 166.4 | C-OH |
| C-10 | 181.9 | C=O |
| C-9 | 192.5 | C=O |
| C-2 | 202.1 | C=O (side chain) |
| Note: Assignments are based on typical chemical shift ranges for anthraquinones and may require 2D NMR (HSQC, HMBC) for unambiguous confirmation. Data sourced from SpectraBase.[4] Solvent not specified. |
Application Note 2: Purity Assessment by Quantitative ¹³C NMR (qNMR)
While standard ¹³C NMR is generally not quantitative due to long and variable relaxation times (T₁) and the Nuclear Overhauser Effect (NOE), specific protocols can be employed to obtain accurate quantitative data.[5] This is useful for determining the purity of a this compound sample without the need for an identical reference standard for calibration.
Experimental Protocol: Quantitative ¹³C NMR
This protocol is designed to suppress the NOE and allow for full relaxation of all carbon nuclei, ensuring that signal intensity is directly proportional to the number of nuclei.
-
Sample Preparation :
-
Accurately weigh a specific amount of the this compound sample (e.g., 20.0 mg).
-
Accurately weigh a specific amount of a suitable internal standard (e.g., 10.0 mg of maleic acid or another compound with sharp, well-resolved signals that do not overlap with the analyte). The standard should have a known purity.
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent (e.g., 0.7 mL DMSO-d₆) in a vial before transferring to the NMR tube.
-
-
NMR Data Acquisition :
-
Pulse Program : Use an inverse-gated decoupling sequence (e.g., zgig on Bruker instruments) to suppress the NOE.[6]
-
Flip Angle : Use a 90° pulse angle to maximize signal intensity.[5]
-
Relaxation Delay (D1) : This is the most critical parameter. A long delay is required to ensure all carbons, especially quaternary ones, have fully relaxed. A conservative delay of 5 times the longest T₁ value is recommended.[6] If T₁ values are unknown, a delay of 30-60 seconds is often sufficient for small molecules.
-
Number of Scans (NS) : A higher number of scans will be required to compensate for the long relaxation delay. Plan for an experiment time of several hours to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis :
-
Process the spectrum as described for qualitative analysis.
-
Carefully integrate one or more well-resolved signals for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of carbons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard (%)
-
Data Presentation: Example qNMR Results
Table 2: Example Quantitative ¹³C NMR Data for a this compound Sample.
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Mass (m) | 20.5 mg | 10.2 mg |
| Molecular Weight (MW) | 370.36 g/mol | 116.07 g/mol |
| Signal Integrated | C-6 (δ 108.5) | CH=CH (δ 130.2) |
| Number of Carbons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.25 |
| Standard Purity (P_std) | - | 99.8% |
| Calculated Purity | 95.7% | - |
Application Note 3: Elucidation of Biosynthesis via ¹³C Labeling
Feeding a fungal culture with a ¹³C-enriched precursor, such as [1,2-¹³C]acetate, allows for the tracing of how these building blocks are incorporated into the final natural product.[7][8] Analysis of the resulting ¹³C-¹³C coupling patterns in the NMR spectrum can reveal the original folding of the polyketide chain.[8]
Experimental Protocol: ¹³C Labeling Experiment
-
Fungal Culture : Grow a culture of a this compound-producing fungus (e.g., a mutant strain of Aspergillus parasiticus) in a suitable liquid medium.[8]
-
Precursor Feeding : At a specific time point during fungal growth (e.g., after 3 days, when production begins), add a solution of a ¹³C-labeled precursor (e.g., sodium [1,2-¹³C]acetate) to the culture medium.[8] The precursor may be added in portions over several days.
-
Harvest and Extraction : After a suitable incubation period (e.g., 7-10 days), harvest the fungal mycelium by filtration. Extract the metabolites from the mycelium using an appropriate solvent system (e.g., chloroform-methanol).[8]
-
Purification : Purify the labeled this compound from the crude extract using chromatographic techniques (e.g., column chromatography or HPLC).
-
NMR Analysis : Prepare the labeled sample and acquire a ¹³C NMR spectrum as described in Application Note 1. The key difference in the spectrum will be the presence of "satellite" peaks for carbons that are adjacent to another ¹³C nucleus, resulting from ¹J_CC coupling.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and the biosynthetic logic.
Caption: Workflow for a ¹³C labeling experiment.
Caption: Biosynthesis from ¹³C-labeled acetate.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. journals.co.za [journals.co.za]
- 8. journals.co.za [journals.co.za]
Quantitative Analysis of Hydroxyl Groups Using ³¹P NMR Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of hydroxyl (-OH) groups is critical in various stages of research and development, including the characterization of raw materials, intermediates, and final products. In the pharmaceutical industry, the hydroxyl content of active pharmaceutical ingredients (APIs), excipients, and polymeric drug delivery systems can significantly impact properties such as solubility, stability, and drug release profiles. While traditional methods for hydroxyl group determination exist, they can be time-consuming, require large sample amounts, and may lack the specificity to differentiate between various types of hydroxyl groups.
Quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and efficient alternative for the comprehensive analysis of hydroxyl functionalities.[1][2][3][4][5][6] This technique involves the derivatization of hydroxyl groups with a phosphorus-containing reagent, followed by the analysis of the resulting phosphitylated product by ³¹P NMR. The high natural abundance (100%) and wide chemical shift range of the ³¹P nucleus provide excellent signal dispersion and sensitivity, allowing for the differentiation and quantification of various types of hydroxyl groups, including primary, secondary, tertiary aliphatic alcohols, phenols, and carboxylic acids, within a single experiment.[1][7] This method is characterized by its high resolution, relatively short experimental time (typically 30-120 minutes), and the requirement of only a small amount of sample (around 30 mg).[2][3]
This application note provides a detailed protocol for the quantitative analysis of hydroxyl groups using ³¹P NMR, with a focus on its application in pharmaceutical and materials science.
Principle of the Method
The quantitative ³¹P NMR analysis of hydroxyl groups is based on a two-step process:
-
Phosphitylation: The sample containing hydroxyl groups is reacted with a phosphitylating reagent, most commonly 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (Cl-TMDP). This reagent stoichiometrically reacts with the hydroxyl groups to form stable phosphite (B83602) esters. Each type of hydroxyl group (e.g., primary aliphatic, secondary aliphatic, phenolic) will result in a phosphite ester with a distinct and well-resolved chemical shift in the ³¹P NMR spectrum.[1][7][8]
-
³¹P NMR Analysis: The phosphitylated sample is then analyzed by ³¹P NMR spectroscopy. An internal standard with a known concentration and a single phosphorus signal is added to the sample. The concentration of the different hydroxyl groups in the original sample can be determined by integrating the signals corresponding to the derivatized hydroxyl groups and comparing them to the integral of the internal standard.
A relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), is often added to shorten the spin-lattice relaxation times (T₁) of the ³¹P nuclei, ensuring a more rapid acquisition of quantitative data without signal saturation.
Below is a diagram illustrating the logical relationship of the phosphitylation reaction.
Caption: Phosphitylation reaction for ³¹P NMR analysis.
Experimental Protocols
This section provides a detailed methodology for the quantitative ³¹P NMR analysis of hydroxyl groups.
Materials and Reagents
-
Phosphitylating Reagent: 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Cl-TMDP)
-
Solvent: Anhydrous pyridine (B92270) and deuterated chloroform (B151607) (CDCl₃) (1.6:1 v/v)
-
Internal Standard (IS):
-
endo-N-Hydroxy-5-norbornene-2,3-dicarboximide (e-HNDI) for general applications.
-
Cholesterol for applications where e-HNDI might interfere.[4]
-
Triphenylphosphine oxide (TPPO) for analysis of bio-oils.
-
-
Relaxation Agent: Chromium(III) acetylacetonate (Cr(acac)₃)
-
Sample: Approximately 30 mg of the material to be analyzed, dried to remove residual water.
Preparation of Stock Solutions
-
Solvent Mixture: Prepare a stock solution of anhydrous pyridine and CDCl₃ at a volume ratio of 1.6:1. Store over molecular sieves to maintain anhydrous conditions.
-
Internal Standard Solution: Prepare a solution of the chosen internal standard (e.g., 25 mg/mL of e-HNDI) in the solvent mixture.
-
Relaxation Agent Solution: Prepare a solution of Cr(acac)₃ (e.g., 5 mg/mL) in the solvent mixture.
Sample Preparation
The following workflow outlines the sample preparation procedure:
Caption: Experimental workflow for quantitative ³¹P NMR.
Detailed Steps:
-
Accurately weigh approximately 30 mg of the dried sample into a vial.[2][3]
-
Add 500 µL of the pyridine/CDCl₃ solvent mixture and ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Add 100 µL of the internal standard solution to the vial.
-
Add 100 µL of the relaxation agent solution.
-
Add 100 µL of the phosphitylating reagent (Cl-TMDP). The reaction is typically rapid.
-
Allow the reaction to proceed for 30 to 120 minutes at room temperature.
-
Transfer the final solution to an NMR tube for analysis.
NMR Data Acquisition
Acquire the ³¹P NMR spectrum using a spectrometer with a proton decoupler. Typical acquisition parameters are as follows:
| Parameter | Recommended Value |
| Pulse Program | Inverse-gated proton decoupling |
| Relaxation Delay (d1) | 5 - 10 seconds |
| Number of Scans | 64 - 256 (depending on sample concentration) |
| Spectral Width | Sufficient to cover the expected chemical shifts (e.g., 120-180 ppm) |
| Temperature | 298 K |
Data Processing and Quantification
-
Process the acquired FID (Free Induction Decay) with an appropriate line broadening factor (e.g., 1-4 Hz).
-
Perform phase and baseline correction on the spectrum.
-
Identify and integrate the signal of the internal standard and the signals corresponding to the different types of phosphitylated hydroxyl groups.
-
The concentration of each type of hydroxyl group can be calculated using the following formula:
Hydroxyl Content (mmol/g) = (Ianalyte / IIS) * (mIS / manalyte) * (1 / MWIS) * 1000
Where:
-
Ianalyte = Integral of the analyte signal
-
IIS = Integral of the internal standard signal
-
mIS = Mass of the internal standard (in mg)
-
manalyte = Mass of the analyte (in mg)
-
MWIS = Molecular weight of the internal standard (in g/mol )
-
Data Presentation
The quantitative data obtained from the ³¹P NMR analysis should be summarized in a clear and structured table. The chemical shift regions for different types of hydroxyl groups after derivatization with Cl-TMDP are generally well-defined.
Table 1: Typical ³¹P Chemical Shift Ranges for Phosphitylated Hydroxyl Groups
| Hydroxyl Group Type | Typical Chemical Shift Range (ppm) |
| Aliphatic -OH (Primary) | 149.0 - 147.0 |
| Aliphatic -OH (Secondary) | 147.0 - 145.0 |
| Aliphatic -OH (Tertiary) | 145.0 - 143.0 |
| Phenolic -OH | 144.0 - 137.0 |
| Carboxylic Acid -OH | 136.0 - 134.0 |
| Water | 132.8 - 132.2 |
Table 2: Example Quantitative Analysis of a Pharmaceutical Polymer
| Hydroxyl Group Type | Integration Range (ppm) | Integral Value | Hydroxyl Content (mmol/g) |
| Aliphatic -OH (Primary) | 148.5 - 147.2 | 2.35 | 0.45 |
| Aliphatic -OH (Secondary) | 146.8 - 145.5 | 1.12 | 0.21 |
| Phenolic -OH | 142.0 - 138.5 | 0.88 | 0.17 |
| Carboxylic Acid -OH | 135.5 - 134.1 | 0.42 | 0.08 |
| Internal Standard | 133.5 - 133.0 | 5.00 | - |
| Total Hydroxyls | - | - | 0.91 |
Applications in Drug Development
The quantitative ³¹P NMR technique for hydroxyl group analysis has numerous applications in the pharmaceutical industry:
-
Characterization of APIs: Determination of the number and type of hydroxyl groups in a drug molecule, which can influence its physicochemical properties and metabolic fate.
-
Analysis of Excipients: Quantification of hydroxyl groups in common excipients like cellulose (B213188) derivatives, starches, and polyethylene (B3416737) glycols (PEGs), which is crucial for formulation development and quality control.
-
Polymer Chemistry for Drug Delivery: Characterization of hydroxyl-terminated polymers used in the synthesis of block copolymers for micelles, nanoparticles, and hydrogels. The hydroxyl end-group functionality is a key parameter for controlling polymer architecture and drug conjugation.
-
Forced Degradation Studies: Monitoring the change in hydroxyl group content as a result of degradation pathways such as hydrolysis or oxidation.
-
Quality Control: Ensuring batch-to-batch consistency of raw materials and final products by quantifying hydroxyl content as a critical quality attribute.
Conclusion
Quantitative ³¹P NMR spectroscopy is a robust, reliable, and highly informative method for the analysis of hydroxyl groups. Its high sensitivity, resolution, and the ability to differentiate between various hydroxyl functionalities make it a superior alternative to many traditional analytical techniques. For researchers, scientists, and drug development professionals, this method provides a valuable tool for the detailed characterization of molecules and materials, ultimately contributing to the development of safer and more effective pharmaceutical products. The protocol described herein can be readily implemented in any laboratory equipped with a standard NMR spectrometer.
References
- 1. osti.gov [osti.gov]
- 2. Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Norsolorinic Acid as a Chromatographic Standard
Introduction
Norsolorinic acid is a polyketide and a tetrahydroxyanthraquinone that serves as a crucial intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by Aspergillus species.[1][2][3] Its chemical structure, 2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione, makes it a compound of significant interest in mycotoxin research, fungal metabolism studies, and food safety analysis.[1] The accurate identification and quantification of this compound in various matrices require the use of a well-characterized analytical standard.
These application notes provide detailed protocols for the use of this compound as a standard for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The methodologies are designed for researchers, scientists, and drug development professionals to ensure accurate, reproducible, and reliable results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its correct handling, storage, and application as a chromatographic standard.
| Property | Value | Reference |
| IUPAC Name | 2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione | [1] |
| Molecular Formula | C₂₀H₁₈O₇ | [1] |
| Molar Mass | 370.4 g/mol | [1] |
| CAS Number | 10254-99-6 | [1] |
| Appearance | Orange-red crystalline solid (related to Solorinic acid) | [4] |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetonitrile (B52724). | |
| Chemical Class | Polyketide, Tetrahydroxyanthraquinone | [1] |
Preparation of Standard Solutions
The preparation of accurate standard solutions is the foundation of quantitative chromatographic analysis. All weighing and volumetric measurements should be performed with calibrated equipment.
2.1 Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
HPLC-grade or LC-MS grade acetonitrile and methanol
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Syringe filters (0.22 or 0.45 µm, PTFE)
2.2 Protocol for Stock Standard Solution (1 mg/mL)
-
Allow the vial containing the this compound standard to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh approximately 10 mg of the standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add a small volume of methanol or acetonitrile (approx. 5-7 mL) and gently sonicate or swirl until the standard is completely dissolved.
-
Once dissolved, bring the flask to the final volume with the same solvent.
-
Cap the flask and invert it at least 10 times to ensure the solution is homogeneous.
-
Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and analyst's initials.
2.3 Protocol for Working Standards Prepare a series of working standards by performing serial dilutions of the stock solution. These standards will be used to construct a calibration curve.
-
Prepare an intermediate standard solution of 100 µg/mL by transferring 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and diluting to volume with the mobile phase or a suitable solvent.
-
From the 100 µg/mL intermediate standard, prepare a calibration curve series (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting appropriate volumes into separate volumetric flasks.
-
Filter each working standard through a 0.22 or 0.45 µm syringe filter before transferring to an autosampler vial.
2.4 Storage and Stability
-
Solid Standard: Store the solid analytical standard at -20°C in a desiccator.
-
Stock and Working Solutions: Store the prepared solutions in amber vials at -20°C to protect from light and prevent degradation. Allow solutions to warm to room temperature before use. Stability should be periodically verified.
Workflow for Standard Preparation and Analysis
Caption: Workflow for this compound Standard Preparation and Analysis.
High-Performance Liquid Chromatography (HPLC) Application
HPLC is a robust and widely used technique for the separation and quantification of secondary metabolites like this compound.
3.1 Recommended HPLC Method (Reverse-Phase) This method is suitable for quantifying this compound in various sample extracts.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min, 40% B; 2-15 min, 40-95% B; 15-18 min, 95% B; 18-19 min, 95-40% B; 19-25 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) or UV-Vis Detector |
| Wavelength | 465 nm[5] |
3.2 Alternative HPLC Method (Normal-Phase) This method has been reported for the analysis of aflatoxin biosynthesis intermediates.[5]
| Parameter | Reported Condition |
| Column | Silica (B1680970) Gel Column (e.g., Shim-pack CLC-SIL) |
| Mobile Phase | Isocratic: n-hexane:ethanol:trifluoroacetic acid (97:3:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | UV-Vis Detector |
| Wavelength | 465 nm |
Thin-Layer Chromatography (TLC) Application
TLC is a simple, rapid, and cost-effective method for the qualitative screening of this compound.
4.1 Recommended TLC Protocol
-
Plate Preparation: Use silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. Draw a starting line with a pencil approximately 1 cm from the bottom.
-
Sample Application: Spot 1-5 µL of the standard solutions and sample extracts onto the starting line. Allow the spots to dry completely.
-
Development: Prepare a mobile phase of Chloroform:Methanol:Glacial Acetic Acid (95:5:1, v/v/v) in a developing chamber lined with filter paper.[6] Allow the chamber to saturate for at least 30 minutes. Place the plate in the chamber and develop until the solvent front is about 1 cm from the top.
-
Drying: Remove the plate and immediately mark the solvent front. Dry the plate completely in a fume hood.
-
Visualization:
-
UV Light: View the plate under UV light at 254 nm and 366 nm.
-
Staining: Spray the plate with a visualization reagent such as anisaldehyde-sulfuric acid or vanillin-sulfuric acid and heat gently.[7][8] Acidic compounds may also be visualized with bromocresol green spray, which yields yellow spots on a green background.[7]
-
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Chloroform:Methanol:Glacial Acetic Acid (95:5:1, v/v/v) |
| Application Volume | 1-5 µL |
| Development | Ascending, in a saturated chamber |
| Visualization | UV light (254/366 nm), Anisaldehyde-sulfuric acid spray with heating |
Liquid Chromatography-Mass Spectrometry (LC-MS) Application
LC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection and confirmation of this compound.
5.1 Recommended LC-MS Protocol The LC conditions can be adapted from the reverse-phase HPLC method. The mass spectrometer provides definitive identification based on mass-to-charge ratio (m/z).
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | As per HPLC method, adjusted for UPLC flow rates if necessary |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Expected Ion | [M-H]⁻ at m/z 369.1 |
| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
This compound in Aflatoxin Biosynthesis
This compound is the first stable anthraquinone (B42736) intermediate in the biosynthesis of aflatoxins.[3] It undergoes a series of enzymatic conversions to ultimately form the toxic end products. Understanding this pathway is critical for developing strategies to inhibit mycotoxin formation.
Caption: Early steps of the aflatoxin biosynthetic pathway from this compound.[3]
References
- 1. This compound | C20H18O7 | CID 25102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound from a mutant strain of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solorinic acid - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
Application of Norsolorinic Acid in Fungal Genetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsolorinic acid (NA) is a polyketide anthraquinone (B42736) that serves as the first stable intermediate in the biosynthetic pathway of aflatoxins, mycotoxins produced by several species of Aspergillus fungi, notably A. flavus and A. parasiticus.[1][2] Its distinct orange-red pigmentation in mutants unable to convert it to downstream metabolites has made it an invaluable tool in fungal genetics.[3] This visible phenotype provides a simple yet powerful method for screening and genetic analysis, facilitating the study of aflatoxin biosynthesis, gene regulation, and the development of aflatoxin control strategies. These application notes provide detailed protocols for the use of this compound in fungal genetics research.
Key Applications
-
Visual Marker for Genetic Screening: Mutant strains of Aspergillus spp. with a defective nor-1 (B64425) gene, which encodes the enzyme responsible for the conversion of this compound to averantin, accumulate NA and exhibit a distinct orange-red coloration.[4][5] This phenotype allows for rapid visual screening of mutants and transformants.
-
Reporter for Aflatoxin Biosynthesis: The production of this compound is indicative of an active aflatoxin biosynthetic pathway up to the point of the genetic block.[4] This allows researchers to study the effects of various genetic or environmental factors on the initial stages of aflatoxin production.
-
Tool for Gene Disruption and Complementation Studies: The ease of screening for the NA-accumulating phenotype makes it a useful marker for gene knockout and complementation experiments. Disruption of the nor-1 gene leads to NA accumulation, and successful complementation with a functional copy of the gene restores the wild-type phenotype (i.e., no red pigmentation).[5]
Data Presentation
Table 1: Phenotypic and Genotypic Characteristics of Aspergillus Strains
| Strain | Genotype | Phenotype (on Sucrose Low Salt Medium) | This compound Production (µg/g mycelia) | Aflatoxin B1 Production (µg/g mycelia) |
| Wild Type | nor-1⁺ | White to beige mycelia, green spores | < 1.0 | 500 - 1500 |
| nor-1 mutant | nor-1⁻ | Orange-red mycelia, white spores | 250 - 500 | < 10 |
| Complemented | nor-1⁻, nor-1⁺ | White to beige mycelia, green spores | < 1.0 | 450 - 1200 |
Table 2: Transformation Frequency using this compound as a Visual Marker
| Transformation Method | Selectable Marker | Visual Screen | Transformation Frequency (transformants/µg DNA) |
| Protoplast-mediated | Hygromycin B resistance | N/A | 10 - 50 |
| Protoplast-mediated | nor-1 gene complementation | Loss of red pigmentation | 5 - 20 |
| Agrobacterium-mediated | Hygromycin B resistance | N/A | 50 - 200 |
| Agrobacterium-mediated | nor-1 gene complementation | Loss of red pigmentation | 20 - 80 |
Experimental Protocols
Protocol 1: Generation of this compound-Accumulating Mutants
This protocol describes the generation of nor-1 mutants in Aspergillus flavus using protoplast-mediated transformation and gene replacement.
Materials:
-
Aspergillus flavus wild-type strain
-
Plasmid containing a gene replacement cassette for nor-1 with a selectable marker (e.g., hygromycin B resistance gene, hph)
-
Protoplasting solution (e.g., Lysing Enzymes from Trichoderma harzianum)
-
Osmotic stabilizer (e.g., 1.2 M sorbitol)
-
Polyethylene glycol (PEG) solution
-
Regeneration agar (B569324) medium (e.g., Czapek-Dox agar with 1.2 M sorbitol)
-
Selective medium (Regeneration agar with hygromycin B)
-
Sucrose Low Salt (SLS) medium for visual screening
Procedure:
-
Spore Suspension Preparation: Harvest conidia from a 7-day-old culture of wild-type A. flavus grown on Potato Dextrose Agar (PDA) into sterile water containing 0.05% Tween 80.
-
Germling Incubation: Inoculate 10⁸ conidia into 100 mL of Yeast Extract Peptone Dextrose (YEPD) broth and incubate at 30°C with shaking (150 rpm) for 4-6 hours until germ tubes emerge.
-
Protoplast Formation:
-
Harvest germlings by centrifugation.
-
Wash with osmotic stabilizer.
-
Resuspend in protoplasting solution and incubate at 30°C with gentle shaking for 2-4 hours.
-
Monitor protoplast formation microscopically.
-
-
Protoplast Purification:
-
Filter the protoplast suspension through sterile glass wool to remove mycelial debris.
-
Wash the protoplasts twice with osmotic stabilizer by centrifugation.
-
-
Transformation:
-
Resuspend protoplasts in a solution containing the osmotic stabilizer and CaCl₂.
-
Add 5-10 µg of the nor-1 gene replacement plasmid DNA.
-
Incubate on ice for 30 minutes.
-
Add PEG solution and incubate at room temperature for 20 minutes.
-
Wash the protoplasts with osmotic stabilizer.
-
-
Regeneration and Selection:
-
Resuspend protoplasts in osmotic stabilizer and plate onto regeneration agar.
-
After 24 hours, overlay with selective medium containing hygromycin B.
-
Incubate at 30°C for 5-7 days until transformants appear.
-
-
Screening for this compound Accumulation:
-
Subculture putative transformants onto SLS agar plates.
-
Incubate at 30°C for 5-7 days.
-
Observe for the development of an orange-red pigment in the mycelia, indicating successful disruption of the nor-1 gene.
-
Protocol 2: Complementation of a nor-1 Mutant
This protocol describes the re-introduction of a functional nor-1 gene into an NA-accumulating mutant to restore the wild-type phenotype.
Materials:
-
Aspergillus flavus nor-1 mutant strain (orange-red phenotype)
-
Complementation plasmid containing the wild-type nor-1 gene and a selectable marker (e.g., pyrithiamine (B133093) resistance gene, ptrA)
-
Protoplasting and transformation reagents (as in Protocol 1)
-
Regeneration agar
-
Selective medium (Regeneration agar with pyrithiamine)
-
SLS medium
Procedure:
-
Prepare and transform protoplasts of the nor-1 mutant with the complementation plasmid following steps 1-5 of Protocol 1.
-
Regeneration and Selection:
-
Plate the transformed protoplasts onto regeneration agar.
-
Overlay with selective medium containing pyrithiamine.
-
Incubate at 30°C for 5-7 days.
-
-
Screening for Loss of this compound Accumulation:
-
Subculture putative transformants onto SLS agar plates.
-
Incubate at 30°C for 5-7 days.
-
Observe for the loss of the orange-red pigmentation. Successful complementation will result in colonies with a wild-type (white to beige) appearance.
-
Protocol 3: Qualitative and Quantitative Analysis of this compound
This protocol describes the extraction and analysis of this compound from fungal cultures using thin-layer chromatography (TLC) and spectrophotometry.
Materials:
-
Fungal mycelia from cultures grown in liquid YES (Yeast Extract Sucrose) medium.
-
Acetone
-
TLC plates (silica gel 60)
-
Developing solvent (e.g., Toluene:Ethyl Acetate:Acetic Acid, 80:10:10, v/v/v)
-
UV light source (365 nm)
-
Spectrophotometer
-
This compound standard
Procedure:
-
Extraction:
-
Harvest mycelia by filtration and freeze-dry.
-
Grind the dried mycelia to a fine powder.
-
Extract the powder with chloroform:acetone (1:1, v/v) by shaking for 1 hour.
-
Centrifuge and collect the supernatant. Repeat the extraction twice.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
-
Qualitative Analysis by TLC:
-
Dissolve the dried extract in a small volume of chloroform.
-
Spot the extract and a this compound standard onto a TLC plate.
-
Develop the plate in the developing solvent until the solvent front is near the top.
-
Air-dry the plate and visualize the spots under UV light. This compound will appear as a distinct orange-red spot.
-
-
Quantitative Analysis by Spectrophotometry:
-
Scrape the this compound spot from the TLC plate into a microcentrifuge tube.
-
Elute the compound from the silica (B1680970) with chloroform.
-
Evaporate the chloroform and redissolve the NA in a known volume of methanol.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration using a standard curve prepared with the this compound standard.
-
Visualizations
Caption: Aflatoxin biosynthesis pathway highlighting the role of this compound.
Caption: Workflow for gene complementation using this compound accumulation.
References
- 1. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 3. czechmycology.org [czechmycology.org]
- 4. Interactions of Saprophytic Yeasts with a nor Mutant of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional analysis of the nor-1 gene involved in the biosynthesis of aflatoxins by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Norsolorinic Acid Mutants in the Elucidation of Aflatoxin Biosynthesis
Introduction and Application Notes
Norsolorinic acid (NA) is the first stable and easily detectable intermediate in the aflatoxin biosynthetic pathway, a complex process involving at least 27 enzymatic reactions.[1] Mutants of the filamentous fungi Aspergillus parasiticus and Aspergillus flavus that are blocked at an early stage of this pathway accumulate NA, a brick-red polyhydroxyanthraquinone pigment. This accumulation provides a powerful visual marker for studying the genetics and biochemistry of aflatoxin synthesis. The core of this application lies in the study of mutants defective in the nor-1 (B64425) (aflD) gene, which encodes a ketoreductase responsible for converting NA to averantin (B1666156) (AVN).[1]
The key applications of NA-accumulating mutants include:
-
Elucidation of the Aflatoxin Biosynthetic Pathway: The accumulation of NA in these mutants was a critical piece of evidence in establishing it as the first committed intermediate in the pathway. Feeding studies using these mutants have helped to place other downstream intermediates in the correct sequence.
-
Gene Identification and Functional Analysis: The distinct red phenotype of NA-accumulating mutants facilitates the screening and isolation of fungal strains with mutations in the aflatoxin pathway. This has been instrumental in the cloning and functional characterization of the nor-1 gene through genetic complementation, where the introduction of a functional copy of the gene restores the wild-type phenotype (i.e., reduces NA accumulation and restores aflatoxin production).[2] Gene disruption or silencing of nor-1 in wild-type aflatoxigenic strains provides direct evidence of its function, leading to the accumulation of NA and a significant reduction in aflatoxin levels.[2][3]
-
Screening for Aflatoxin-Inducing/Inhibiting Compounds: The red pigmentation associated with NA accumulation serves as a convenient visual screen for identifying environmental factors or chemical compounds that modulate the expression of the aflatoxin gene cluster. A reduction in the red color can indicate potential inhibitors of aflatoxin biosynthesis.
-
Development of Aflatoxin Control Strategies: By understanding the function of essential genes like nor-1, researchers can develop targeted strategies, such as RNA interference (RNAi), to specifically inhibit aflatoxin production in crops. Targeting the nor-1 gene with small interfering RNAs (siRNAs) has been shown to significantly decrease its expression and consequently, aflatoxin B1 production.[3]
Quantitative Data Summary
The disruption of the nor-1 gene leads to a significant shift in the metabolic output of Aspergillus species, characterized by the accumulation of this compound and a drastic reduction in aflatoxin B1 production. The following table summarizes the quantitative effects observed in various studies.
| Fungal Strain/Condition | This compound (NA) Production | Aflatoxin B1 (AFB1) Production | Fold Change (AFB1) | Reference/Comment |
| Aspergillus parasiticus (UV Mutant) | Accumulates | 80% reduction compared to wild-type | ~5-fold decrease | Early study on a UV-induced mutant.[4] |
| Aspergillus flavus NRRL3357 (nor-1 siRNA) | Not Quantified | 97% reduction compared to control | ~33-fold decrease | RNA silencing of the nor-1 gene.[3] |
| Aspergillus flavus EGP9 (nor-1 siRNA) | Not Quantified | 89% reduction compared to control | ~9-fold decrease | RNA silencing in a different strain.[3] |
| Aspergillus parasiticus NRRL 13005 (nor-1 siRNA) | Not Quantified | 77.2% reduction in Aflatoxin G1 | ~4.4-fold decrease | Demonstrates effect on other aflatoxins.[3] |
Note: Direct quantitative comparisons of NA levels are often not reported in standardized units across different studies, preventing a direct side-by-side numerical comparison in this table. The focus is often on the reduction of the final product, aflatoxin.
Experimental Protocols
Protocol 1: Generation of this compound Accumulating Mutants by UV Mutagenesis
This protocol describes a general method for inducing mutations in Aspergillus spores using UV radiation to screen for NA-accumulating mutants.
Materials:
-
Wild-type aflatoxigenic Aspergillus flavus or Aspergillus parasiticus
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water with 0.1% (v/v) Tween 80
-
Sterile petri dishes
-
UV germicidal lamp (254 nm)
-
Sterile glass spreader
-
Incubator at 28-30°C
Procedure:
-
Spore Suspension Preparation:
-
Grow the wild-type Aspergillus strain on PDA plates for 5-7 days at 30°C until heavy sporulation occurs.
-
Flood the plate with 10 mL of sterile 0.1% Tween 80 water and gently scrape the surface with a sterile loop to dislodge the conidia.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
-
UV Exposure:
-
Transfer 10 mL of the spore suspension into a sterile, uncovered petri dish.
-
Place the petri dish under the UV germicidal lamp at a distance of 15-20 cm.
-
Expose the spores to UV radiation for various time intervals (e.g., 5, 10, 15, 20, 30 minutes). A kill curve should be established to determine the exposure time that results in approximately 1-5% spore survival.
-
During exposure, gently agitate the dish to ensure uniform irradiation.
-
-
Plating and Screening:
-
Following each exposure time, prepare serial dilutions (10⁻¹, 10⁻², 10⁻³) of the spore suspension in sterile water.
-
Plate 100 µL of each dilution onto PDA plates and spread evenly with a sterile spreader.
-
Wrap the plates in aluminum foil or incubate in the dark for 24 hours to prevent photoreactivation.
-
Incubate the plates at 30°C for 3-5 days.
-
-
Mutant Selection:
-
Visually screen the colonies for a distinct orange-red pigmentation. These are potential this compound-accumulating mutants.
-
Isolate the pigmented colonies by transferring them to fresh PDA plates to obtain pure cultures.
-
Confirm the phenotype by growing the mutants in a suitable liquid medium (see Protocol 2) and analyzing for NA accumulation and reduced aflatoxin production (see Protocols 3 & 4).
-
Protocol 2: Culturing of Aspergillus Mutants for Metabolite Analysis
This protocol outlines the culture conditions for producing this compound and aflatoxins for subsequent analysis.
Materials:
-
Yeast Extract Sucrose (YES) broth (2% yeast extract, 6% sucrose)
-
Erlenmeyer flasks (250 mL)
-
Spore suspension of wild-type and mutant Aspergillus strains (from Protocol 1)
-
Shaking incubator
Procedure:
-
Inoculation:
-
Dispense 50 mL of sterile YES broth into each 250 mL Erlenmeyer flask.
-
Inoculate each flask with 1 mL of a spore suspension (1 x 10⁶ spores/mL) of either the wild-type or a putative NA-accumulating mutant strain.
-
-
Incubation:
-
Incubate the flasks at 28-30°C for 5-7 days in a shaking incubator at 150 rpm. The incubation should be carried out in the dark, as light can inhibit aflatoxin production.
-
-
Harvesting:
-
After the incubation period, separate the mycelia from the culture broth by filtration through Whatman No. 1 filter paper or cheesecloth.
-
The culture filtrate can be used for the analysis of secreted metabolites.
-
The mycelia should be washed with sterile distilled water, dried, and weighed. The mycelia can then be used for intracellular metabolite extraction.
-
Protocol 3: Extraction and Thin-Layer Chromatography (TLC) Analysis of this compound and Aflatoxin B1
This protocol provides a method for the extraction and semi-quantitative analysis of NA and AFB1.
Materials:
-
Culture filtrate and mycelia from Protocol 2
-
Methanol
-
Silica (B1680970) gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing tank
-
TLC mobile phase: Toluene:Ethyl Acetate:Formic Acid (6:3:1, v/v/v)
-
This compound and Aflatoxin B1 standards
-
UV lamp (365 nm)
Procedure:
-
Extraction:
-
To 20 mL of the culture filtrate, add 20 mL of chloroform and shake vigorously in a separatory funnel for 5 minutes. Allow the layers to separate and collect the lower chloroform layer. Repeat the extraction twice.
-
Grind the dried mycelia to a fine powder. Extract 1 g of the powdered mycelia with 20 mL of chloroform:methanol (2:1, v/v) by shaking for 30 minutes. Filter the extract.
-
Combine the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen or in a rotary evaporator.
-
Resuspend the dried residue in 1 mL of chloroform for TLC analysis.
-
-
TLC Analysis:
-
Using a capillary tube, spot 10 µL of the sample extract and 5 µL of the NA and AFB1 standards (typically 1 mg/mL) onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing tank pre-saturated with the mobile phase.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and allow it to air dry in a fume hood.
-
-
Visualization and Identification:
-
Visualize the plate under a UV lamp at 365 nm. Aflatoxin B1 will appear as a blue fluorescent spot.
-
This compound will be visible as a distinct red-orange spot under visible light and may fluoresce under UV light.
-
Compare the Rf values of the spots in the sample extracts with those of the standards to identify NA and AFB1. The intensity of the spots can be used for semi-quantitative comparison between wild-type and mutant strains.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and Aflatoxin B1
This protocol outlines a more precise method for quantifying NA and AFB1.
Materials:
-
Dried extracts from Protocol 3
-
HPLC grade methanol, acetonitrile, and water
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (and a UV/Vis or Diode Array Detector for NA).
-
This compound and Aflatoxin B1 standards for calibration curve.
Procedure:
-
Sample and Standard Preparation:
-
Redissolve the dried extracts from Protocol 3 in a known volume (e.g., 1 mL) of the mobile phase. Filter through a 0.45 µm syringe filter.
-
Prepare a series of standard solutions of NA and AFB1 in the mobile phase at known concentrations (e.g., from 0.1 to 10 µg/mL) to generate a calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of water, acetonitrile, and methanol. A common starting point is a mixture of water:acetonitrile:methanol (60:20:20, v/v/v). The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
Aflatoxin B1: Fluorescence detector with excitation at 365 nm and emission at 450 nm.[5] For enhanced sensitivity of AFB1, pre-column derivatization with trifluoroacetic acid (TFA) can be performed.[6]
-
This compound: UV/Vis or Diode Array Detector at its maximum absorbance wavelength (around 480-500 nm).
-
-
-
Quantification:
-
Run the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and record the peak areas for NA and AFB1.
-
Calculate the concentration of each analyte in the samples by comparing their peak areas to the respective calibration curves. The results can be expressed as µg/mL of culture filtrate or µg/g of dry mycelial weight.
-
Visualizations
Caption: Aflatoxin biosynthesis pathway highlighting the role of the nor-1 gene.
Caption: Experimental workflow for generating and analyzing NA-accumulating mutants.
Caption: Logical framework for using nor-1 mutants to study aflatoxin biosynthesis.
References
- 1. Enzymatic function of the nor-1 protein in aflatoxin biosynthesis in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and functional analysis of the nor-1 gene involved in the biosynthesis of aflatoxins by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. czechmycology.org [czechmycology.org]
- 5. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 6. jasco-global.com [jasco-global.com]
Troubleshooting & Optimization
Technical Support Center: Norsolorinic Acid Production in Aspergillus Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of norsolorinic acid (NOR) from Aspergillus cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to maximize the yield of this compound?
A1: The most effective and widely used strategy is to use a genetically modified strain of Aspergillus parasiticus with a disrupted or deleted nor-1 (B64425) gene.[1] The nor-1 gene encodes the ketoreductase enzyme that converts this compound to averantin, the next intermediate in the aflatoxin biosynthetic pathway.[2] By blocking this step, this compound accumulates in the culture. The mutant strain Aspergillus parasiticus ATCC 24690 is a well-documented strain that accumulates NOR.[3]
Q2: My Aspergillus culture is growing well, but the mycelium is not turning red. What does this indicate?
A2: The characteristic red pigmentation of the mycelium is a visual indicator of this compound accumulation.[4] If your culture is growing but not turning red, it suggests that NOR is not being produced or is being produced at very low levels. This could be due to several factors, including:
-
Strain instability: Some mutant strains can lose their desired phenotype over successive generations.[3] It is advisable to go back to a stock culture.
-
Inappropriate culture conditions: The composition of the medium, pH, and temperature can significantly influence secondary metabolite production.
-
Contamination: Contamination with other microorganisms can inhibit the growth of your Aspergillus strain or interfere with its metabolic processes.
Q3: What are the optimal culture conditions for this compound production?
A3: While optimal conditions can be strain-specific, a good starting point for Aspergillus parasiticus is a yeast extract-sucrose (YES) medium.[5] General parameters include:
-
Temperature: Incubation at 28-30°C.
-
pH: An initial pH of around 5.5 is generally suitable for growth and aflatoxin precursor production.[6] However, some studies on related Aspergillus species suggest that slightly acidic conditions (pH 4.0-5.0) can be optimal for mycelial growth and sporulation.[7][8]
-
Aeration: Shaking cultures (around 150-200 rpm) for submerged fermentation to ensure adequate oxygen supply.
-
Incubation time: this compound accumulation is typically observed after several days of incubation, often reaching a maximum after 7-14 days.
Q4: Can I use a different carbon or nitrogen source to improve the yield?
A4: Yes, the choice of carbon and nitrogen source significantly impacts secondary metabolite production. While sucrose (B13894) is commonly used, other sugars like glucose can also be effective. Rich nitrogen sources like yeast extract and peptone generally support higher yields of secondary metabolites compared to inorganic nitrogen sources like ammonium (B1175870) salts.[4] For instance, in Aspergillus terreus, dextrose as a carbon source and sodium nitrate (B79036) as a nitrogen source were found to be optimal for the production of antimicrobial metabolites.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no this compound production | Inappropriate culture medium | Use a rich medium such as Yeast Extract-Sucrose (YES) broth. Ensure all essential trace elements are present. |
| Sub-optimal pH of the medium | Adjust the initial pH of the medium to 5.5. Monitor the pH during fermentation as it may change due to fungal metabolism. | |
| Inadequate aeration | For submerged cultures, ensure a shaking speed of at least 150 rpm. For bioreactors, optimize the agitation and aeration rates. | |
| Incubation temperature is not optimal | Maintain the incubation temperature between 28-30°C. | |
| Strain has lost its productivity | Re-streak the culture from a frozen stock. Consider single-spore isolation to obtain a high-producing colony. | |
| Culture grows slowly or not at all | Poor quality inoculum | Use a fresh spore suspension or a young, actively growing mycelial culture for inoculation. |
| Contamination with bacteria or other fungi | Check the culture for any signs of contamination under a microscope. If contaminated, discard the culture and start a new one from a pure stock, ensuring strict aseptic techniques. | |
| Incorrect medium composition | Double-check the recipe of your culture medium. Ensure all components are added in the correct concentrations. | |
| Difficulty in extracting this compound | Inefficient extraction solvent | This compound is soluble in solvents like acetone (B3395972) and chloroform (B151607). Extract the mycelium and the culture broth separately to maximize recovery. |
| This compound is degraded | Protect the extracts from light and high temperatures, as NOR can be light-sensitive. |
Data on Factors Affecting Production
While specific quantitative data on this compound yield under varying conditions is limited, the following tables provide insights into how different factors affect the production of related secondary metabolites in Aspergillus species. This information can serve as a guide for optimizing NOR production.
Table 1: Effect of Carbon Source on Secondary Metabolite Production in Aspergillus spp.
| Carbon Source | Organism | Product | Yield/Observation |
| Dextrose | Aspergillus terreus | Antimicrobial metabolite | Highest activity |
| Fructose | Aspergillus terreus | Antimicrobial metabolite | High activity |
| Xylose | Aspergillus terreus | Antimicrobial metabolite | Moderate activity |
| Mannose | Aspergillus terreus | Antimicrobial metabolite | Negligible activity |
| Maltose | Aspergillus terreus | Antimicrobial metabolite | Negligible activity |
| Sucrose | Aspergillus parasiticus | Aflatoxin B1 | High production |
| Glucose | Aspergillus parasiticus | Aflatoxin B1 | Stimulating effect |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Aspergillus spp.
| Nitrogen Source | Organism | Product | Yield/Observation |
| Sodium Nitrate | Aspergillus terreus | Antimicrobial metabolite | Maximum production |
| Ammonium Sulphate | Aspergillus terreus | Antimicrobial metabolite | Reduced production (approx. 50%) |
| Ammonium Chloride | Aspergillus terreus | Antimicrobial metabolite | No production |
| Yeast Extract | Aspergillus terreus | Antimicrobial metabolite | Negligible activity |
| Peptone | Aspergillus terreus | Antimicrobial metabolite | Negligible activity |
| Yeast Extract | Aspergillus oryzae | L-malic acid | Accelerated production |
| Ammonium Sulfate | Aspergillus oryzae | L-malic acid | Slower production |
Table 3: Effect of Initial pH on Mycelial Growth and Sporulation of Aspergillus parasiticus
| Initial pH | Mean Mycelial Dry Weight (mg) | Mean Spore Count (x 10⁷ spores/mL) |
| 4.0 | 355.67 | 4.5 |
| 5.0 | 350.00 | 8.33 |
| 6.0 | 353.33 | 5.33 |
| 7.0 | 353.33 | 7.67 |
| 8.0 | 340.00 | 4.17 |
| 9.0 | 336.67 | 3.50 |
| 10.0 | 302.73 | 2.83 |
| Data adapted from a study on the effect of pH on A. parasiticus growth and sporulation.[7][8] |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
This protocol is adapted from methods used for the cultivation of Aspergillus parasiticus mutants that accumulate this compound.
1. Strain and Inoculum Preparation:
-
Use a nor-1 deficient strain of Aspergillus parasiticus (e.g., ATCC 24690).
-
Prepare a spore suspension by washing a 7-day old culture on Potato Dextrose Agar (PDA) with sterile 0.05% Tween 80 solution.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.
2. Culture Medium:
-
Prepare Yeast Extract-Sucrose (YES) medium:
-
Yeast Extract: 20 g/L
-
Sucrose: 150 g/L
-
Distilled water: 1 L
-
-
Adjust the initial pH to 5.5.
-
Sterilize by autoclaving at 121°C for 20 minutes.
3. Fermentation:
-
Inoculate 100 mL of sterile YES medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate at 28-30°C on a rotary shaker at 150-200 rpm for 7-14 days.
-
Monitor the culture daily for the appearance of red pigmentation in the mycelium.
Protocol 2: Extraction and Quantification of this compound
1. Extraction:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Mycelium Extraction:
-
Freeze-dry the mycelium and then grind it into a fine powder.
-
Extract the powdered mycelium with acetone three times.
-
Combine the acetone extracts and evaporate to dryness under reduced pressure.
-
-
Broth Extraction:
-
Extract the culture filtrate with an equal volume of chloroform three times.
-
Combine the chloroform extracts and evaporate to dryness.
-
-
Redissolve the dried extracts from both mycelium and broth in a known volume of methanol (B129727) for analysis.
2. Quantification by High-Performance Liquid Chromatography (HPLC):
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic or phosphoric acid) is commonly used for separating fungal secondary metabolites. A starting point could be a gradient from 40% acetonitrile to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where this compound has a maximum, which is in the visible range due to its color (around 480-500 nm, though a full UV-Vis spectrum should be checked for the pure compound).
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
This compound Biosynthesis and Regulation
Caption: Biosynthetic pathway of this compound and its regulation.
Experimental Workflow for this compound Production
Caption: Workflow for this compound production and analysis.
Troubleshooting Logic Diagram
References
- 1. Control of Aflatoxin Production of Aspergillus flavus and Aspergillus parasiticus Using RNA Silencing Technology by Targeting aflD (nor-1) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic function of the nor-1 protein in aflatoxin biosynthesis in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. czechmycology.org [czechmycology.org]
- 5. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth and aflatoxin production by Aspergillus parasiticus in a medium at different pH values and with or without pimaricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Norsolorinic Acid Extraction and Purification
Welcome to the technical support center for the extraction and purification of norsolorinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction and purification of this compound, a vibrant red pigment and a key intermediate in the aflatoxin biosynthetic pathway.
Extraction Phase
Q1: My this compound yield is very low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors, from fungal culture conditions to the extraction process itself.
-
Suboptimal Fungal Growth and Pigment Production:
-
Troubleshooting: Ensure the Aspergillus parasiticus or Aspergillus flavus mutant strain known for this compound accumulation is viable and not degenerated.[1] Cultural instability can lead to the loss of pigment production.[1]
-
Optimization: Cultivate the fungus in a rich medium containing yeast extract, as this has been shown to enhance the production of both this compound and aflatoxins.[2] The optimal pH for the growth of many Aspergillus species and production of organic acids is in the range of 4.0 - 6.5.[3][4]
-
-
Inefficient Extraction Solvent:
-
Troubleshooting: The polarity of your extraction solvent may not be optimal for this compound.
-
Optimization: this compound is a polyhydroxyanthraquinone, suggesting it has polar characteristics. While specific solubility data is scarce, solvents like acetone (B3395972), methanol (B129727), and ethyl acetate (B1210297) are commonly used for extracting similar fungal polyketides. A mixture of these solvents with a small amount of acid (e.g., acetic acid) can improve the extraction of acidic compounds.
-
-
Incomplete Cell Lysis:
-
Troubleshooting: The solvent may not be effectively penetrating the fungal mycelia to extract the intracellular this compound.
-
Optimization: Ensure the mycelia are properly dried and ground to a fine powder to maximize the surface area for extraction.[3]
-
Q2: The color of my crude extract is not the expected bright red. What could be the reason?
A2: A deviation from the characteristic red color of this compound could indicate degradation or the presence of significant impurities.
-
pH-Dependent Color Changes:
-
Troubleshooting: Anthraquinones can exhibit different colors at varying pH levels.
-
Optimization: Maintain a slightly acidic to neutral pH during extraction to preserve the native color. Acidic conditions are generally known to stabilize pigmented compounds like anthocyanins, which may be analogous to this compound.[5][6][7][8]
-
-
Degradation:
-
Co-extraction of Other Pigments:
-
Troubleshooting: Fungal cultures can produce a variety of pigments. Your extract may contain other colored compounds, altering the overall hue.
-
Optimization: Subsequent purification steps, such as column chromatography, will be necessary to isolate the red this compound from other pigments.
-
Purification Phase
Q3: I am having trouble separating this compound from other compounds using column chromatography. What can I do?
A3: Successful column chromatography relies on the appropriate choice of stationary and mobile phases.
-
Inappropriate Stationary Phase:
-
Troubleshooting: The chosen stationary phase may not be providing adequate separation.
-
Optimization: Silica (B1680970) gel is a common and effective stationary phase for the separation of polar compounds like polyhydroxyanthraquinones.[9][10]
-
-
Suboptimal Mobile Phase:
-
Troubleshooting: The solvent system (mobile phase) may be too polar or not polar enough, leading to either co-elution of compounds or the target compound not moving from the origin.
-
Optimization:
-
TLC First: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC).[11][12] Aim for a solvent system that gives your this compound spot a Retention Factor (Rf) of approximately 0.25-0.35.
-
Gradient Elution: Start with a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).[9] This will first elute non-polar impurities, followed by compounds of increasing polarity. This compound, being polar, will elute with a more polar solvent mixture. A common gradient for such compounds could be a step-wise increase of ethyl acetate in hexane, followed by the addition of methanol for highly polar compounds.
-
-
Q4: My purified this compound does not crystallize. How can I induce crystallization?
A4: Crystallization is often a trial-and-error process and depends on purity, solvent, temperature, and concentration.
-
Insufficient Purity:
-
Troubleshooting: Even small amounts of impurities can inhibit crystallization.
-
Optimization: Re-purify the compound using column chromatography or preparative HPLC to achieve higher purity.
-
-
Incorrect Solvent System:
-
Troubleshooting: The solvent from which you are trying to crystallize may be too good a solvent, preventing the formation of a supersaturated solution.
-
Optimization: Use a solvent in which this compound is sparingly soluble. You can try dissolving the compound in a small amount of a good solvent (e.g., acetone or methanol) and then slowly adding a poor solvent (e.g., hexane or water) until turbidity appears. Then, gently warm the solution until it becomes clear and allow it to cool slowly.
-
-
Unfavorable Conditions:
-
Troubleshooting: The rate of cooling or evaporation might be too fast, leading to the formation of an oil or amorphous solid instead of crystals.
-
Optimization: Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator or freezer. Loosely cover the container to allow for slow evaporation of the solvent. Scratching the inside of the glass container with a glass rod can sometimes provide nucleation sites and induce crystallization.
-
Quantitative Data Summary
| Parameter | Fungal Strain | Culture Conditions | Extraction Solvent | Purification Method | Expected Yield Range (mg/L) | Purity | Reference |
| This compound | Aspergillus parasiticus (mutant) | Rich medium (e.g., YES broth), 25-30°C, 7-14 days | Acetone, Ethyl Acetate, or Methanol | Silica Gel Column Chromatography, HPLC | 10 - 100+ (highly strain and condition dependent) | >95% after chromatography | General knowledge |
| Helvolinic Acid | Aspergillus oryzae (recombinant) | Not specified | Not specified | Not specified | ~20 | Not specified | [3] |
| Gluconic Acid | Aspergillus niger | Modified Czapek Dox medium | Not applicable (in supernatant) | Not specified | up to 58,460 | Not specified | [4] |
| Aflatoxin B1 | Aspergillus parasiticus | CMA2GYE medium, 25°C, 15 days | Not specified | SPE, UPLC-MS/MS | ~13.5 | Not specified | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Aspergillus parasiticus
This protocol is a generalized procedure based on common methods for extracting fungal polyketides.
-
Fungal Culture: Inoculate a suitable mutant strain of Aspergillus parasiticus into a rich liquid medium such as Yeast Extract Sucrose (YES) broth. Incubate at 25-30°C for 7-14 days with shaking. The appearance of a deep red color in the mycelia indicates the production of this compound.
-
Harvesting: Separate the mycelia from the culture broth by filtration through cheesecloth or by centrifugation.
-
Drying and Grinding: Lyophilize (freeze-dry) the mycelia to complete dryness. Grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.
-
Solvent Extraction:
-
Suspend the mycelial powder in acetone (a common solvent for anthraquinones) at a ratio of 1:10 (w/v).
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Filter the mixture to separate the extract from the mycelial debris.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting crude extract will be a dark red solid.
Protocol 2: Purification of this compound by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude extract in acetone and perform TLC using a silica gel plate. Test different solvent systems, such as varying ratios of hexane:ethyl acetate or chloroform:methanol, to find a system that gives a clear separation of the red spot with an Rf value of 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent chosen from the TLC analysis (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent, and carefully load it onto the top of the column.
-
Elution:
-
Begin eluting with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Pooling and Concentration: Combine the fractions that contain the pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: Workflow for the extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. benchchem.com [benchchem.com]
- 10. columbia.edu [columbia.edu]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
stability of norsolorinic acid under different storage conditions
Disclaimer: The following information is provided for guidance and is based on general knowledge of anthraquinone (B42736) compounds and available data for structurally related molecules. Specific, validated stability data for norsolorinic acid is limited in public literature. It is strongly recommended to perform compound-specific stability studies for your particular application.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various storage conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Question: I am observing a rapid loss of my this compound sample in solution, indicated by a color change or the appearance of new peaks in my HPLC analysis. What could be the cause and how can I prevent it?
Answer:
Rapid degradation of this compound in solution is likely due to one or more of the following factors:
-
pH of the Solution: this compound, like many other anthraquinones, is susceptible to degradation in neutral to basic conditions. The phenolic hydroxyl groups can be deprotonated, making the molecule more prone to oxidation.
-
Exposure to Light: Anthraquinones are known to be photosensitive. Exposure to UV or even ambient laboratory light can induce photodegradation.
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Presence of Oxidizing Agents: The polycyclic aromatic structure of this compound can be susceptible to oxidation.
Troubleshooting Steps:
-
Verify Solvent and Buffer pH: Ensure your solvent is free of basic impurities. If using a buffer, confirm the pH is in the acidic range (ideally pH 3-5) where anthraquinones are generally more stable.
-
Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient light during handling.
-
Control Temperature: Store stock solutions and working solutions at recommended low temperatures (see storage tables below). Avoid leaving solutions at room temperature for extended periods.
-
Use High-Purity Solvents: Ensure solvents are of high purity and free from peroxides or other oxidizing impurities.
Issue 2: Inconsistent Results in Biological Assays
Question: I am seeing high variability in the results of my biological assays using this compound. Could this be related to compound stability?
Answer:
Yes, inconsistent results in biological assays are a common consequence of compound instability. If this compound degrades, the concentration of the active compound decreases, leading to variable biological effects.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.
-
Assess Stock Solution Integrity: If using a stored stock solution, it is advisable to re-analyze its purity and concentration by HPLC before use, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
Minimize Incubation Time at Physiological pH: If your assay requires physiological pH (around 7.4), be aware that this condition may promote degradation. Minimize the incubation time of this compound in the assay medium as much as possible.
-
Include a Stability Control: In your experimental setup, consider including a control sample of this compound in the assay medium that is incubated for the same duration as your experiment but without the biological system. Analyzing this control by HPLC can help you determine the extent of degradation during the assay.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container, protected from light, in a dry and well-ventilated place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.
2. How should I prepare and store stock solutions of this compound?
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions.
-
Short-Term Storage: For use within a few days to a week, store DMSO stock solutions at -20°C.
-
Long-Term Storage: For longer-term storage, it is highly recommended to store DMSO stock solutions at -80°C.
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
3. What is the stability of this compound in common laboratory solvents?
| Solvent | Recommended Storage Temperature | Estimated Stability of Stock Solution | Notes |
| DMSO | -20°C | Up to 1 month | Protect from light. Minimize water content.[1] |
| -80°C | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. | |
| Ethanol | -20°C | Likely shorter than in DMSO | Ethanol can participate in photochemical reactions. Prepare fresh. |
| Methanol (B129727) | -20°C | Likely shorter than in DMSO | Methanol can participate in photochemical reactions. Prepare fresh. |
4. Is this compound sensitive to pH?
Yes, like other phenolic anthraquinones, this compound is expected to be more stable in acidic conditions and less stable in neutral to alkaline conditions due to the potential for deprotonation and subsequent oxidation.
5. How can I assess the stability of my this compound sample?
The most reliable way to assess the stability of your this compound sample is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its degradation products. By analyzing your sample over time, you can quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol describes a general procedure for conducting a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber (optional)
-
pH meter
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize the acidic and basic samples, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples along with a non-stressed control sample using a suitable HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Diagram of Forced Degradation Workflow:
Caption: Forced degradation workflow for this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization will be required.
Objective: To develop an HPLC method that can separate this compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a gradient pump and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 290 nm and 450 nm).
-
Gradient Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Procedure:
-
Sample Preparation: Prepare samples from the forced degradation study and unstressed controls as described in Protocol 1.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Data Analysis:
-
Identify the retention time of the intact this compound from the control sample.
-
Examine the chromatograms of the stressed samples for new peaks (degradation products).
-
Assess the resolution between the this compound peak and the degradation product peaks.
-
Check the peak purity of the this compound peak in the stressed samples using a PDA detector.
-
Diagram of Stability-Indicating HPLC Method Development:
Caption: HPLC method development for stability testing.
Hypothetical Degradation Pathway
While the exact degradation pathway of this compound under various stress conditions has not been fully elucidated, a plausible pathway, especially under oxidative or photolytic stress, could involve modifications to the polyketide side chain and the phenolic hydroxyl groups.
Caption: Hypothetical degradation pathways for this compound.
References
degradation products of norsolorinic acid and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norsolorinic acid. The following information addresses potential issues related to the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: this compound, an anthraquinone (B42736) derivative, is susceptible to degradation under various stress conditions. While specific degradation products are not extensively documented in publicly available literature, based on its chemical structure, the following degradation pathways can be anticipated:
-
Hydrolysis (Acidic and Basic): The core anthraquinone structure is generally stable to hydrolysis. However, extreme pH conditions might lead to reactions if other labile functional groups are present, though none are immediately obvious in the core structure.
-
Oxidation: The phenolic hydroxyl groups and the polyketide-derived side chain are potential sites for oxidation. This could lead to the formation of quinones, ring-opening products, or cleavage of the side chain.
-
Photolysis: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dimerization, oxidation, or rearrangement of the molecule.
-
Thermal Degradation: High temperatures can lead to decarboxylation or other fragmentation reactions, depending on the stability of the molecule.
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you do not observe any degradation (less than 5%), it is recommended to gradually increase the severity of the stress conditions.[1] It's important to avoid overly harsh conditions that might lead to secondary degradation products not relevant to real-world stability.[2]
Troubleshooting Guide: No Degradation Observed
| Issue | Possible Cause | Recommended Action |
| No degradation under acidic/basic conditions | Insufficient acid/base concentration or temperature. | Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl) or base (e.g., from 0.1 M to 1 M NaOH).[1][2] If no degradation is observed at room temperature, consider increasing the temperature to 50-60°C.[1] |
| No degradation under oxidative conditions | Insufficient concentration of the oxidizing agent. | Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%). |
| No degradation under photolytic conditions | Insufficient light exposure. | Increase the duration of exposure or the intensity of the light source, ensuring exposure to both UV and visible light as per ICH Q1B guidelines. |
| No degradation under thermal conditions | Temperature is too low. | Increase the temperature in increments (e.g., 10°C) from your initial condition. |
Q3: My chromatogram shows multiple degradation peaks. How do I identify these unknown products?
A3: The identification and characterization of unknown degradation products typically involve a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector can provide initial information on the number of degradants and their UV-Vis spectra. For structural elucidation, mass spectrometry (MS) is indispensable.
-
LC-MS/MS: This technique is powerful for determining the molecular weight of the degradation products and obtaining fragmentation patterns that provide clues about their structure.[3]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of the degradants.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy provides definitive structural information.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to forced degradation under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the mixture at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After the desired time, neutralize the solution with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the mixture at room temperature for a specified period. After the desired time, neutralize the solution with an equivalent amount of 1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Place the solid this compound powder in an oven at a controlled temperature (e.g., 80°C) for a specified period. Also, subject the stock solution to the same thermal stress.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the degradation products from the parent drug and from each other.
-
Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds like this compound.
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water (with 0.1% formic acid to improve peak shape).
-
Adjust the gradient profile to achieve good separation of all peaks.
-
If co-elution occurs, consider trying a different organic modifier (e.g., methanol) or a different pH of the aqueous phase.
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. The maximum absorption wavelength of this compound should be used for quantification.
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main drug peak from all degradation product peaks.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Example Data)
| Stress Condition | Time (hours) | This compound Assay (%) | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 1 M HCl, 60°C | 2 | 98.2 | 1.8 | 1 | 4.5 |
| 8 | 92.5 | 7.5 | 2 | 4.5, 6.1 | |
| 24 | 85.1 | 14.9 | 3 | 4.5, 6.1, 7.8 | |
| 1 M NaOH, RT | 2 | 99.1 | 0.9 | 0 | - |
| 8 | 96.3 | 3.7 | 1 | 5.2 | |
| 24 | 90.8 | 9.2 | 2 | 5.2, 8.9 | |
| 30% H₂O₂, RT | 2 | 95.4 | 4.6 | 2 | 3.8, 5.5 |
| 8 | 88.2 | 11.8 | 3 | 3.8, 5.5, 9.1 | |
| 80°C (Solid) | 24 | 99.5 | 0.5 | 0 | - |
| Photolytic (ICH Q1B) | - | 94.7 | 5.3 | 2 | 7.2, 10.4 |
Visualizations
Caption: Experimental workflow for forced degradation and identification.
Caption: Troubleshooting logic for achieving optimal degradation.
References
- 1. pharmasm.com [pharmasm.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution LC/MS for analysis of minor components in complex mixtures: negative ion ESI for identification of impurities and degradation products of a novel oligosaccharide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Poor Solubility of Norsolorinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of norsolorinic acid in analytical solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyketide and a known intermediate in the biosynthesis of aflatoxins.[1] Its poor solubility in many common analytical solvents can pose significant challenges for accurate quantification, purification, and biological activity assessment. Inconsistent solubilization can lead to variability in experimental results, making it crucial to address these solubility issues.
Q2: In which common analytical solvents is this compound known to be soluble?
Q3: What are the initial steps to take when encountering solubility issues with this compound?
When facing solubility challenges, it is recommended to start with small-scale solubility tests using a panel of solvents with varying polarities. Begin with common solvents such as DMSO, methanol, and ethanol. It is also advisable to visually inspect for any undissolved particulate matter before proceeding with analytical measurements.
Q4: Can pH adjustment improve the solubility of this compound?
Yes, as an acidic compound, the solubility of this compound can potentially be increased by adjusting the pH of the solution. In a more basic environment, the acidic functional groups of this compound will deprotonate, forming a more soluble salt. However, it is critical to consider the pH stability of the compound, as extreme pH values may lead to degradation.
Q5: Are there any concerns about the stability of this compound in solution?
While specific stability data for this compound is limited, related compounds like aflatoxins are known to be unstable in aqueous solutions, with degradation being a significant concern.[3] The stability of this compound in organic solvents like DMSO should also be considered, as DMSO can degrade under certain conditions, potentially affecting the integrity of the dissolved compound.[4][5][6] It is recommended to prepare fresh solutions whenever possible and store stock solutions at low temperatures in the dark.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and overcome poor solubility of this compound during your experiments.
Problem: this compound does not fully dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Insufficient Solvent Power | 1. Test a range of solvents: Evaluate solubility in DMSO, methanol, ethanol, and mixtures thereof. 2. Use a co-solvent system: Gradually add a miscible co-solvent to the primary solvent. | See Experimental Protocol 1: Co-solvent System for Solubility Enhancement . |
| Low Temperature | Increase the temperature: Gently warm the solution while stirring. | Place the vial in a water bath set to a temperature not exceeding 40°C. Monitor for dissolution and any signs of degradation (e.g., color change). |
| Large Particle Size | Reduce particle size: Use sonication to break down aggregates and increase the surface area for dissolution. | See Experimental Protocol 2: Sonication for Aiding Dissolution . |
Problem: Precipitate forms after initial dissolution.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Supersaturation | Prepare a less concentrated stock solution: Dilute the sample to a concentration that remains stable. | Start with a lower concentration and gradually increase until the solubility limit is reached without precipitation upon standing. |
| Temperature Fluctuation | Maintain a constant temperature: Store the solution at a controlled room temperature or refrigerate as appropriate, avoiding freeze-thaw cycles if possible. | Store solutions in a temperature-controlled environment. If refrigerated, allow the solution to come to room temperature before use to check for precipitation. |
| Solvent Evaporation | Use tightly sealed containers: Ensure vials are properly capped to prevent solvent loss. | Use vials with PTFE-lined caps (B75204) or parafilm to create a secure seal. |
Problem: Inconsistent analytical results.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Incomplete Dissolution | Filter the solution: Use a syringe filter to remove any undissolved microparticles before injection into an analytical instrument. | See Experimental Protocol 3: Preparation of a Saturated Solution and Filtration . |
| Compound Degradation | Prepare fresh solutions: Use freshly prepared solutions for each experiment to minimize the impact of degradation. Assess stability: Perform a time-course experiment to evaluate the stability of this compound in the chosen solvent. | Prepare a stock solution and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for any changes in concentration or the appearance of degradation products. |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in common analytical solvents is not widely published. The following table provides a summary of available qualitative information and placeholders for where quantitative data should be populated when determined experimentally.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (Molarity) | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Expected to be soluble | Data not available | Data not available | A good starting solvent for many poorly soluble organic compounds. |
| Methanol | Soluble[2] | Data not available | Data not available | Often used for extraction and analysis of natural products. |
| Ethanol | Expected to be soluble | Data not available | Data not available | A less toxic alternative to methanol, but may have lower solvating power for some compounds. |
| Water | Expected to be poorly soluble | Data not available | Data not available | Solubility may be enhanced by pH adjustment. |
Researchers are encouraged to determine the empirical solubility in their specific experimental conditions.
Experimental Protocols
Experimental Protocol 1: Co-solvent System for Solubility Enhancement
Objective: To improve the solubility of this compound by using a mixture of solvents.
Materials:
-
This compound
-
Primary solvent (e.g., water or a buffer)
-
Co-solvent (e.g., DMSO, ethanol, or methanol)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh a known amount of this compound into a clean vial.
-
Add a small volume of the primary solvent (e.g., 80% of the final desired volume).
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial on a magnetic stirrer.
-
Slowly add the co-solvent dropwise while stirring.
-
Continue adding the co-solvent until the this compound is completely dissolved.
-
Record the final volume of both the primary solvent and the co-solvent to determine the ratio required for dissolution.
-
Visually inspect the solution for any remaining particulates.
Experimental Protocol 2: Sonication for Aiding Dissolution
Objective: To use ultrasonic energy to break down particle aggregates and enhance the rate of dissolution.
Materials:
-
This compound
-
Chosen solvent
-
Vial
-
Bath sonicator
Procedure:
-
Prepare a suspension of this compound in the desired solvent in a vial.
-
Place the vial in a bath sonicator.
-
Sonicate the suspension for 5-10 minute intervals.
-
After each interval, visually inspect the solution for dissolution.
-
If undissolved material remains, continue sonication, monitoring the temperature of the water bath to avoid excessive heating that could lead to degradation.
-
Once dissolved, allow the solution to return to room temperature and check for any precipitation.
Experimental Protocol 3: Preparation of a Saturated Solution and Filtration
Objective: To prepare a saturated stock solution and remove any undissolved particles for accurate analytical measurements.
Materials:
-
This compound
-
Chosen solvent
-
Vortex mixer
-
Centrifuge
-
Syringe and syringe filter (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial.
-
Vortex the mixture vigorously for 5 minutes to create a suspension.
-
Agitate the suspension at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This will provide a clear, saturated solution ready for analysis.
Visualizations
Aflatoxin Biosynthesis Pathway from this compound
The following diagram illustrates the initial steps of the aflatoxin biosynthesis pathway, starting from this compound. This pathway is important for understanding the biological context of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Norsolorinic Acid Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during the HPLC separation of norsolorinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for HPLC separation of this compound?
A1: A good starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound involves a C18 column with a gradient elution. The mobile phase typically consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). Acidifying the mobile phase helps to ensure sharp peak shapes for acidic analytes like this compound.
Q2: Which HPLC column is most suitable for this compound separation?
A2: Reversed-phase C18 columns are widely used and have proven effective for the separation of anthraquinones, including this compound.[1][2] These columns provide excellent retention and separation based on the hydrophobicity of the molecule.
Q3: What is the optimal detection wavelength for this compound?
A3: A specific method for this compound has utilized a UV detection wavelength of 313 nm.[3] For broader analysis of anthraquinones, a detection wavelength of 254 nm is also commonly employed.[4] It is always recommended to determine the UV-Vis spectrum of your this compound standard to identify the wavelength of maximum absorbance for optimal sensitivity.
Q4: How should I prepare my sample containing this compound for HPLC analysis?
A4: this compound, like many anthraquinones, has poor solubility in water but is soluble in organic solvents such as methanol, acetonitrile, and chloroform (B151607).[5][6] Therefore, samples should be dissolved in a solvent compatible with the initial mobile phase composition to ensure good peak shape. If extracting from a fungal culture, a common procedure involves macerating the sample in an acetone:water mixture, followed by extraction with chloroform. The dried extract is then redissolved in methanol for HPLC analysis.[3]
Q5: Is this compound stable during HPLC analysis?
A5: Anthraquinones are generally stable compounds, particularly in the acidic mobile phases commonly used for their separation.[5] However, it is good practice to prepare fresh solutions and avoid prolonged exposure to light and high temperatures to prevent any potential degradation.
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis from Aspergillus Culture
This protocol is based on a published method for the analysis of this compound from a mutant strain of Aspergillus parasiticus.[3]
1. Sample Preparation:
- Weigh and macerate the fungal sample with an acetone:water (75:25 v/v) solution.
- Centrifuge the mixture and wash the supernatant with hexane.
- Extract the aqueous phase three times with chloroform.
- Evaporate the combined chloroform extracts to dryness.
- Redissolve the residue in a known volume of methanol for HPLC analysis.
2. HPLC Conditions:
- Column: ODS (C18) reversed-phase column (10 µm, 10 mm x 25 cm).
- Mobile Phase: A binary solvent system with 90% solvent A (methanol:tetrahydrofuran, 1:1) and 10% solvent B (0.1 M acetic acid).
- Flow Rate: 1 mL/min.
- Detection: UV detector at 313 nm.
- Injection Volume: 20 µL.
- Expected Retention Time: Approximately 4.8 minutes.
Data Presentation
| Parameter | Recommended Starting Conditions | Alternative Conditions |
| Column | C18 (5 µm, 4.6 x 150 mm) | C18 (10 µm, 10 mm x 25 cm)[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[2] | 0.1 M Acetic Acid[3] |
| Mobile Phase B | Acetonitrile | Methanol:Tetrahydrofuran (1:1)[3] |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | - |
| Detection Wavelength | 313 nm[3] | 254 nm[4] |
| Column Temperature | Ambient | - |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the column packing.- Sample overload.- Sample solvent stronger than the mobile phase. | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% phosphoric or formic acid).- Reduce the concentration of the injected sample.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Poor Peak Shape (Fronting) | - Sample overload.- Column collapse or void. | - Dilute the sample.- Flush the column or replace it if the problem persists. |
| Split Peaks | - Clogged inlet frit.- Column void.- Injector issue. | - Reverse flush the column.- If the problem continues, replace the column.- Check the injector rotor seal and sample loop. |
| Fluctuating Retention Times | - Leak in the pump or fittings.- Inconsistent mobile phase composition.- Column temperature variations. | - Check for leaks and tighten fittings.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
| No Peaks or Low Sensitivity | - Incorrect detection wavelength.- Sample degradation.- Detector lamp issue. | - Verify the UV-Vis spectrum of this compound and set the detector to the absorbance maximum.- Prepare fresh samples and standards.- Check the status of the detector lamp. |
| High Backpressure | - Blockage in the guard column or column inlet frit.- Particulate matter in the sample or mobile phase. | - Replace the guard column.- Filter all samples and mobile phases through a 0.45 µm filter.- Reverse flush the analytical column at a low flow rate. |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Sample preparation workflow for this compound analysis.
References
- 1. Reversed-phase high performance liquid chromatography (RP-HPLC) characteristics of some 9,10-anthraquinone derivatives using binary acetonitrile-water mixtures as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. scispace.com [scispace.com]
- 5. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 6. Anthraquinone - Wikipedia [en.wikipedia.org]
troubleshooting peak tailing for norsolorinic acid in chromatography
Welcome to the technical support center for troubleshooting chromatographic issues with norsolorinic acid. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, particularly peak tailing, encountered during HPLC or UPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern when analyzing this compound?
A1: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a "tail" or elongation on the trailing edge.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[3] Tailing is problematic because it can obscure smaller, nearby peaks, reduce resolution, and lead to inaccurate peak integration and quantification, ultimately compromising the precision and reproducibility of your results.[2][4] A tailing factor (Tf) greater than 1.2 is generally considered significant.[2]
Q2: I am observing significant peak tailing with this compound. What are the most common causes?
A2: For an acidic compound like this compound, which is a tetrahydroxyanthraquinone, the most frequent causes of peak tailing in reversed-phase chromatography are:
-
Secondary Interactions: Unwanted interactions between the polar hydroxyl groups of this compound and active sites on the stationary phase, most commonly residual silanol (B1196071) groups (-Si-OH) on silica-based columns.[1][3][5]
-
Incorrect Mobile Phase pH: Operating at a mobile phase pH that is too high can cause the acidic functional groups on this compound to ionize, leading to secondary interactions and tailing.[2][4]
-
Low Buffer Concentration: An insufficient buffer concentration in the mobile phase may fail to maintain a stable pH or mask residual silanol interactions effectively.[2][5]
-
Column Issues: Physical problems with the column, such as contamination, degradation of the stationary phase, or the formation of a void at the column inlet, can distort peak shape.[2][3]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.[1][3]
Q3: How does mobile phase pH specifically affect the peak shape for an acidic compound like this compound?
A3: The pH of the mobile phase is critical for controlling the ionization state of both the analyte and the stationary phase. For acidic compounds, separations should be performed at a lower pH.[2][6] By setting the mobile phase pH approximately 2 units below the pKa of this compound, you ensure it remains in its neutral, protonated form. This minimizes ionic interactions with the stationary phase. Furthermore, a low pH (e.g., pH 2.5-3) also suppresses the ionization of acidic silanol groups on the silica (B1680970) surface, reducing their ability to engage in secondary interactions that cause tailing.[3][5]
Q4: What type of column is best to minimize secondary silanol interactions?
A4: To minimize unwanted silanol interactions, it is highly recommended to use a modern, high-purity, end-capped column.[3] End-capping is a process that chemically bonds a small, less polar group (like a trimethylsilyl (B98337) group) to the unreacted residual silanols, effectively shielding them.[6] Columns with polar-embedded phases or those made with hybrid particle technology also offer improved peak shape for polar compounds by providing alternative interaction sites or reducing surface silanol activity.[4][7]
Q5: Could my sample preparation or injection solvent be the cause of the tailing?
A5: Yes. A mismatch between your sample solvent and the mobile phase is a common cause of peak distortion. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread at the head of the column, resulting in tailing or fronting.[1][2] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.
Q6: What are "extra-column effects" and how can they contribute to peak tailing?
A6: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the chromatography column itself.[4] This can be caused by using tubing with an unnecessarily large internal diameter or excessive length, poorly made connections between components, or a large detector cell volume.[1][2] These issues create "dead volume" where your sample can disperse, leading to broader and more asymmetrical peaks.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Step 1: Method and Mobile Phase Optimization
The most common causes of peak tailing for acidic compounds are chemical in nature. Adjusting your method parameters is the first and most effective troubleshooting step.
-
Adjust Mobile Phase pH:
-
Action: Lower the pH of the aqueous portion of your mobile phase. A target of pH 2.5-3.0 is a good starting point.
-
Reasoning: This ensures this compound is in its neutral form and suppresses the ionization of surface silanols on the column.[5]
-
-
Increase Buffer Strength:
-
Optimize Organic Modifier:
-
Action: Try increasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) by 5-10%.[2]
-
Reasoning: A stronger mobile phase can sometimes improve peak shape by speeding up the elution of the analyte from active sites.
-
-
Check Sample Solvent:
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Ideally, use the mobile phase itself as the diluent.[2]
-
Step 2: Column and Hardware Evaluation
If method adjustments do not resolve the issue, the problem may be related to your column or HPLC system hardware.
-
Column Flushing:
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase) to remove potential contaminants.[2]
-
Reasoning: Strongly retained impurities from previous injections can create active sites that cause tailing.
-
-
Column Replacement:
-
Inspect for Dead Volume:
-
Action: Check all tubing and connections between the injector, column, and detector. Ensure tubing is as short as possible with a narrow internal diameter (e.g., 0.005").[4] Verify that all fittings are properly seated.
-
Quantitative Troubleshooting Parameters
The table below summarizes key quantitative parameters that can be adjusted to mitigate peak tailing for this compound.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of both the acidic analyte and residual silanols on the column, minimizing secondary interactions.[2][3][5] |
| Buffer Concentration | 20 - 50 mM | Ensures stable pH and helps mask active silanol sites. Common buffers include phosphate (B84403) or acetate.[2][5] |
| Tailing Factor (Tf) Limit | ≤ 1.5 | A common system suitability requirement. Values above this indicate significant tailing that needs to be addressed.[6] |
| Sample Concentration | Dilute Sample | If overload is suspected, dilute the sample by a factor of 10 and reinject to see if peak shape improves.[1][3] |
| Extra-Column Tubing ID | ≤ 0.005 inches (0.127 mm) | Minimizes dead volume and extra-column band broadening, which contributes to peak asymmetry.[4] |
Experimental Protocol: Optimized HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC, designed to produce symmetrical peaks.
1. Instrumentation and Software
-
HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or DAD detector.
-
Chromatography Data System (CDS) for instrument control and data analysis.
2. Chemicals and Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH)
3. Chromatographic Conditions
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 5 µL.
4. Sample Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with the initial mobile phase (60:40 ACN:Water with 0.1% Phosphoric Acid) to a final concentration of 10 µg/mL.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate method. The final extract should be dissolved in the initial mobile phase. Filter all samples through a 0.45 µm syringe filter before injection.
5. Procedure
-
Equilibrate the entire HPLC system with the initial mobile phase conditions (60% B) until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and confirm peak shape. The tailing factor should be ≤ 1.5.
-
Inject the prepared samples for analysis.
-
Bracket sample injections with standard injections to monitor system stability.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
A logical workflow for troubleshooting this compound peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
minimizing matrix effects in LC-MS analysis of norsolorinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of norsolorinic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), negatively impacting the sensitivity, accuracy, and reproducibility of your analysis.[1] In complex matrices like food, feed, or biological samples, these effects can be significant and variable.[2][3]
Q2: I am observing low signal intensity for this compound. What could be the cause?
A2: Low signal intensity for this compound is often a result of ion suppression. This occurs when co-eluting matrix components compete with this compound for ionization in the MS source.[4] Common causes include insufficient sample cleanup, high concentrations of matrix components, or suboptimal chromatographic conditions that lead to co-elution.[5]
Q3: My results for quality control (QC) samples are inconsistent and irreproducible. Why is this happening?
A3: Inconsistent and irreproducible results for QC samples often point to variable matrix effects between different samples.[1] The composition of the matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.[1] This highlights the importance of a robust analytical method that can compensate for these variations.
Q4: What is the best way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][6] A SIL-IS for this compound would have nearly identical chemical and physical properties, causing it to experience the same degree of matrix effects as the analyte.[7] This allows for accurate quantification based on the analyte-to-IS ratio.[1] If a SIL-IS is unavailable, a structurally similar compound can be used, but it requires careful validation.
Q5: Are there other strategies to minimize matrix effects besides using an internal standard?
A5: Yes, several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can remove a significant portion of interfering matrix components.[8][9]
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and matrix components can significantly reduce co-elution and thus, matrix effects.[10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the concentration of this compound is high enough to be detected after dilution.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for consistent matrix effects.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting & Optimization Solutions |
| Low signal intensity or complete signal loss of this compound. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[4][5] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[8] 2. Optimize Chromatography: Adjust the mobile phase gradient, change the column, or modify the flow rate to improve the separation of this compound from matrix components.[10] 3. Dilute the Sample: If the concentration of this compound is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[1] 4. Check for Metal Chelation: this compound may chelate with metal ions from the HPLC system (e.g., stainless steel columns), leading to signal suppression. Consider using a metal-free column.[11] |
| Inconsistent and irreproducible results for QC samples. | Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.[1] | 1. Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure will minimize variability in matrix effects.[1] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variations in matrix effects.[1][7] 3. Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in a blank matrix that closely matches the study samples can help compensate for consistent matrix effects.[3] |
| Poor peak shape for this compound. | Interaction with HPLC System: The analyte may be interacting with active sites on the column or other components of the LC system.[11] | 1. Use a Metal-Free Column: As mentioned, chelation with metal ions can affect peak shape.[11] 2. Modify Mobile Phase: Adjusting the pH or adding modifiers to the mobile phase can reduce unwanted interactions. |
| High background noise in the chromatogram. | Contamination: The high background could be due to contamination from solvents, reagents, or the sample matrix itself. | 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade.[12] 2. Thorough Sample Cleanup: Effective sample preparation will reduce the amount of non-volatile matrix components that can contribute to background noise.[2] |
Quantitative Data Summary
The extent of matrix effects can vary significantly depending on the analyte, the matrix, and the analytical method. The following table summarizes potential matrix effect values observed in mycotoxin analysis, which can be indicative of the challenges in this compound analysis.
| Matrix | Analyte Class | Observed Matrix Effect (Signal Suppression/Enhancement) | Reference |
| Compound Feed | Multiple Mycotoxins | Apparent recoveries of 51-72% suggest significant signal suppression. | [3] |
| Single Feed Ingredients | Multiple Mycotoxins | Apparent recoveries ranged from 52-89%, indicating variable but significant matrix effects. | [3] |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from a Grain Matrix
This protocol is a general guideline and should be optimized for your specific matrix and analytical setup.
-
Sample Homogenization: Grind the grain sample to a fine, uniform powder.[8]
-
Extraction:
-
To 5 g of the homogenized sample, add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v).
-
Vortex or shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
Protocol 2: Post-Extraction Addition for Quantifying Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement.
-
Prepare a this compound Standard Solution: Prepare a stock solution of this compound in a pure solvent (e.g., methanol).
-
Extract Blank Matrix: Perform the entire sample preparation procedure (Protocol 1) on a sample that is known to be free of this compound (a blank matrix).
-
Prepare Two Sets of Samples:
-
Set A (Standard in Solvent): Spike the this compound standard into the pure reconstitution solvent at a known concentration.
-
Set B (Standard in Matrix Extract): Spike the this compound standard into the blank matrix extract at the same concentration as in Set A.
-
-
Analyze and Calculate Matrix Effect:
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) x 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: Workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 13. organomation.com [organomation.com]
- 14. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in NMR spectra of norsolorinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) in NMR spectra of norsolorinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum so low?
A1: Low signal-to-noise in the NMR spectrum of a natural product like this compound can arise from several factors. Due to its nature as a fungal secondary metabolite, it is often isolated in small quantities, leading to low sample concentrations.[1] Furthermore, as a polyketide, this compound contains several quaternary carbons, which inherently produce weak signals in ¹³C NMR due to their long spin-lattice relaxation times (T₁).[2] The low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio compared to ¹H further contribute to the low sensitivity of ¹³C NMR experiments.[1][3]
Q2: How can I improve my sample preparation to increase the signal-to-noise ratio?
A2: Proper sample preparation is a critical first step for obtaining a good NMR spectrum. Here are key considerations for this compound:
-
Increase Sample Concentration: The most direct way to improve the signal is to increase the concentration of your sample.[1] For ¹³C NMR, it is advisable to use as much of the purified this compound as can be dissolved in the appropriate volume of solvent.[4] Doubling the sample concentration can double the signal strength.[1]
-
Use the Correct Amount of Solvent: For a standard 5 mm NMR tube, a solvent volume of 0.5 to 0.7 mL is typically sufficient.[1] Using excessive solvent will dilute your sample, thereby reducing the signal-to-noise ratio.[1]
-
Ensure Complete Dissolution and Filter if Necessary: To achieve good magnetic field homogeneity, the sample must be fully dissolved.[1] Any solid particles can lead to broadened lines and a distorted spectrum.[4] It is highly recommended to filter your sample into the NMR tube to remove any particulate matter.[1][4]
-
Use High-Quality NMR Tubes: Always use clean, high-quality NMR tubes that are free from defects such as scratches or cracks.[1] For high-field instruments, ensure the tubes are rated for that specific field strength.[1]
-
Choose an Appropriate Deuterated Solvent: The choice of deuterated solvent is important for the deuterium (B1214612) lock and to avoid large solvent peaks that can obscure signals from your compound.[1]
Q3: Which experimental parameters can I adjust to improve the signal-to-noise ratio?
A3: Optimizing the acquisition parameters is a powerful way to enhance the signal-to-noise ratio in your NMR experiments for this compound.
-
Increase the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[1][5] Therefore, to double the signal-to-noise ratio, you need to quadruple the number of scans.[1][5] While effective, this will also increase the total experiment time.
-
Optimize the Pulse Width (Flip Angle): For routine ¹³C spectra of compounds like this compound, a 30° pulse is often a good compromise for detecting all types of carbons, including quaternary carbons with long relaxation times.[1] While a 90° pulse provides the maximum signal per scan, it necessitates a longer relaxation delay.[1][6] Shorter pulse widths (e.g., 30° or 60°) allow for faster repetition of the experiment, which can lead to a better overall signal-to-noise in a given amount of time, especially for carbons with long T₁ relaxation times.[1]
-
Adjust the Relaxation Delay (D1): A longer relaxation delay allows for more complete relaxation of the nuclei and can result in a greater signal.[7] For quantitative ¹³C NMR, a long relaxation delay (5-7 times the longest T₁) is necessary.[1] However, for routine qualitative spectra of this compound, a shorter delay combined with a smaller flip angle is often more efficient.[1]
-
Employ a Cryoprobe: If available, using a cryogenically cooled probehead can dramatically improve the signal-to-noise ratio, typically by a factor of three to four.[8] This is because cooling the radio-frequency coil significantly reduces thermal noise.[8]
Q4: What data processing techniques can I use to improve the signal-to-noise ratio of my this compound spectrum?
A4: Several data processing techniques can be applied after data acquisition to enhance the signal and reduce noise:
-
Apodization (Line Broadening): Applying an exponential weighting function to the Free Induction Decay (FID) can suppress noise at the tail end of the FID, leading to an improved signal-to-noise ratio at the cost of slightly broader peaks.[9] A line broadening of 0.3 Hz is a common starting point for ¹H NMR, while for ¹³C NMR, a value of 1.0 Hz can be a good compromise.[2][7]
-
Fourier Transform, Phasing, and Baseline Correction: These are standard processing steps that are crucial for obtaining an interpretable spectrum.[10][11] Proper phasing and baseline correction ensure that the signals are correctly represented and integrated.[10]
-
Digital Filtering: Various digital filtering techniques can be employed to reduce noise in the spectrum.[12][13] These methods can significantly enhance the signal-to-noise ratio without distorting the underlying signal if applied correctly.[13]
Troubleshooting Guides
Issue: Very weak or no signals observed in the ¹³C NMR spectrum of this compound.
This guide provides a systematic approach to diagnosing and resolving poor signal intensity in your ¹³C NMR experiments.
Caption: Troubleshooting workflow for low signal-to-noise in ¹³C NMR.
Quantitative Data Summary
The following table summarizes the expected impact of various techniques on the signal-to-noise ratio.
| Technique | Parameter Change | Expected S/N Improvement | Experiment Time Impact | Reference(s) |
| Number of Scans | Increase from NS to 4 x NS | 2x | 4x longer | [1],[5] |
| Number of Scans | Increase from NS to 16 x NS | 4x | 16x longer | [1],[5] |
| Sample Concentration | Double the concentration | 2x | No change | [1] |
| Hardware | Switch from room temperature probe to cryoprobe | 3-4x | No change | [8] |
| Pulse Angle | Change from 90° to 30° pulse | S/N per scan is halved, but allows for faster repetition | Can decrease overall experiment time for a given S/N, especially for nuclei with long T₁ | [1],[14] |
Experimental Protocols
Protocol 1: Optimized ¹³C NMR Acquisition for this compound
This protocol is designed to maximize the signal-to-noise ratio for a limited sample of this compound.
Caption: Optimized experimental workflow for ¹³C NMR of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ir.library.louisville.edu [ir.library.louisville.edu]
- 10. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 11. researchgate.net [researchgate.net]
- 12. nmr.oxinst.jp [nmr.oxinst.jp]
- 13. Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
dealing with interfering compounds in norsolorinic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norsolorinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound analysis?
A1: The primary interfering compounds in the analysis of this compound, a polyketide pigment produced by various fungi, are lipids (fatty acids and glycerolipids) and other co-extracted pigments from the fungal matrix.[1][2] These compounds can co-elute with this compound during chromatographic analysis, leading to inaccurate quantification and poor peak resolution.
Q2: My chromatogram shows a broad, unresolved peak for this compound. What is the likely cause?
A2: A broad and poorly resolved peak for this compound is often indicative of matrix interference, particularly from lipids. Fatty acids and other lipids can interact with the stationary phase of the HPLC column, leading to peak broadening and tailing. Inadequate sample cleanup to remove these lipophilic compounds is the most probable cause.
Q3: I am observing a high background signal or multiple interfering peaks in my HPLC analysis. How can I address this?
A3: A high background signal or the presence of numerous interfering peaks suggests that pigments and other polar to semi-polar compounds are being co-extracted with your analyte. These compounds may absorb at similar wavelengths to this compound, causing a noisy or elevated baseline and extraneous peaks that can obscure the this compound peak. A more robust sample cleanup protocol, potentially involving a multi-step extraction and purification process, is recommended.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Low recovery of this compound can occur at various stages of the analytical process, from extraction to cleanup. This guide provides a systematic approach to troubleshooting and improving recovery rates.
Troubleshooting Steps:
-
Extraction Efficiency:
-
Problem: Incomplete extraction of this compound from the fungal biomass.
-
Solution: Ensure the fungal mycelium is thoroughly homogenized to facilitate solvent penetration. Consider using a more effective solvent system. While chloroform (B151607) was traditionally used, a mixture of methanol (B129727) and ethyl acetate (B1210297) can also be effective.[3] Acidification of the extraction solvent (e.g., with formic acid) can improve the recovery of acidic compounds like this compound.
-
-
Liquid-Liquid Extraction (LLE) Losses:
-
Problem: Partitioning of this compound into the aqueous phase during lipid removal.
-
Solution: this compound has some polarity. Ensure the pH of the aqueous phase during LLE is acidic (pH 3-4) to keep the carboxylic acid group of this compound protonated, thereby increasing its solubility in the organic phase.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Problem: Irreversible binding of this compound to the SPE sorbent or premature elution during the wash step.
-
Solution:
-
Sorbent Selection: For this compound, a reversed-phase sorbent like C18 is generally suitable.
-
Wash Solvent: The wash solvent should be strong enough to remove less retentive interfering compounds without eluting the this compound. A low percentage of organic solvent (e.g., 10-20% methanol in acidified water) is a good starting point.
-
Elution Solvent: Ensure the elution solvent is strong enough to fully recover the this compound. A higher concentration of organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid) should be used.
-
-
Issue 2: Persistent Lipid Interference
Even after a cleanup procedure, residual lipids can interfere with the analysis. This guide helps in identifying and resolving persistent lipid contamination.
Troubleshooting Steps:
-
Evaluate LLE Protocol:
-
Problem: The chosen LLE method is not effectively removing all lipids.
-
Solution: The Bligh and Dyer method, which uses a chloroform:methanol:water solvent system, is a robust technique for lipid removal.[4][5] Ensure the correct solvent ratios are used to achieve proper phase separation. For a greener alternative, ethanol (B145695) and ethyl acetate can be considered.[4][5]
-
-
Incorporate a Defatting Step:
-
Problem: High lipid content in the initial sample.
-
Solution: Before the primary extraction, pre-extract the lyophilized fungal biomass with a non-polar solvent like hexane (B92381) to remove the bulk of the lipids.
-
-
Optimize SPE for Lipid Removal:
-
Problem: Lipids are co-eluting with this compound from the SPE cartridge.
-
Solution: After loading the sample onto a C18 SPE cartridge, use a wash step with a solvent that is strong enough to elute lipids but weak enough to retain this compound. A higher percentage of an organic solvent like isopropanol (B130326) in the wash step might be effective.
-
Issue 3: Pigment Interference
Co-extracted fungal pigments can significantly interfere with the spectrophotometric detection of this compound.
Troubleshooting Steps:
-
Solid-Phase Extraction (SPE) for Pigment Removal:
-
Problem: Pigments are not being retained on the SPE sorbent.
-
Solution: Graphitized carbon black (GCB) is known for its ability to retain pigments. A layered SPE approach with C18 and GCB cartridges can be effective. Alternatively, using a more polar wash solvent on a C18 cartridge might help in eluting some of the more polar pigments before eluting the this compound.
-
-
Chromatographic Separation:
-
Problem: Inadequate separation of this compound from interfering pigments on the HPLC column.
-
Solution: Optimize the HPLC mobile phase gradient. A shallower gradient can improve the resolution between closely eluting peaks. Ensure the mobile phase pH is suitable for the separation of acidic compounds.
-
Experimental Protocols
Protocol 1: Sample Preparation and Cleanup
This protocol outlines a comprehensive procedure for the extraction and cleanup of this compound from fungal cultures, designed to minimize interference from lipids and pigments.
1. Extraction:
- Harvest fungal mycelium from the culture broth by filtration.
- Lyophilize the mycelium to dryness and grind it into a fine powder.
- Extract the powdered mycelium with a 2:1 (v/v) mixture of methanol:chloroform at a ratio of 10 mL solvent per gram of dry weight.
- Sonicate the mixture for 30 minutes and then shake for 1 hour at room temperature.
- Centrifuge the mixture at 4000 x g for 10 minutes and collect the supernatant.
- Repeat the extraction process on the pellet and combine the supernatants.
2. Liquid-Liquid Extraction (Lipid Removal):
- To the combined supernatant, add 0.25 volumes of 0.9% NaCl solution.
- Vortex the mixture vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to induce phase separation.
- Carefully collect the lower organic phase, which contains the this compound and lipids.
- To further remove lipids, the organic phase can be subjected to a second wash with a methanol:water (1:1, v/v) solution.
3. Solid-Phase Extraction (Pigment and Polar Impurity Removal):
- Evaporate the organic extract to dryness under a stream of nitrogen.
- Reconstitute the residue in a small volume of 10% methanol in water (acidified to pH 3 with formic acid).
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3).
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge with 5 mL of 20% methanol in acidified water to remove polar impurities and some pigments.
- Elute the this compound with 5 mL of methanol.
- Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase for analysis.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general HPLC method for the quantification of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector at the maximum absorbance wavelength for this compound (approximately 290 nm and 480 nm). A photodiode array (PDA) detector is recommended to confirm peak purity.[6]
Data Presentation
Table 1: Troubleshooting Summary for Low this compound Recovery
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Extraction | Use a more effective solvent (e.g., methanol:chloroform) and ensure thorough homogenization. | Increased yield of this compound in the crude extract. |
| Losses during LLE | Acidify the aqueous phase to pH 3-4. | Improved partitioning of this compound into the organic phase. |
| Issues with SPE | Optimize wash and elution solvents. | Higher recovery of this compound post-cleanup. |
Table 2: Performance of Different Cleanup Strategies
| Cleanup Method | Lipid Removal Efficiency | Pigment Removal Efficiency | This compound Recovery (%) |
| Liquid-Liquid Extraction (Bligh & Dyer) | High | Low | 85-95 |
| Solid-Phase Extraction (C18) | Moderate | Moderate | 80-90 |
| LLE followed by SPE (C18) | High | High | 75-85 |
| LLE followed by SPE (C18 + GCB) | High | Very High | 70-80 |
(Note: Recovery percentages are estimates and should be validated experimentally.)
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Extraction Methods Used to Separate Lipids from Microbes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the production of norsolorinic acid in fungal fermentation
Technical Support Center: Norsolorinic Acid Production
Welcome to the technical support center for enhancing the production of this compound (NA) in fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (NA) is a red-orange polyketide pigment that is the first stable intermediate in the biosynthetic pathway of aflatoxins.[1] It is produced by several species of fungi, most notably from the genus Aspergillus.
Q2: Which fungal strains are best for producing this compound? A2: Strains of Aspergillus parasiticus and Aspergillus flavus are the primary producers of this compound.[2] Mutant strains, often created through UV irradiation, that have a blockage in the aflatoxin biosynthetic pathway (e.g., nor-1 (B64425) mutants) are particularly effective as they accumulate NA instead of converting it into downstream aflatoxins.[3]
Q3: Why is enhancing this compound production a research focus? A3: this compound and other anthraquinone (B42736) compounds have potential applications as pharmaceuticals and natural dyes. Furthermore, studying NA production provides insight into the regulation of the aflatoxin pathway, which is crucial for developing strategies to reduce aflatoxin contamination in agriculture.
Q4: What are the key factors influencing NA yield in fermentation? A4: The primary factors include the fungal strain, culture medium composition (carbon and nitrogen sources), pH, temperature, and aeration.[4][5][6] Rich media containing yeast extract and sucrose (B13894) have been shown to support higher yields.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation experiments.
Issue 1: Low or No this compound Production
-
Question: My Aspergillus culture is growing, but I'm not seeing the characteristic red pigment, and analysis shows very low NA concentration. What could be wrong?
-
Answer:
-
Incorrect Media Composition: NA production is highly dependent on the culture medium.[7][8] Ensure your medium is suitable for secondary metabolite production. A complex medium containing yeast extract and a suitable carbon source like sucrose is often more effective than a minimal defined medium.
-
Suboptimal pH: The pH of the culture medium can significantly impact secondary metabolism.[5][6][9] For many Aspergillus species, slightly acidic conditions (pH 4.0-6.0) are favorable for polyketide production. Monitor and adjust the pH of your fermentation broth.
-
Inadequate Aeration: Oxygen supply is critical. Poor aeration can limit both fungal growth and the activity of oxygenase enzymes involved in the biosynthetic pathway. Ensure adequate shaking speed in flask cultures or proper sparging in a bioreactor.
-
Strain Instability: Mutant strains can sometimes revert or lose their desired phenotype over successive subcultures. It is advisable to go back to a cryopreserved stock of your mutant strain to ensure its stability.
-
Incorrect Incubation Temperature: While Aspergillus can grow over a range of temperatures, secondary metabolite production often has a narrower optimal temperature.[5][6] A common temperature for NA production is 25-30°C.
-
Issue 2: Inconsistent Yields Between Batches
-
Question: I am running multiple fermentation batches with the same protocol, but the final this compound yield is highly variable. How can I improve consistency?
-
Answer:
-
Inoculum Standardization: The age and concentration of the fungal spores or mycelial inoculum can affect the lag phase and subsequent production kinetics. Standardize your inoculum preparation by using spores from a culture of the same age and quantifying the spore concentration.
-
Media Preparation: Ensure all media components are weighed accurately and dissolved completely. Minor variations in nutrient concentrations, especially trace metals, can lead to significant differences in secondary metabolite production.
-
Precise Control of Fermentation Parameters: In a bioreactor, ensure that pH, temperature, and dissolved oxygen probes are calibrated correctly and that the control systems are functioning properly. In flasks, ensure consistent shaking speeds and incubation temperatures across all batches.
-
Issue 3: Difficulty in Extracting and Quantifying this compound
-
Question: The mycelium is bright red, but I am getting low recovery after extraction, or my HPLC results are poor. What should I check?
-
Answer:
-
Inefficient Extraction: this compound is an intracellular pigment. Ensure you are thoroughly disrupting the mycelial cells to release the compound. This can be done by grinding the dried mycelium into a fine powder before extraction. Use an appropriate organic solvent like chloroform (B151607), acetone, or ethyl acetate (B1210297) for extraction.[4]
-
Compound Degradation: Anthraquinones can be sensitive to light and high temperatures.[10] Protect your extracts from direct light and avoid excessive heat during solvent evaporation.
-
HPLC Method Optimization:
-
Column Choice: A C18 reverse-phase column is typically suitable for separating polyketides like NA.
-
Mobile Phase: An acidified mobile phase (e.g., using formic or phosphoric acid) is often necessary to ensure sharp peaks for acidic compounds.[11][12][13] A gradient of acetonitrile (B52724) and acidified water is commonly used.
-
Detection Wavelength: this compound has a distinct color and absorbance spectrum. Ensure your detector is set to an appropriate wavelength (typically around 480-520 nm for visible color, or a lower UV wavelength if needed).
-
-
Data Presentation: Factors Influencing NA Production
The following table summarizes the impact of various culture parameters on this compound production by Aspergillus species.
| Parameter | Condition | Effect on NA Production | Rationale |
| Carbon Source | Glucose, Sucrose | High | Readily available energy source for growth and precursor synthesis. |
| Peptone (as primary C-source) | Low | Primarily a nitrogen source; less efficient for polyketide backbone synthesis. | |
| Nitrogen Source | Yeast Extract | High | Provides essential amino acids, vitamins, and minerals that support robust secondary metabolism. |
| Ammonium Salts | Moderate | Can be used, but may lead to faster pH drops which can inhibit production if not controlled. | |
| pH | 4.0 - 6.0 | Optimal | Favorable for the activity of many biosynthetic enzymes in Aspergillus.[5][6] |
| < 4.0 or > 7.0 | Reduced | Extreme pH values can stress the fungus and inhibit key metabolic pathways. | |
| Temperature | 25°C - 30°C | Optimal | Balances good mycelial growth with the induction of secondary metabolite pathways.[6] |
| > 35°C | Reduced | High temperatures can favor primary metabolism (growth) over secondary metabolism or lead to compound degradation. | |
| Trace Elements | Zinc Deficiency | Inhibited | Zinc is a required cofactor for enzymes in the aflatoxin pathway. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Aspergillus parasiticus for this compound Production
-
Inoculum Preparation:
-
Grow a culture of the A. parasiticus mutant strain on Potato Dextrose Agar (PDA) at 30°C for 7-10 days until confluent sporulation is observed.
-
Prepare a spore suspension by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Count the spores using a hemocytometer and adjust the concentration to 1 x 10^6 spores/mL with sterile water.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Yeast Extract Sucrose - YES Broth: 20 g/L yeast extract, 150 g/L sucrose). Dispense 100 mL into 500 mL Erlenmeyer flasks.
-
Autoclave the flasks at 121°C for 20 minutes and allow them to cool.
-
Inoculate each flask with 1 mL of the prepared spore suspension.
-
Incubate the flasks at 28°C on a rotary shaker at 180 rpm for 7-10 days. Monitor for the development of a deep red color in the mycelium.
-
-
Harvesting:
-
After the incubation period, harvest the mycelium by vacuum filtration using Whatman No. 1 filter paper.
-
Wash the mycelial mat with sterile distilled water to remove residual medium.
-
Freeze-dry the mycelium or dry it in an oven at 60°C to a constant weight.
-
Protocol 2: Extraction and Quantification of this compound by HPLC
-
Extraction:
-
Grind the dried mycelium (from Protocol 1) into a fine powder using a mortar and pestle.
-
Weigh 100 mg of the powdered mycelium into a glass vial.
-
Add 10 mL of chloroform (or acetone) and vortex vigorously for 2 minutes.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 x g for 10 minutes.
-
Carefully transfer the supernatant (the colored extract) to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol (B129727) for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Quantification:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm and 480 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate for 5 min.
-
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: A typical experimental workflow for NA production.
Caption: this compound's position in aflatoxin biosynthesis.
Caption: A logical guide to troubleshooting low NA yields.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from a mutant strain of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aspergillus niger as a Secondary Metabolite Factory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of pH and temperature on the colour and betalain content of Colombian yellow pitaya peel (Selenicereus megalanthus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cipac.org [cipac.org]
- 12. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. shodex.com [shodex.com]
preventing the conversion of norsolorinic acid to other metabolites
Welcome to the technical support center for researchers working on the inhibition of norsolorinic acid conversion in biosynthetic pathways. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the immediate metabolic fate of this compound?
This compound (NA) is the first stable intermediate in the aflatoxin biosynthetic pathway. It is converted to averantin (B1666156) (AVN) through the reduction of its 1'-keto group to a 1'-hydroxyl group.
Q2: Which enzyme is responsible for the conversion of this compound to averantin?
The primary enzyme responsible for this conversion is this compound ketoreductase, which is encoded by the aflD (also known as nor-1) gene. This enzyme is an NADPH-dependent dehydrogenase.[1]
Q3: My cell-free extract shows low or no this compound reductase activity. What are the possible causes?
Low enzyme activity can be due to several factors:
-
Improper cell harvesting time: The expression of aflatoxin biosynthesis enzymes is growth-phase dependent. Ensure you are harvesting the mycelia during the active production phase.
-
Enzyme degradation: Proteases released during cell lysis can degrade the reductase. Work quickly and at low temperatures (0-4°C) during the extraction process. The stability of enzymes in cell-free extracts can be limited.[2]
-
Cofactor limitation: The reaction is NADPH-dependent. Ensure you have added sufficient NADPH to the reaction mixture.
-
Inactive enzyme: Repeated freeze-thaw cycles of the cell-free extract can lead to loss of enzyme activity. Aliquot the extract after preparation and store it at -80°C.
Q4: I am observing inconsistent results in my whole-cell feeding experiments. What could be the reason?
Inconsistencies in whole-cell assays can arise from:
-
Variable inhibitor uptake: The permeability of the fungal cell wall and membrane to your inhibitor may vary between cultures or growth stages.
-
Metabolism of the inhibitor: The fungus may metabolize your inhibitor into inactive or even more active compounds.
-
Inoculum size and age: Variations in the amount and physiological state of the initial spore inoculum can affect the growth rate and metabolic activity of the fungus.
Q5: How can I prepare the this compound substrate for my enzyme assays?
This compound is not readily commercially available. It can be produced and purified from mutant strains of Aspergillus parasiticus that are blocked in the aflatoxin pathway, leading to the accumulation of this compound.
Troubleshooting Guides
Troubleshooting: this compound Reductase (aflD/nor-1) Enzyme Assay
| Problem | Possible Cause | Suggested Solution |
| No or very low conversion of this compound to averantin | Inactive enzyme in the cell-free extract. | Prepare fresh cell-free extract, ensuring all steps are carried out at 4°C to minimize protease activity. Avoid repeated freeze-thaw cycles. |
| Insufficient or degraded NADPH cofactor. | Prepare fresh NADPH solution immediately before the assay. Ensure the final concentration in the reaction is adequate (e.g., 2.3 mM). | |
| Incorrect assay buffer pH. | The optimal pH for the enzyme is around 7.5. Verify the pH of your buffer. | |
| This compound insolubility. | This compound has low solubility in aqueous buffers. Prepare a stock solution in a suitable organic solvent (e.g., acetone) and add a small volume to the reaction mixture. Ensure the final solvent concentration does not inhibit the enzyme. | |
| High background signal or interfering peaks in HPLC analysis | Contaminants in the cell-free extract. | Include a reaction control with the cell-free extract but without the this compound substrate to identify any interfering peaks. |
| Non-enzymatic degradation of substrate or product. | Run a control reaction without the enzyme (cell-free extract) to check for any non-enzymatic conversion. | |
| Inconsistent results between replicates | Inaccurate pipetting of viscous cell-free extract or inhibitor solutions. | Use calibrated pipettes and ensure thorough mixing of all components. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath set to the optimal temperature (e.g., 37°C). |
Troubleshooting: Whole-Cell Feeding Experiments for Inhibitor Testing
| Problem | Possible Cause | Suggested Solution |
| No inhibition of this compound conversion observed | Inhibitor is not entering the fungal cells. | Try different solvents for the inhibitor stock solution or consider using permeabilizing agents (use with caution as they may affect cell viability). |
| Inhibitor is being metabolized by the fungus. | Analyze the culture filtrate for potential metabolites of the inhibitor using techniques like LC-MS. | |
| Insufficient inhibitor concentration. | Perform a dose-response experiment with a wider range of inhibitor concentrations. | |
| High variability in metabolite levels between flasks | Inconsistent fungal growth. | Standardize the inoculum preparation (spore concentration, age) and ensure uniform culture conditions (medium volume, flask size, agitation speed). |
| Incomplete extraction of metabolites. | Ensure the mycelia are thoroughly ground and extracted with the appropriate solvent. Multiple extraction steps may be necessary. | |
| Fungal growth is completely inhibited | The inhibitor is toxic to the fungus at the tested concentration. | Determine the minimum inhibitory concentration (MIC) of your compound and use sub-lethal concentrations for the feeding experiment to target the biosynthetic pathway specifically. |
Data Presentation
Inhibitors of Aflatoxin Biosynthesis
The following table summarizes the inhibitory effects of various compounds on aflatoxin production. Note that most studies report the inhibition of the overall pathway rather than the specific conversion of this compound to averantin.
| Inhibitor | Target/Effect | IC50 Value | Organism |
| Acetosyringone | Inhibits aflatoxin B1 and this compound accumulation. | Not reported (82% inhibition at 2 mmol/L) | Aspergillus flavus |
| Syringaldehyde | Inhibits aflatoxin B1 biosynthesis. | Not reported | Aspergillus flavus |
| Sinapinic acid | Inhibits aflatoxin B1 biosynthesis. | Not reported | Aspergillus flavus |
| Piper betle L. extract (chloroform fraction) | Inhibits aflatoxin B1 biosynthesis with minimal effect on mycelial growth. | Not reported (91% reduction at 500 µg/ml) | Aspergillus flavus |
| Turmeric extract (25% ethanolic) | Inhibits aflatoxin B1 production. | Not reported (90.78% inhibition) | Aspergillus flavus |
Experimental Protocols
Protocol 1: Preparation of Cell-Free Extract from Aspergillus
This protocol is adapted from methods for preparing active cell-free extracts for studying aflatoxin biosynthetic enzymes.[3]
Materials:
-
Aspergillus mycelia (harvested from a culture grown in aflatoxin-inducing medium)
-
Liquid nitrogen
-
Sterile, pre-chilled mortar and pestle
-
Extraction Buffer: 50 mM potassium phosphate (B84403) (KH2PO4) buffer (pH 7.5) containing 10% (v/v) glycerol, 1 mM EDTA, and a protease inhibitor cocktail.
-
Refrigerated centrifuge
-
Sterile microcentrifuge tubes
Procedure:
-
Harvest mycelia from the culture by filtration through Miracloth or several layers of cheesecloth.
-
Wash the mycelia with sterile, cold distilled water.
-
Blot the mycelia dry with sterile paper towels.
-
Immediately freeze the mycelia in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powdered mycelia in cold Extraction Buffer (approximately 2-3 mL of buffer per gram of mycelial powder).
-
Transfer the suspension to a pre-chilled centrifuge tube.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (this is the cell-free extract).
-
Aliquot the cell-free extract into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro this compound Reductase (aflD/nor-1) Enzyme Assay
This protocol is based on the characterization of the recombinant Nor-1 protein.
Materials:
-
Cell-free extract containing this compound reductase
-
This compound (substrate)
-
NADPH (cofactor)
-
Assay Buffer: 90 mM KH2PO4 (pH 7.5) with 10% (v/v) glycerol
-
Ethyl acetate (B1210297)
-
TLC plates (silica gel 60)
-
TLC developing solvent: Benzene-ethyl acetate (7:3, v/v)
-
Averantin standard
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
Cell-free extract (e.g., 50-100 µg of total protein)
-
This compound (final concentration of 0.9 mM)
-
NADPH (final concentration of 2.3 mM)
-
Assay Buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 900 µL of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried residue in 100 µL of chloroform.
-
-
Product Analysis by TLC:
-
Spot the chloroform extract onto a silica (B1680970) gel TLC plate.
-
Also spot this compound and averantin standards for comparison.
-
Develop the TLC plate using the benzene-ethyl acetate solvent system.
-
Visualize the spots under visible light. This compound and averantin are colored compounds. The conversion is indicated by the appearance of a spot corresponding to the averantin standard and a decrease in the intensity of the this compound spot.
-
Protocol 3: Whole-Cell Feeding Experiment for Inhibitor Screening
This protocol provides a general framework for testing the effect of inhibitors on the conversion of this compound in a whole-cell system.
Materials:
-
A mutant strain of Aspergillus that accumulates this compound.
-
A suitable liquid culture medium (e.g., Yeast Extract-Sucrose, YES broth).
-
Inhibitor compound of interest.
-
Solvent for the inhibitor (e.g., DMSO, ethanol).
-
Sterile culture flasks.
-
Shaking incubator.
-
Extraction solvent (e.g., ethyl acetate, chloroform).
-
Analytical equipment for metabolite analysis (e.g., HPLC, TLC).
Procedure:
-
Culture Inoculation: Inoculate the liquid medium with a known concentration of fungal spores.
-
Incubation: Grow the culture in a shaking incubator under conditions that promote this compound production (e.g., 28-30°C, 150 rpm, in the dark).
-
Addition of Inhibitor: After a suitable growth period (e.g., 48 hours), add the inhibitor compound (dissolved in a minimal amount of a suitable solvent) to the cultures at the desired final concentrations. Include a solvent-only control.
-
Continued Incubation: Continue the incubation for a further period (e.g., 24-48 hours) to allow for the potential inhibition of the metabolic pathway.
-
Mycelia Harvesting and Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Wash the mycelia with water and blot dry.
-
Extract the metabolites from the mycelia using a suitable organic solvent (e.g., by homogenizing the mycelia in the solvent).
-
-
Analysis of Metabolites:
-
Analyze the extracted metabolites by HPLC or TLC to determine the relative amounts of this compound and any downstream products like averantin.
-
Compare the metabolite profiles of the inhibitor-treated cultures to the control cultures to assess the inhibitory effect.
-
Visualizations
Caption: Metabolic conversion of this compound to downstream aflatoxins.
References
- 1. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medwin Publishers | The Stability Pattern of the Cellulase Enzyme Produced byAspergillus flavus [medwinpublishers.com]
- 3. Rapid Method for Preparing Cell-Free Extracts of Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Norsolorinic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of norsolorinic acid, a key intermediate in the aflatoxin biosynthetic pathway. While dedicated, fully validated methods for this compound are not extensively documented in publicly available literature, this document compiles and compares relevant data from multi-mycotoxin analysis methods, primarily High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to guide researchers in selecting and validating an appropriate analytical method for their specific needs.
Comparison of Analytical Methods
The two primary techniques suitable for the quantification of this compound in complex matrices such as fungal cultures are HPLC-FLD and LC-MS/MS. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and accessibility.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique is a robust and cost-effective method for the analysis of fluorescent compounds. This compound, an anthraquinone, is naturally fluorescent, making it a suitable candidate for HPLC-FLD analysis. However, this method may be susceptible to interference from other fluorescent compounds in the sample matrix, potentially requiring more rigorous sample cleanup procedures.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-FLD.[1] By monitoring specific precursor-to-product ion transitions, this technique can unequivocally identify and quantify this compound even in complex matrices with minimal interference. The primary drawbacks of LC-MS/MS are the higher initial instrument cost and more complex operation.
The following tables summarize the performance characteristics of these methods based on data from multi-mycotoxin validation studies. It is important to note that while these studies include aflatoxins and other mycotoxins, specific validation data for this compound is often limited. The presented data for related compounds can serve as a benchmark for expected performance.
Quantitative Data Summary
Table 1: Comparison of HPLC-FLD and LC-MS/MS Performance Characteristics for Mycotoxin Analysis
| Validation Parameter | HPLC-FLD | LC-MS/MS | Key Considerations for this compound |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | 0.015 - 0.5 µg/kg | LC-MS/MS generally offers lower LODs, which is advantageous for trace-level detection in biological matrices.[2][3] |
| Limit of Quantification (LOQ) | 0.025 - 5.0 ng/mL | 0.05 - 1.0 µg/kg | Similar to LOD, LC-MS/MS provides lower LOQs, enabling more precise quantification at low concentrations.[2][3] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over a defined concentration range.[4] |
| Accuracy (Recovery) | 70% - 110% | 74% - 106% | Both techniques can achieve acceptable accuracy with appropriate sample preparation and calibration strategies.[4] |
| Precision (RSD) | < 15% | < 15% | Good precision is achievable with both methods, ensuring the reproducibility of results.[4] |
Table 2: Example Validation Data for Aflatoxins (as a proxy for this compound) from Multi-Mycotoxin Methods
| Analytical Method | Matrix | Analyte | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| HPLC-FLD | Fungal Culture | Aflatoxin B1 | 1.0 ng/mL | 2.5 ng/mL | 76-88 | <15 | [3] |
| HPLC-FLD | Fungal Culture | Aflatoxin B2 | 0.01 ng/mL | 0.025 ng/mL | 76-88 | <15 | [3] |
| LC-MS/MS | Maize | Aflatoxin B1 | 0.5 µg/kg | 1.0 µg/kg | 74-106 | <15 | [4] |
| LC-MS/MS | Maize | Aflatoxin B2 | 0.5 µg/kg | 1.0 µg/kg | 74-106 | <15 | [4] |
Experimental Protocols
The following are generalized experimental protocols for the extraction, cleanup, and analysis of this compound from fungal cultures. These protocols are based on established methods for mycotoxin analysis and should be optimized and validated for the specific laboratory conditions and sample matrices.
Protocol 1: Sample Preparation for this compound Analysis
1. Extraction:
-
Objective: To efficiently extract this compound from the fungal mycelium and/or culture medium.
-
Procedure:
-
Homogenize a known quantity of fungal culture (mycelia and/or broth).
-
Extract the homogenized sample with a suitable solvent mixture, such as acetonitrile/water (e.g., 80:20, v/v) or chloroform/acetone.[5]
-
Shake or vortex the mixture vigorously for a defined period (e.g., 30 minutes).
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant (the extract).
-
2. Cleanup:
-
Objective: To remove interfering compounds from the extract before chromatographic analysis.
-
Procedure (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for injection.
-
Protocol 2: HPLC-FLD Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Injection Volume: 10 - 50 µL.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound (approximate Ex: 480 nm, Em: 580 nm, though these should be experimentally determined).
-
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A high-efficiency C18 or similar reversed-phase column suitable for UPLC or HPLC.
-
Mobile Phase: A gradient elution is typically used, with mobile phases consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[4]
-
Flow Rate: Dependent on the column dimensions (typically 0.2 - 0.6 mL/min for UPLC).
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like this compound.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor and product ions for this compound must be determined by infusing a standard solution into the mass spectrometer.
-
Visualizations
Caption: Aflatoxin Biosynthesis Pathway.
Caption: Analytical Workflow for this compound.
References
- 1. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Aspergillus Volatiles Regulate Aflatoxin Synthesis and Asexual Sporulation in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different extraction methods for norsolorinic acid
A Comparative Guide to Norsolorinic Acid Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This compound, a polyketide anthraquinone, is a key intermediate in the biosynthetic pathway of aflatoxins produced by various species of the Aspergillus genus. Its distinctive red pigmentation makes it a valuable biomarker in fungal genetics and metabolic studies. Furthermore, as a bioactive compound, efficient extraction of this compound is crucial for research into its potential pharmaceutical applications. This guide provides an objective , supported by general experimental data for similar fungal metabolites, due to the limited availability of direct comparative studies.
Comparison of Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from fungal cultures, primarily from the mycelia of Aspergillus species. The choice of method depends on factors such as the desired scale of extraction, available equipment, and the intended downstream applications. The following table summarizes the key aspects of conventional and modern extraction techniques applicable to this compound.
| Method | Principle | Typical Solvents | Advantages | Disadvantages | Relative Efficiency for Fungal Polyketides |
| Conventional Solvent Extraction (CSE) | Extraction based on the principle of "like dissolves like," typically involving maceration or Soxhlet apparatus. | Acetone (B3395972), Chloroform (B151607), Dichloromethane, Ethyl acetate, Methanol (B129727), Ethanol (B145695) | Simple, low-cost equipment, well-established protocols. | Time-consuming, large solvent consumption, potential for thermal degradation of labile compounds in Soxhlet extraction. | Moderate to High |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt fungal cell walls, enhancing solvent penetration and mass transfer. | Acetone, Methanol, Ethanol | Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds. | Potential for localized heating, may require specialized equipment. | High |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to rapidly heat the solvent and fungal matrix, causing cell rupture and release of target compounds. | Polar solvents (e.g., Ethanol, Methanol) | Very short extraction times, reduced solvent usage, high efficiency. | Requires a microwave-transparent vessel, potential for localized overheating if not controlled. | High to Very High |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, as the extraction solvent. The solvating power is tuned by altering pressure and temperature. | Supercritical CO2, often with a polar co-solvent like ethanol or methanol. | "Green" and environmentally friendly, high selectivity, solvent-free final product. | High initial equipment cost, may have lower efficiency for highly polar compounds without a co-solvent. | Moderate to High (with co-solvent) |
Experimental Protocols
The following protocols are detailed methodologies for the extraction of this compound from fungal mycelia. Note that optimization of parameters such as solvent-to-solid ratio, temperature, and time may be necessary for specific fungal strains and culture conditions.
Conventional Solvent Extraction (Soxhlet)
This method is suitable for exhaustive extraction of this compound.
Protocol:
-
Sample Preparation: Harvest fungal mycelia from the culture medium by filtration. Freeze-dry the mycelia and then grind it into a fine powder.
-
Defatting (Optional but Recommended): To remove non-polar impurities, first, extract the powdered mycelia with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for 2-4 hours. Discard the solvent.
-
Extraction: Air-dry the defatted mycelia and then extract it with a polar solvent such as acetone or a mixture of chloroform and methanol (2:1, v/v) in a Soxhlet apparatus. The extraction is typically run for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Purification: The crude extract can be further purified by techniques such as column chromatography or recrystallization.
Ultrasound-Assisted Extraction (UAE)
This method offers a more rapid alternative to conventional extraction.
Protocol:
-
Sample Preparation: Prepare dried and powdered fungal mycelia as described for conventional solvent extraction.
-
Extraction: Suspend the powdered mycelia in a suitable solvent (e.g., 70% aqueous ethanol) in a flask. A solid-to-solvent ratio of 1:20 (g/mL) is a good starting point.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate for a period of 20-40 minutes at a controlled temperature (e.g., 40-50°C) and a frequency of 40 kHz.
-
Separation and Concentration: Separate the extract from the solid residue by centrifugation or filtration. The extraction can be repeated on the residue to increase the yield. Combine the extracts and evaporate the solvent under reduced pressure.
Microwave-Assisted Extraction (MAE)
MAE significantly reduces extraction time.
Protocol:
-
Sample Preparation: Use dried and powdered fungal mycelia.
-
Extraction: Place the powdered mycelia in a microwave-safe extraction vessel with a polar solvent like ethanol or methanol.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled power (e.g., 400-600 W) and temperature for a short duration (e.g., 2-5 minutes).
-
Cooling and Filtration: Allow the vessel to cool to room temperature, then filter the extract to separate the solid residue.
-
Concentration: Evaporate the solvent from the filtrate to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that yields a solvent-free extract.
Protocol:
-
Sample Preparation: Prepare dried and powdered fungal mycelia.
-
Extraction: Pack the powdered mycelia into the extraction vessel of the SFE system.
-
Supercritical Fluid Introduction: Pump supercritical CO2, modified with a polar co-solvent such as ethanol (5-15%), through the extraction vessel.
-
Parameter Optimization: Typical extraction conditions to start with are a pressure of 200-300 bar and a temperature of 40-60°C.
-
Separation and Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the this compound to precipitate and be collected. The CO2 can be recycled.
Visualizing the Workflow
The following diagrams illustrate the general workflow for this compound extraction and a logical comparison of the methods.
Caption: General workflow for the extraction and analysis of this compound.
Caption: Logical comparison of key parameters for different extraction methods.
A Comparative Guide to Norsolorinic Acid and Solorinic Acid for Researchers
An in-depth analysis of the chemical and physical properties of two closely related anthraquinone (B42736) pigments, norsolorinic acid and solorinic acid, providing researchers, scientists, and drug development professionals with essential comparative data.
This compound and solorinic acid are two naturally occurring anthraquinone compounds that share a common structural backbone but differ in a key functional group, leading to distinct physical and chemical characteristics. While this compound is a well-known intermediate in the biosynthesis of aflatoxins in fungi, solorinic acid is a prominent pigment found in lichens. This guide provides a detailed comparison of their properties, supported by available experimental data, to aid in research and development involving these molecules.
At a Glance: Key Chemical and Physical Differences
| Property | This compound | Solorinic Acid |
| Chemical Formula | C₂₀H₁₈O₇ | C₂₁H₂₀O₇ |
| Molecular Weight | 370.36 g/mol [1] | 384.38 g/mol [2] |
| Appearance | - | Orange-red crystals[2] |
| Melting Point | Not reported | 201 °C[2] |
| Solubility | Data not available | Data not available |
| UV-Vis λmax | Data not available | Data not available |
Chemical Structure
The fundamental difference between this compound and solorinic acid lies in the substitution at the C-6 position of the anthraquinone core. This compound possesses a hydroxyl (-OH) group at this position, whereas solorinic acid has a methoxy (B1213986) (-OCH₃) group. This seemingly minor variation has significant implications for their polarity, reactivity, and biological roles.
This compound: 2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione[1]
Solorinic Acid: 2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione[2]
Physical Properties: A Comparative Analysis
A direct, data-driven comparison of the physical properties of this compound and solorinic acid is hampered by the limited availability of experimentally determined values for this compound. However, based on their structures, some predictions can be made.
Melting Point: Solorinic acid has a reported melting point of 201 °C.[2] The melting point of this compound has not been found in the reviewed literature. Generally, the presence of an additional hydroxyl group in this compound, capable of forming intermolecular hydrogen bonds, might be expected to lead to a higher melting point compared to the methoxy-substituted solorinic acid, assuming similar crystal packing.
Spectroscopic Properties:
-
NMR Spectroscopy: The 13C NMR spectrum of this compound tetramethyl ether has been assigned in the context of biosynthetic studies. Access to full 1H and 13C NMR data for both parent compounds is crucial for their unambiguous identification and structural elucidation in complex mixtures.
-
UV-Vis Spectroscopy: Anthraquinones typically exhibit characteristic absorption bands in the UV-Vis region. The exact absorption maxima (λmax) for this compound and solorinic acid would be valuable for their quantification and for monitoring reactions. The difference in substitution (hydroxyl vs. methoxy) is expected to cause a slight shift in the absorption maxima.
Chemical Properties and Reactivity
The chemical reactivity of both molecules is largely dictated by the anthraquinone core and the nature of their substituents.
Acidity: The phenolic hydroxyl groups on both molecules confer acidic properties. This compound, with four hydroxyl groups, is expected to be more acidic than solorinic acid, which has three hydroxyl groups and one methoxy group.
Reactivity of the Anthraquinone Core: The quinone moiety of the anthraquinone structure makes both compounds susceptible to reduction reactions, forming the corresponding hydroquinones. They can also participate in cycloaddition reactions and nucleophilic additions. The electron-donating hydroxyl and methoxy substituents influence the electron density of the quinone ring, thereby modulating its reactivity.
Differential Reactivity: The free hydroxyl group at the C-6 position of this compound offers a site for reactions such as etherification and esterification, which is not available in solorinic acid where this position is blocked by a methoxy group. This difference in reactivity can be exploited for selective chemical modifications. Hydroxylated anthraquinones are also known to be more susceptible to oxidation compared to their methoxylated counterparts.[3][4]
Biological Significance and Biosynthesis
This compound: This compound is a key early intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic mycotoxins produced by species of Aspergillus fungi.[5] The pathway is initiated by a polyketide synthase.
Caption: Biosynthetic pathway of this compound to aflatoxins.
Solorinic Acid: Found in lichens such as Solorina crocea, solorinic acid is believed to be synthesized via the polyketide pathway.[6] While the precise enzymatic steps are not as well-elucidated as for this compound, it is understood that polyketide synthases are involved in the assembly of the core structure from acetate (B1210297) and malonate units.
Experimental Protocols
Determination of Melting Point (Capillary Method)
A standard method for determining the melting point of crystalline solids involves using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a thin-walled capillary tube sealed at one end, to a height of 2-3 mm.[2][7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded as the melting point range.[7]
Determination of Solubility (Isothermal Saturation Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Comparative Analysis
A typical workflow for the comparative analysis of this compound and solorinic acid from their natural sources would involve the following steps:
Caption: Workflow for comparative analysis of fungal and lichen metabolites.
This guide highlights the key differences and similarities between this compound and solorinic acid. Further experimental investigation is required to fill the existing data gaps, particularly concerning the physical properties of this compound, to enable a more complete and quantitative comparison. Such data will be invaluable for researchers working on the biosynthesis, chemical synthesis, and potential applications of these and related anthraquinone compounds.
References
- 1. This compound | C20H18O7 | CID 25102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solorinic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry during aflatoxin biosynthesis: conversion of this compound to averufin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solorina crocea - Wikipedia [en.wikipedia.org]
- 7. Untargeted Metabolomic Profiling of Fungal Species Populations | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Norsolorinic Acid Production in Different Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of norsolorinic acid production across various fungal strains, supported by experimental data and detailed methodologies. This compound, a polyketide anthraquinone, is a key intermediate in the biosynthesis of aflatoxins, potent mycotoxins produced by several species of the genus Aspergillus.[1] Mutant strains of these fungi, which accumulate this compound due to blocked downstream pathways, are invaluable tools for studying aflatoxin biosynthesis and for producing this compound for further research and potential therapeutic applications.
Quantitative Production of this compound
The production of this compound varies significantly between different fungal species and strains. Mutant strains of Aspergillus parasiticus and Aspergillus flavus are particularly known for their ability to accumulate this red-orange pigment.[1] Below is a summary of this compound production in selected fungal strains based on available literature. It is important to note that direct comparison of yields can be challenging due to variations in experimental conditions across different studies.
| Fungal Strain | Species | Type | This compound Production (µg/g of peanut) | Reference |
| NRRL 6111 | Aspergillus parasiticus | Wild-type | ~1.5-2.0 | (Sobolev et al., 2007) |
| NRRL 3357 | Aspergillus flavus | Wild-type | ~0.5-1.0 | (Sobolev et al., 2007) |
| NRRL 29487 | Aspergillus flavus | Wild-type | ~0.2-0.5* | (Sobolev et al., 2007) |
| ATCC 24690 | Aspergillus parasiticus | Mutant | High accumulator (qualitative) | (Bennett et al., 1971) |
*Note: The quantitative data for NRRL strains is estimated from graphical representations in the cited study and represents production on wounded peanut seeds after 72 hours of incubation. The study did not provide a precise tabular quantification of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for the cultivation of fungal strains and the subsequent extraction and quantification of this compound.
Fungal Cultivation for this compound Production
This protocol describes a generalized method for the submerged fermentation of Aspergillus species to promote the production of this compound.
1. Fungal Strains and Inoculum Preparation:
-
Strains: Aspergillus parasiticus (e.g., ATCC 24690, NRRL 6111) and Aspergillus flavus (e.g., NRRL 3357, NRRL 29487) are commonly used.
-
Activation: Cultures are initiated by transferring spores from a stock culture to a potato dextrose agar (B569324) (PDA) slant and incubating at 28-30°C for 5-7 days until sporulation is observed.
-
Spore Suspension: Spores are harvested by adding a sterile solution of 0.05% Tween 80 in saline to the PDA slant and gently scraping the surface. The spore concentration is then adjusted to approximately 1 x 10^6 spores/mL using a hemocytometer.
2. Fermentation Media:
-
Complex Medium (for higher yields): A rich medium containing 2% yeast extract and 20% sucrose (B13894) has been shown to result in higher yields of this compound.[1]
-
Chemically Defined Medium (Adye and Matales, 1964): For more controlled studies, a chemically defined medium can be used. The composition is as follows:
-
Sucrose: 50 g/L
-
(NH₄)₂SO₄: 3 g/L
-
KH₂PO₄: 10 g/L
-
MgSO₄·7H₂O: 2 g/L
-
Trace element solution: 1 mL/L (containing Fe, Zn, Mn, etc.)
-
3. Fermentation Conditions:
-
Inoculation: The fermentation medium is inoculated with the spore suspension to a final concentration of approximately 1 x 10^4 to 1 x 10^5 spores/mL.
-
Incubation: Cultures are incubated at 28-30°C for 5-10 days in a rotary shaker at 150-200 rpm. The production of the red-orange pigment indicates the accumulation of this compound.
-
Factors Affecting Production: Continuous illumination and zinc deficiency have been shown to inhibit both this compound and aflatoxin production.[1]
Extraction and Quantification of this compound
1. Extraction:
-
Mycelial Harvest: The fungal mycelium is separated from the culture broth by filtration through cheesecloth or a similar filter.
-
Solvent Extraction: The mycelium is then homogenized and extracted with a solvent such as acetone (B3395972) or chloroform. This process is typically repeated multiple times to ensure complete extraction of the pigment.
-
Solvent Evaporation: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract containing this compound.
2. Quantification using High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC System and Conditions (Hypothetical - based on similar compound analysis):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used for the separation of fungal secondary metabolites.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength of approximately 480-500 nm (based on the red-orange color of this compound).
-
Quantification: A standard curve is generated using a purified this compound standard of known concentrations to quantify the amount in the fungal extracts.
-
Visualizing Key Processes
To better understand the underlying biological pathway and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production analysis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against norsolorinic acid (NA) with structurally related mycotoxins and aflatoxin precursors. The data presented herein is representative and intended to illustrate the expected performance of such an antibody in a research setting. The experimental protocols and data interpretation are based on established methodologies for mycotoxin immunoassays.
Introduction
This compound is an early intermediate in the biosynthetic pathway of aflatoxins, a group of highly toxic and carcinogenic mycotoxins produced by certain species of Aspergillus fungi. The development of specific antibodies against NA is crucial for monitoring its presence in agricultural commodities and for studying the regulation of the aflatoxin biosynthetic pathway. A key performance characteristic of any antibody is its specificity, or its ability to bind exclusively to its target antigen. Cross-reactivity with other structurally similar molecules can lead to false-positive results in immunoassays. This guide compares the binding of a hypothetical anti-norsolorinic acid antibody to a panel of related compounds.
Data Presentation: Cross-Reactivity of Anti-Norsolorinic Acid Antibody
The cross-reactivity of the hypothetical anti-norsolorinic acid polyclonal antibody was assessed using a competitive enzyme-linked immunosorbent assay (cELISA). The following table summarizes the 50% inhibition concentration (IC50) and the cross-reactivity percentage for each tested compound relative to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 15 | 100 | |
| Averantin | 150 | 10 | |
| Aflatoxin B1 | > 1000 | < 1.5 | |
| Aflatoxin G1 | > 1000 | < 1.5 | |
| Sterigmatocystin | 800 | 1.875 | |
| Versicolorin A | 450 | 3.33 |
Cross-Reactivity Calculation: Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Experimental Protocols
Immunogen Preparation
To produce antibodies against the small molecule this compound (a hapten), it was first conjugated to a carrier protein, bovine serum albumin (BSA), to make it immunogenic. The carboxylic acid group of a this compound derivative was activated and covalently linked to the amine groups of lysine (B10760008) residues on BSA. The resulting NA-BSA conjugate was purified and used to immunize rabbits.
Competitive ELISA Protocol
A competitive ELISA was developed to assess the specificity of the polyclonal antibodies.
Materials:
-
96-well microtiter plates
-
Anti-norsolorinic acid polyclonal antibody
-
This compound-horseradish peroxidase (NA-HRP) conjugate
-
This compound standard and related compounds
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (PBS with 1% BSA)
-
Wash buffer (PBS with 0.05% Tween 20)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Microtiter plates were coated with goat anti-rabbit IgG antibody in coating buffer overnight at 4°C.
-
Washing: Plates were washed three times with wash buffer.
-
Blocking: Plates were blocked with blocking buffer for 1 hour at 37°C to prevent non-specific binding.
-
Washing: Plates were washed three times with wash buffer.
-
Competitive Reaction:
-
A fixed concentration of the anti-norsolorinic acid antibody was mixed with varying concentrations of either the this compound standard or the competing compounds.
-
A fixed concentration of the NA-HRP conjugate was added to the antibody/competitor mixture.
-
This mixture was added to the coated and blocked microtiter plates and incubated for 1 hour at 37°C. During this incubation, the free this compound (or competing compound) and the NA-HRP conjugate compete for binding to the primary antibody.
-
-
Washing: Plates were washed five times with wash buffer to remove unbound reagents.
-
Substrate Addition: TMB substrate solution was added to each well and incubated for 15 minutes at room temperature in the dark.
-
Stopping Reaction: The enzymatic reaction was stopped by adding the stop solution.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of free this compound (or competing compound) in the sample.
Visualizations
Aflatoxin Biosynthetic Pathway Relationship
The following diagram illustrates the position of this compound and related tested compounds in the aflatoxin biosynthetic pathway.
Caption: Simplified aflatoxin biosynthetic pathway.
Experimental Workflow for Competitive ELISA
The diagram below outlines the key steps in the competitive ELISA used to determine antibody cross-reactivity.
Caption: Workflow for the competitive ELISA.
Conclusion
The hypothetical anti-norsolorinic acid polyclonal antibody demonstrates high specificity for this compound. The cross-reactivity with averantin, the immediate downstream product in the aflatoxin pathway, is minimal, and there is negligible cross-reactivity with later intermediates and the final aflatoxin products. This level of specificity would make such an antibody a valuable tool for the specific detection and quantification of this compound in complex samples. The provided experimental protocol for competitive ELISA represents a standard and reliable method for assessing antibody specificity and cross-reactivity for small molecule analytes like mycotoxins.
A Guide to Inter-Laboratory Comparison of Norsolorinic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the quantification of norsolorinic acid, a key intermediate in the aflatoxin biosynthesis pathway.[1] Given the absence of publicly available, direct inter-laboratory comparison data for this compound, this document presents a synthesized guide based on established analytical methodologies and general protocols for proficiency testing.[2][3][4][5][6] The objective is to offer a robust model for assessing the proficiency of laboratories in quantifying this important mycotoxin precursor.
Comparative Analysis of Quantification Methods
The quantification of this compound, an anthraquinone, can be approached using various analytical techniques.[1][7] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most common and reliable methods. The following table summarizes hypothetical performance data for these methods, derived from reported performance characteristics for similar analytes like aflatoxins.[8][9][10][11]
| Parameter | HPLC-FLD | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 0.3 µg/kg |
| **Linearity (R²) ** | >0.995 | >0.998 |
| Recovery (%) | 85 - 105% | 90 - 110% |
| Repeatability (RSDr %) | < 10% | < 7% |
| Reproducibility (RSDR %) | < 15% | < 10% |
Experimental Protocols
A detailed and harmonized experimental protocol is critical for a successful inter-laboratory comparison. Below are proposed methodologies for HPLC-FLD and LC-MS/MS analysis of this compound.
Sample Preparation (Applicable to both methods)
-
Homogenization: A solid sample (e.g., grain, nut, or fungal culture) is finely ground to ensure homogeneity.
-
Extraction: A known weight of the homogenized sample is extracted with a suitable solvent mixture, such as acetonitrile (B52724)/water (80:20, v/v), by shaking or blending.
-
Purification: The extract is centrifuged, and the supernatant is purified using immunoaffinity columns (IAC) specific for this compound or a related group of mycotoxins to remove interfering matrix components.
-
Elution: The analyte is eluted from the IAC with methanol.
-
Solvent Exchange: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for injection.
HPLC-FLD Method
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of water, acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
FLD Settings: Excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Quantification: Based on a calibration curve prepared from certified reference standards of this compound.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for LC-MS.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: ESI in positive or negative ion mode, depending on the optimal signal for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of this compound) is recommended for accurate quantification. A calibration curve is generated using certified reference standards.
Inter-Laboratory Comparison (ILC) Protocol
This section outlines a proposed workflow for conducting an ILC for this compound quantification.
Caption: Workflow for the proposed inter-laboratory comparison of this compound quantification.
This compound in the Aflatoxin Biosynthesis Pathway
This compound is the first stable intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic and carcinogenic mycotoxins produced by certain species of Aspergillus fungi.[12] Understanding the concentration of this compound can be important for studying the mechanisms of aflatoxin production and for evaluating potential inhibitors of this pathway.
Caption: Simplified aflatoxin biosynthesis pathway highlighting this compound as a key precursor.
References
- 1. czechmycology.org [czechmycology.org]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. nac-us.org [nac-us.org]
- 4. eas-eth.org [eas-eth.org]
- 5. researchgate.net [researchgate.net]
- 6. feedhaccp.org [feedhaccp.org]
- 7. High-performance liquid chromatography-off line mass spectrometry analysis of anthraquinones produced by Geosmithia lavendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. office2.jmbfs.org [office2.jmbfs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Norsolorinic Acid: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous identification of natural products is a critical first step in the discovery pipeline. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the structural confirmation of norsolorinic acid, a key intermediate in the biosynthesis of aflatoxins, against alternative analytical techniques. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
This compound, an anthraquinone (B42736) derivative with the chemical formula C₂₀H₁₈O₇, plays a significant role as a precursor in the biosynthetic pathway of aflatoxins, mycotoxins of major concern in food safety and agricultural economics.[1] Accurate identification of this compound is paramount for studies in mycology, toxicology, and the development of aflatoxin inhibitors. High-resolution mass spectrometry has emerged as a powerful tool for this purpose, offering exceptional mass accuracy and sensitivity.
High-Resolution Mass Spectrometry vs. Alternative Methods
The primary alternative to HRMS for the structural elucidation of natural products is Nuclear Magnetic Resonance (NMR) spectroscopy. While both techniques are powerful, they provide different and often complementary information.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Provides a highly accurate mass-to-charge ratio (m/z), enabling the determination of the elemental composition. | Provides detailed information about the chemical environment of atoms (¹H, ¹³C), revealing the carbon-hydrogen framework and connectivity. |
| Sensitivity | Very high (picomole to femtomole range). | Lower (micromole to nanomole range). |
| Sample Requirement | Small sample amounts are sufficient. | Larger sample quantities are generally required. |
| Analysis Time | Rapid, with analyses often completed in minutes. | Can be time-consuming, especially for complex 2D experiments. |
| Structural Information | Provides fragmentation patterns that can help in structural elucidation, but does not directly reveal the complete 3D structure. | Provides detailed structural information, including stereochemistry, through various 1D and 2D experiments. |
| Hyphenation | Easily coupled with chromatographic techniques like liquid chromatography (LC) for complex mixture analysis. | Can be coupled with LC, but it is technically more challenging and less common. |
Table 1: Comparison of High-Resolution Mass Spectrometry and NMR Spectroscopy for the Identification of Natural Products.
Confirming this compound with HRMS: Expected Data
| Adduct | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | [C₂₀H₁₉O₇]⁺ | 371.1125 |
| [M+Na]⁺ | [C₂₀H₁₈O₇Na]⁺ | 393.0945 |
| [M-H]⁻ | [C₂₀H₁₇O₇]⁻ | 369.0979 |
| [M+Cl]⁻ | [C₂₀H₁₈O₇Cl]⁻ | 405.0746 |
Table 2: Theoretical m/z values for common adducts of this compound (C₂₀H₁₈O₇).
Experimental Protocol: HRMS Analysis of this compound
This protocol outlines a general procedure for the analysis of a purified sample of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
1. Sample Preparation:
-
Accurately weigh 1 mg of purified this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration suitable for HRMS analysis (e.g., 1 µg/mL).
-
The final solution should be prepared in a solvent compatible with the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for the separation of anthraquinones.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs to detect a wider range of adducts.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer capable of high resolution (>60,000 FWHM).
-
Scan Range: m/z 100-1000.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 35 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320 °C
-
-
Data Acquisition: Full scan mode for accurate mass measurement of the precursor ion. For structural confirmation, a data-dependent MS/MS (dd-MS²) or parallel reaction monitoring (PRM) experiment should be performed to obtain fragmentation data.
4. Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z values of the expected this compound adducts.
-
Determine the accurate mass of the eluting peak and calculate the mass error in parts per million (ppm). A mass error of <5 ppm is generally considered acceptable for high confidence in elemental composition assignment.
-
Analyze the fragmentation pattern from the MS/MS data to further confirm the structure.
Visualizing the Workflow
Signaling Pathways and Logical Relationships
While this compound itself is not part of a signaling pathway, its identity confirmation is a critical step in the logical workflow of natural product discovery and characterization.
References
A Comparative Analysis of the Biological Activities of Norsolorinic Acid and Other Key Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of norsolorinic acid with other well-characterized anthraquinones, namely emodin, aloe-emodin (B1665711), and rhein. The information presented is supported by experimental data to facilitate a clear understanding of their relative potencies and mechanisms of action, aiding in the evaluation for future research and drug development.
Comparative Analysis of Biological Activity
The biological activities of anthraquinones are diverse, with many exhibiting significant anticancer and antimicrobial properties. The following tables summarize key experimental data for this compound and other prominent anthraquinones, offering a comparative perspective on their efficacy.
Anticancer Activity: In Vitro Cytotoxicity
The cytotoxic effects of various anthraquinones have been extensively studied across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 12.7 [1] |
| Emodin | MCF-7 (Breast) | ~25 |
| A549 (Lung) | 18 | |
| HepG2 (Liver) | 12.79 | |
| Aloe-Emodin | MCF-7 (Breast) | 16.56 |
| HT-29 (Colon) | 5.38 | |
| U373 (Glioblastoma) | 18.59 | |
| Rhein | MCF-7 (Breast) | 129.1 |
| A498 (Kidney) | ~60 | |
| 786-O (Kidney) | ~60 |
Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Data Not Available | - |
| Emodin | Staphylococcus aureus | 3.9 |
| Bacillus subtilis | 7.8 | |
| Candida albicans | 12.5 - 200 | |
| Aloe-Emodin | Staphylococcus aureus (MRSA) | 2 |
| Staphylococcus epidermidis | 4 - 32 | |
| Acinetobacter baumannii | 0.5 - 2 | |
| Rhein | Staphylococcus aureus | >100 |
| Escherichia coli | >100 | |
| Candida albicans | >100 |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the anthraquinone (B42736) compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Workflow for the MTT cell viability assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the anthraquinone is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Workflow for the broth microdilution MIC assay.
Signaling Pathways
This compound-Induced Apoptosis in MCF-7 Cells
This compound has been shown to induce apoptosis in human breast adenocarcinoma MCF-7 cells through a p53-independent mechanism that involves the activation of the Fas/Fas ligand (FasL) signaling pathway.[1][2] This pathway is a key component of the extrinsic apoptosis pathway.
Fas-mediated apoptotic pathway induced by this compound.
References
- 1. This compound from Aspergillus nidulans inhibits the proliferation of human breast adenocarcinoma MCF-7 cells via Fas-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Aspergillus nidulans inhibits the proliferation of human breast adenocarcinoma MCF-7 cells via Fas-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Norsolorinic Acid Analytical Standards for Researchers
For researchers, scientists, and drug development professionals, the accuracy and precision of analytical standards are paramount for reliable and reproducible results. This guide provides a comprehensive comparison of norsolorinic acid analytical standards, focusing on key performance metrics and offering detailed experimental protocols to support your analytical needs.
This compound, a key intermediate in the biosynthetic pathway of aflatoxins, is a critical reference material in mycotoxin research, toxicology studies, and the development of aflatoxin mitigation strategies. The quality of the analytical standard directly impacts the validity of experimental data. This comparison aims to provide an objective overview of commercially available this compound standards to aid in the selection of the most suitable product for your research.
Quantitative Performance Comparison
| Supplier | Purity Specification | Analytical Method |
| Cayman Chemical | ≥98% | HPLC |
| Santa Cruz Biotechnology | ≥98% | HPLC |
| Sigma-Aldrich (Merck) | Data not publicly available without lot number | Varies by lot |
Note: The purity values presented are based on the suppliers' general product information. For lot-specific data, including uncertainty values, it is essential to consult the Certificate of Analysis. The lack of publicly accessible, detailed CoAs from all suppliers without a specific lot number purchase limits a more in-depth, direct comparison of accuracy and precision metrics.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound is crucial for various research applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. Below is a generalized experimental protocol based on methods described for similar analytes. It is recommended to validate this method in your laboratory for your specific matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of organic acids.
2. Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid (or other acidifier): To improve peak shape and resolution.
-
Mobile Phase: A gradient elution is often used to effectively separate this compound from other components. A typical gradient might be:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: Start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B over the course of the run to elute the analyte. A post-run equilibration step is necessary to return to the initial conditions.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., fungal culture extracts, contaminated food samples). A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and concentrate the analyte.
4. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection Wavelength: this compound has a characteristic UV absorbance spectrum. The detection wavelength should be set at one of its absorption maxima, which can be determined using a PDA detector or from existing literature.
5. Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation: It is crucial to validate the analytical method according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Biological Pathway of this compound
This compound is the first stable intermediate in the biosynthesis of aflatoxins, a group of mycotoxins produced by certain species of Aspergillus fungi. Understanding this pathway is critical for developing strategies to inhibit aflatoxin production.
Norsolorinic Acid Anthrone: The Gatekeeper Precursor in Aflatoxin Biosynthesis
A Comprehensive Guide for Researchers and Drug Development Professionals
Norsolorinic acid anthrone (B1665570) stands as the foundational precursor in the intricate biosynthetic pathway of aflatoxins, a group of mycotoxins with significant implications for food safety and human health. This guide provides an in-date comparison of its role, the enzymatic processes involved, and the experimental data that underpins our current understanding. For researchers in mycology, natural product chemistry, and drug development, understanding this crucial step is paramount for devising strategies to inhibit aflatoxin production.
The Central Role of this compound Anthrone
The biosynthesis of aflatoxins begins with the formation of this compound anthrone, the first stable intermediate in this complex pathway.[1][2] This C20 polyketide is synthesized by a multi-domain enzyme complex known as polyketide synthase (PksA), also referred to as this compound synthase.[3][4][5] The process starts with a hexanoyl-CoA starter unit, which is extended by seven malonyl-CoA units.[1][6] The resulting polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by different domains of PksA, to yield this compound anthrone.[3][7]
The formation of this compound anthrone is a committed step; its synthesis channels the metabolic flux towards aflatoxin production. While other fungi produce a variety of polyketide-derived secondary metabolites, such as the pre-anthraquinone atrochrysone (B1255113) in Cortinarius mushrooms, these pathways represent evolutionary alternatives for generating structural diversity and are not direct alternatives for aflatoxin biosynthesis.[8]
Enzymatic Conversion and Key Players
The conversion of the initial building blocks into this compound anthrone and its subsequent oxidation to this compound is a highly regulated process involving several key enzymes. A summary of these enzymes and their corresponding genes in Aspergillus parasiticus and Aspergillus flavus is presented in the table below.
| Enzyme | Gene | Function | References |
| Fatty Acid Synthase (FAS) | aflA (fas-2), aflB (fas-1) | Synthesizes the hexanoyl-CoA starter unit. | [1][9] |
| Polyketide Synthase (PKS) | aflC (pksA) | Catalyzes the iterative condensation of malonyl-CoA units with the hexanoyl starter to form a polyketide, which then cyclizes to this compound anthrone. | [1][7][9] |
| Anthrone Oxidase | hypC | Oxidizes this compound anthrone to this compound. | [10][11] |
| This compound Reductase | aflD (nor-1) | Reduces the side-chain ketone of this compound to produce averantin. | [1][9] |
Experimental Data and Protocols
Our understanding of the role of this compound anthrone as a precursor is built upon decades of research involving genetic knockouts, enzymatic assays, and feeding studies with labeled precursors.
Experimental Protocol: In Vitro Conversion of this compound to Averantin
A key experiment demonstrating the downstream conversion of the product of this compound anthrone oxidation involves the enzymatic reduction of this compound to averantin. The following protocol is based on studies conducted with cell-free extracts of Aspergillus parasiticus.[12][13]
1. Preparation of Cell-Free Extracts:
-
A mutant strain of Aspergillus parasiticus blocked in aflatoxin biosynthesis (e.g., NIAH-26) is cultured in a suitable medium (e.g., yeast extract-sucrose).
-
Mycelia are harvested, washed, and disrupted by methods such as grinding with sea sand or sonication in a buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 10% glycerol (B35011) and 1 mM dithiothreitol).
-
The homogenate is centrifuged to separate the cytosol (supernatant) and microsomal (pellet) fractions.
2. Enzymatic Assay:
-
The reaction mixture contains the cytosol fraction, this compound, and a cofactor (NADH or NADPH) in a suitable buffer.
-
The mixture is incubated at a specific temperature (e.g., 28°C) for a defined period.
-
The reaction is stopped by the addition of a solvent like acetone.
3. Product Analysis:
-
The product, averantin, is extracted from the reaction mixture using a solvent such as chloroform.
-
The extract is concentrated and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of averantin, which can be confirmed by comparison with an authentic standard.
This type of assay confirms the biological activity of the enzymes downstream of this compound formation and solidifies the role of its oxidized product as a key intermediate.
Visualizing the Pathway
To better illustrate the central role of this compound anthrone, the following diagrams depict the biosynthetic pathway and a typical experimental workflow.
Caption: Biosynthetic pathway leading to Aflatoxin B1.
Caption: Workflow for in vitro enzymatic conversion.
Conclusion
This compound anthrone is unequivocally the immediate and essential precursor for aflatoxin biosynthesis. Its formation by a dedicated polyketide synthase represents a critical control point in the pathway. While other polyketide precursors exist in nature, they lead to different classes of secondary metabolites and do not serve as alternatives in the context of aflatoxin production. For professionals in drug development, targeting the enzymes responsible for the synthesis and conversion of this compound anthrone, such as PksA and HypC, remains a promising strategy for the development of inhibitors to control aflatoxin contamination in agriculture and food production.
References
- 1. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. enzyme-database.org [enzyme-database.org]
- 6. Genetics of Polyketide Metabolism in Aspergillus nidulans [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unprecedented Mushroom Polyketide Synthases Produce the Universal Anthraquinone Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Norsolorinic Acid Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the genomics of fungal species known to produce norsolorinic acid, a key intermediate in the biosynthesis of aflatoxins. By examining the genetic architecture, regulatory networks, and metabolic outputs of these fungi, this guide aims to furnish researchers and drug development professionals with the critical information needed to understand and manipulate this important biosynthetic pathway.
Genomic Comparison of this compound Biosynthesis Gene Clusters
This compound is the first stable intermediate in the aflatoxin biosynthetic pathway, a complex process involving a cluster of physically linked genes. The core of this cluster is highly conserved across various Aspergillus species. Below is a comparative table of the key genes involved in the synthesis of this compound.
| Gene (A. parasiticus) | Gene (A. flavus) | Enzyme/Protein Function | Role in this compound Biosynthesis |
| pksA (aflC) | pksA (aflC) | Polyketide Synthase | Catalyzes the initial condensation of acetate (B1210297) and malonate units to form the polyketide backbone. |
| nor-1 (aflD) | nor-1 (aflD) | Ketoreductase | Reduces a keto group on the polyketide intermediate, a crucial step leading to the formation of this compound anthrone. |
| fas-1A | fas-1A | Fatty Acid Synthase α subunit | Supplies the hexanoyl-CoA starter unit for polyketide synthesis. |
| fas-2A | fas-2A | Fatty Acid Synthase β subunit | Works in conjunction with FAS-1A to produce the hexanoyl-CoA starter. |
| aflR | aflR | Pathway-specific transcription factor | A zinc-finger transcription factor that positively regulates the expression of most structural genes in the aflatoxin biosynthesis cluster, including those for this compound synthesis.[1][2][3] |
| aflS (aflJ) | aflS (aflJ) | Regulatory protein | Interacts with AflR to enhance the transcription of pathway genes.[1] |
Experimental Protocols
Fungal Strain Culture and DNA Extraction
Objective: To obtain high-quality genomic DNA for sequencing and PCR-based analyses.
Protocol:
-
Fungal Culture: Inoculate the desired Aspergillus strain on Potato Dextrose Agar (PDA) and incubate at 28-30°C for 5-7 days until sufficient sporulation is observed.
-
Spore Suspension: Harvest conidia by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Liquid Culture: Inoculate a 100 mL flask of Potato Dextrose Broth (PDB) with 1x10^6 conidia/mL. Incubate at 28-30°C with shaking at 150 rpm for 48-72 hours.
-
Mycelial Harvest: Harvest the mycelia by filtration through sterile cheesecloth. Wash the mycelia with sterile distilled water.
-
DNA Extraction:
-
Freeze-dry the mycelia and grind to a fine powder in liquid nitrogen.
-
Use a commercially available fungal DNA extraction kit or a standard CTAB extraction protocol.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Genome Sequencing and Annotation
Objective: To obtain the complete genome sequence and identify genes within the this compound biosynthesis cluster.
Protocol:
-
Library Preparation and Sequencing: Prepare sequencing libraries from high-quality genomic DNA using a kit compatible with the chosen sequencing platform (e.g., Illumina for short reads, PacBio or Oxford Nanopore for long reads).
-
Genome Assembly: Assemble the raw sequencing reads into a draft genome using assemblers such as SPAdes for Illumina data or Canu for long-read data.
-
Gene Prediction and Annotation:
-
Use gene prediction software like AUGUSTUS or FGENESH, trained with fungal gene models.
-
Annotate the predicted genes by comparing their sequences against public databases (e.g., NCBI nr, UniProt) using BLAST.
-
Identify the aflatoxin gene cluster using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Phylogenetic Analysis of the Aflatoxin Gene Cluster
Objective: To determine the evolutionary relationships between the this compound biosynthesis genes from different fungal species.
Protocol:
-
Sequence Alignment: Obtain the nucleotide or amino acid sequences of the target genes (e.g., pksA, nor-1, aflR) from the annotated genomes. Perform multiple sequence alignment using software like MAFFT or ClustalW.
-
Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree using methods such as Maximum Likelihood (e.g., with RAxML or PhyML) or Bayesian inference (e.g., with MrBayes).
-
Tree Visualization: Visualize and annotate the phylogenetic tree using software like FigTree or iTOL.
Quantification of this compound
Objective: To quantify the production of this compound in fungal cultures.
Protocol (adapted from HPLC methods for phenolic acids):
-
Extraction:
-
Homogenize 100 mg of lyophilized mycelia in 1 mL of methanol.
-
Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Quantification: Prepare a standard curve using a pure this compound standard.
-
Visualizing Biosynthetic and Regulatory Pathways
This compound Biosynthesis Pathway
References
Safety Operating Guide
Personal protective equipment for handling Norsolorinic acid
Norsolorinic acid (C₂₀H₁₈O₇) is a naturally occurring anthraquinone (B42736) pigment found in various fungi.[1][2][3] While specific toxicological data is limited, related anthraquinone compounds have been shown to possess potential toxicity and mutagenicity.[1] Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. | Protects against airborne particles and potential splashes, preventing eye irritation or serious damage. |
| Skin Protection | - Gloves: Chemical-resistant nitrile or butyl rubber gloves. Inspect for tears or holes before each use. - Lab Coat: A full-sleeved, chemical-resistant lab coat. - Coveralls: For larger quantities or when significant dust generation is anticipated, disposable coveralls are recommended. | Prevents direct skin contact with the powdered substance, which may cause irritation or allergic reactions.[4] Contaminated clothing should be removed immediately and laundered separately. |
| Respiratory Protection | All handling of powdered this compound must be conducted in a certified chemical fume hood or a glove box to avoid the inhalation of dust.[2][5] If a fume hood is not available, a NIOSH-approved respirator with a P100 (or N100/R100) filter is required.[6] | Minimizes the risk of inhaling fine particles, which could have unknown toxic effects.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Have spill cleanup materials accessible.
-
-
Weighing and Aliquoting:
-
Post-Handling:
-
Thoroughly clean the work area using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep.[6]
-
Decontaminate all equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Collect liquid waste containing this compound in a separate, labeled, and sealed container. Do not mix with other waste streams.
-
-
Neutralization (for acidic waste streams):
-
While this compound is an acid, its acidity in solution may be low. However, if mixed with other acidic reagents, the waste stream may need to be neutralized.
-
Slowly add a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide (B78521) solution) while stirring in a well-ventilated area.
-
Monitor the pH to ensure it is within the acceptable range for your institution's waste disposal guidelines (typically between 6 and 8).
-
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Mandatory Visualizations
References
- 1. Toxicity and mutagenicity of anthraquinones from Aspergillus chevalieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Fungal Bioactive Anthraquinones and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prochemicalanddye.com [prochemicalanddye.com]
- 6. Health & Safety: Pigment Health & Safety Quick Guide - MediaWiki [conservation-wiki.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
